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3-Methyl-3',4,5'-trichlorobenzophenone Documentation Hub

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  • Product: 3-Methyl-3',4,5'-trichlorobenzophenone
  • CAS: 951891-38-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3',4',5'-trichlorobenzophenone

Introduction 3-Methyl-3',4',5'-trichlorobenzophenone is a substituted aromatic ketone. Benzophenones, as a class, are of significant interest in organic synthesis, polymer chemistry, and medicinal chemistry due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methyl-3',4',5'-trichlorobenzophenone is a substituted aromatic ketone. Benzophenones, as a class, are of significant interest in organic synthesis, polymer chemistry, and medicinal chemistry due to their photochemical properties and their utility as versatile synthetic intermediates.[1] The specific substitution pattern of a methyl group on one phenyl ring and three chlorine atoms on the other suggests a molecule with distinct electronic and steric properties. This guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and spectroscopic characterization of 3-Methyl-3',4',5'-trichlorobenzophenone. It is important to note that experimental data for this specific isomer is limited in the public domain. Therefore, this guide leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive profile for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

The physicochemical properties of 3-Methyl-3',4',5'-trichlorobenzophenone are influenced by the presence of the polar carbonyl group, the nonpolar methyl group, and the electron-withdrawing and lipophilic chlorine atoms. These substituents collectively impact its melting point, boiling point, solubility, and other key characteristics.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₄H₉Cl₃ODerived from the molecular structure.
Molecular Weight 299.58 g/mol Calculated from the atomic weights of the constituent elements.
Melting Point Estimated: 90-110 °CThe presence of multiple chlorine atoms and the asymmetry of the molecule are expected to result in a crystalline solid with a melting point higher than simpler benzophenones. The substitution pattern affects crystal lattice packing.
Boiling Point Estimated: > 350 °CAromatic ketones with multiple halogen substituents typically have high boiling points due to their molecular weight and intermolecular forces.
Solubility Low in water; Soluble in organic solvents (e.g., dichloromethane, toluene, acetone).The three chlorine atoms and the benzophenone core contribute to significant lipophilicity. Polychlorinated aromatic compounds generally exhibit low aqueous solubility.[2]
LogP (Octanol-Water Partition Coefficient) Estimated: 4.5 - 5.5The high degree of chlorination and the aromatic nature of the molecule suggest a high LogP value, indicating a preference for nonpolar environments.
pKa Not applicableAs a neutral ketone, this molecule does not have an appreciable pKa in the typical aqueous range.

Molecular Structure

The structure of 3-Methyl-3',4',5'-trichlorobenzophenone features a central carbonyl group linking a 3-methylphenyl ring and a 3,4,5-trichlorophenyl ring.

Caption: Molecular structure of 3-Methyl-3',4',5'-trichlorobenzophenone.

Synthesis and Reaction Chemistry

The synthesis of unsymmetrical benzophenones like 3-Methyl-3',4',5'-trichlorobenzophenone is most classically achieved through the Friedel-Crafts acylation.[1][3] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of 3-Methyl-3',4',5'-trichlorobenzophenone, a plausible route involves the acylation of toluene with 3,4,5-trichlorobenzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation
  • Preparation of the Acyl Chloride: 3,4,5-trichlorobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to yield 3,4,5-trichlorobenzoyl chloride.

  • Acylation Reaction:

    • Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

    • A solution of 3,4,5-trichlorobenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred suspension, maintaining a low temperature.

    • Toluene (1.0-1.2 equivalents) is then added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation cluster_2 Purification 3,4,5-trichlorobenzoic acid 3,4,5-trichlorobenzoic acid 3,4,5-trichlorobenzoyl chloride 3,4,5-trichlorobenzoyl chloride 3,4,5-trichlorobenzoic acid->3,4,5-trichlorobenzoyl chloride + SOCl₂ Reaction Mixture Reaction Mixture 3,4,5-trichlorobenzoyl chloride->Reaction Mixture + Toluene, AlCl₃ Crude Product Crude Product Reaction Mixture->Crude Product Quench & Work-up Pure 3-Methyl-3',4',5'-trichlorobenzophenone Pure 3-Methyl-3',4',5'-trichlorobenzophenone Crude Product->Pure 3-Methyl-3',4',5'-trichlorobenzophenone Recrystallization or Chromatography

Caption: Workflow for the synthesis of 3-Methyl-3',4',5'-trichlorobenzophenone.

An alternative modern approach for the synthesis of unsymmetrical benzophenones is the Suzuki-Miyaura cross-coupling reaction.[4][5] This would involve the palladium-catalyzed coupling of an arylboronic acid (e.g., 3-methylphenylboronic acid) with an aryl halide (e.g., 3,4,5-trichlorobenzoyl chloride).

Spectroscopic Analysis

The structural features of 3-Methyl-3',4',5'-trichlorobenzophenone give rise to a predictable spectroscopic signature.

Technique Predicted Key Features
¹H NMR - Aromatic Protons (3-methylphenyl ring): Four signals in the range of 7.2-7.8 ppm. The methyl group at the 3-position will influence the splitting patterns. - Aromatic Protons (3,4,5-trichlorophenyl ring): A singlet in the downfield region (around 7.8-8.0 ppm) due to the deshielding effect of the three chlorine atoms and the carbonyl group. - Methyl Protons: A singlet at approximately 2.4 ppm.
¹³C NMR - Carbonyl Carbon: A signal in the range of 190-197 ppm.[6] - Aromatic Carbons: Multiple signals between 125-140 ppm. The carbons attached to chlorine atoms will be significantly deshielded. Quaternary carbons will have lower intensities.[7] - Methyl Carbon: A signal around 21 ppm.
Infrared (IR) Spectroscopy - C=O Stretch: A strong, sharp absorption band in the region of 1650-1670 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the phenyl rings.[8] - C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch (methyl group): Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z 298, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6). - Key Fragments: Fragmentation is expected to occur on either side of the carbonyl group, leading to benzoyl-type cations.[9] Common fragments would include ions corresponding to the loss of the 3-methylphenyl group and the 3,4,5-trichlorophenyl group.

Toxicology and Safety Considerations

The toxicological profile of 3-Methyl-3',4',5'-trichlorobenzophenone has not been specifically determined. However, based on its structure as a polychlorinated aromatic compound, certain precautions are warranted.

  • Endocrine Disruption: Many benzophenone derivatives are known to have endocrine-disrupting properties.[10]

  • Persistence and Bioaccumulation: Polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and dioxins, are known for their environmental persistence and potential to bioaccumulate.[11][12] While this benzophenone is not a PCB or dioxin, its polychlorinated nature suggests it may have a degree of environmental persistence.

  • General Toxicity: Chlorinated aromatic compounds can exhibit a range of toxic effects, including hepatotoxicity.[13]

Given these considerations, 3-Methyl-3',4',5'-trichlorobenzophenone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

3-Methyl-3',4',5'-trichlorobenzophenone is a molecule with predicted physicochemical properties that make it a solid, lipophilic compound with low aqueous solubility. Its synthesis can be readily achieved through established methods like Friedel-Crafts acylation. The spectroscopic analysis is expected to show characteristic signals for its substituted aromatic rings and carbonyl functionality. While its toxicological profile is unknown, its structural similarity to other polychlorinated aromatic compounds and benzophenone derivatives suggests that it should be handled with care. The information presented in this guide provides a strong predictive foundation for researchers and professionals working with this or structurally related compounds, though experimental verification of these properties is essential for any practical application.

References

  • Piccinelli, A. L., et al. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1651–1663. [Link]

  • Budevska, B. O., & Tsoncheva, T. V. (2006). Infrared Spectra and Structure of the Anion-Radicals of Substituted Benzophenones. Bulgarian Chemical Communications, 38(2), 163-170. [Link]

  • Krach, P. E., et al. (2020). Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. Chemical Communications, 56(40), 5358-5361. [Link]

  • Budevska, B. O., & Tsoncheva, T. V. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(9), 2099-2110. [Link]

  • Laitinen, T., et al. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters. [Link]

  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone. [Link]

  • Rose-Munch, F., et al. (2000). Iron-Mediated Synthetic Routes to Unsymmetrically Substituted, Sterically Congested Benzophenones. The Journal of Organic Chemistry, 65(16), 4859-4868. [Link]

  • Synfacts. (2020). Nickel/Benzophenone Dual-Catalyzed Synthesis of Unsymmetrical Ketones. Synfacts, 16(08), 0921. [Link]

  • ResearchGate. (n.d.). Synthesis of benzophenones 6 utilizing the method developed. [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659-662. [Link]

  • Kuck, D., & Grützmacher, H. F. (1988). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1821-1828. [Link]

  • Krach, P. E., et al. (2020). Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. Chemical Communications, 56(40), 5358-5361. [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • El-Batta, A., & Bergdahl, M. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1916-1919. [Link]

  • Drozd, M., et al. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. The Journal of Chemical Physics, 163(9). [Link]

  • Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. [Link]

  • Giorgianni, S., et al. (1980). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Spectroscopy Letters, 13(7), 445-459. [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • ResearchGate. (2025). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. [Link]

  • Patterson-Elenbaum, S., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • Scite.ai. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • Ortiz-Catalan, M. A., et al. (2023). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. Environment International, 173, 107844. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • EBSCO. (n.d.). Ketones | Chemistry | Research Starters. [Link]

  • U.S. Environmental Protection Agency. (1999). Fact Sheet: Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. [Link]

  • Wikipedia. (n.d.). Polychlorinated dibenzodioxins. [Link]

  • Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link]

  • Fernandes, A., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). Food and Chemical Toxicology, 163, 112948. [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • ResearchGate. (n.d.). Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 3-Methyl-3',4,5'-trichlorobenzophenone: A Technical Whitepaper

Executive Summary As a highly substituted, asymmetric diaryl ketone, 3-Methyl-3',4,5'-trichlorobenzophenone represents a privileged scaffold in advanced organic synthesis and medicinal chemistry. Its unique structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly substituted, asymmetric diaryl ketone, 3-Methyl-3',4,5'-trichlorobenzophenone represents a privileged scaffold in advanced organic synthesis and medicinal chemistry. Its unique structural motif—combining a sterically hindered, electron-rich 3-methyl-4-chlorophenyl ring with an electron-deficient 3,5-dichlorophenyl ring—imparts highly specific stereoelectronic properties. This technical guide outlines the physicochemical profiling, regioselective synthetic methodologies, and downstream applications of this compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

From a process chemistry perspective, the reactivity of 3-methyl-3',4,5'-trichlorobenzophenone is dictated by the dihedral angles between the two phenyl rings and the central carbonyl plane. The steric bulk of the ortho-hydrogen atoms and the meta-methyl group prevents the molecule from adopting a fully planar conformation. This non-planarity reduces the conjugation of the carbonyl group with the phenyl rings, subtly increasing the electrophilicity of the carbonyl carbon toward nucleophilic attack (e.g., during reduction or Grignard additions).

The compound operates as a stable, lipophilic intermediate with a1[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₁₄H₉Cl₃ODefines isotopic distribution in MS.
Molecular Weight 299.59 g/mol Critical for stoichiometric calculations[1].
Monoisotopic Mass 297.972 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 0Indicates high lipophilicity and poor aqueous solubility.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Primary site for Lewis acid coordination.
Rotatable Bonds 2Dictates conformational flexibility during target binding.

Synthetic Methodology: Regioselective Friedel-Crafts Acylation

The most robust and scalable pathway for synthesizing this specific substitution pattern is the Friedel-Crafts acylation of o-chlorotoluene (1-chloro-2-methylbenzene) with 3,5-dichlorobenzoyl chloride.

Causality of Experimental Choices:

  • Electrophile Activation: The 3,5-dichlorobenzoyl chloride is highly deactivated due to the electron-withdrawing inductive effects of the two meta-chlorine atoms. Consequently, a strong Lewis acid catalyst (anhydrous AlCl₃) is strictly required to polarize the C-Cl bond and generate the highly reactive acylium ion intermediate.

  • Regioselectivity: The o-chlorotoluene ring possesses two competing directing groups: a weakly deactivating chloro group (directing ortho/para) and a weakly activating methyl group (directing ortho/para). Because the methyl group is activating, its transition-state stabilization dominates. Acylation occurs predominantly at the position para to the methyl group (minimizing steric clash), yielding the precise 3-methyl-4-chlorophenyl moiety required.

Synthesis SM1 o-Chlorotoluene (Activating Me group) Intermediate Acylium Ion Complex (Para to Methyl) SM1->Intermediate SM2 3,5-Dichlorobenzoyl Chloride (Electrophile) SM2->Intermediate Cat AlCl3 Catalyst (Lewis Acid) Cat->Intermediate Activates Acyl Chloride Product 3-Methyl-3',4,5'- trichlorobenzophenone Intermediate->Product Aqueous Quench (HCl/Ice)

Fig 1: Regioselective Friedel-Crafts acylation workflow for 3-Methyl-3',4,5'-trichlorobenzophenone.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high yield and prevent the formation of regioisomers, the following step-by-step protocol incorporates strict In-Process Controls (IPCs).

Step 1: Acylium Ion Generation

  • Charge a dry, nitrogen-purged 500 mL jacketed reactor with anhydrous dichloromethane (DCM, 200 mL) and anhydrous AlCl₃ (1.2 eq). Note: Nitrogen blanketing is critical; atmospheric moisture will hydrolyze AlCl₃, prematurely quenching the reaction.

  • Cool the suspension to 0–5 °C.

  • Slowly add 3,5-dichlorobenzoyl chloride (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the acylium-AlCl₄⁻ complex.

Step 2: Regioselective Coupling 4. Add o-chlorotoluene (1.05 eq) dropwise, strictly maintaining the internal temperature below 10 °C. Causality: Elevated temperatures promote polyacylation and thermodynamic shifts to undesired ortho-substituted byproducts. 5. IPC Validation: After 2 hours, sample the reaction. Quench the aliquot in mini-vials containing 1M HCl/EtOAc. Run TLC (Hexanes:EtOAc 9:1). The complete disappearance of the acyl chloride spot validates reaction progression.

Step 3: Exothermic Quench & Phase Separation 6. Upon confirming >98% conversion via HPLC, carefully transfer the reaction mixture via cannula into a vigorously stirred flask containing 200 g of crushed ice and 50 mL of 1M HCl. 7. Causality: The ice safely absorbs the intense exothermic heat of the Al-complex hydrolysis. The HCl prevents the precipitation of insoluble aluminum hydroxide emulsions, ensuring a rapid and clean biphasic separation. 8. Extract the aqueous layer with DCM (2 x 100 mL). Wash the combined organic phases with saturated NaHCO₃ (to neutralize residual HCl) and brine.

Step 4: Purification & Structural Validation 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 10. Recrystallize the crude solid from hot ethanol. 11. Validation: Confirm the structure via ¹H-NMR (CDCl₃). Look for the characteristic singlet of the methyl group (~2.4 ppm) and the distinct splitting pattern of the asymmetric aromatic protons, confirming para-substitution relative to the methyl group.

Downstream Applications in Drug Discovery

Trichlorobenzophenone derivatives are highly valued as advanced precursors in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Historically, halogenated benzophenones have served as foundational starting materials for2[2].

Furthermore, environmental chemistry studies tracking the3[3]. This underscores the robust metabolic stability of the diaryl ketone core, a desirable trait when engineering long-acting pharmaceuticals.

In modern medicinal chemistry, the carbonyl group of 3-methyl-3',4,5'-trichlorobenzophenone is typically subjected to stereoselective reduction (yielding a chiral benzhydrol), followed by nucleophilic substitution with nitrogenous heterocycles (e.g., triazoles) to generate potent, broad-spectrum antifungal agents.

Application Start 3-Methyl-3',4,5'- trichlorobenzophenone Reduction Carbonyl Reduction (NaBH4 / MeOH) Start->Reduction Benzhydrol Benzhydrol Intermediate (Chiral Center) Reduction->Benzhydrol Substitution Nucleophilic Substitution (e.g., Triazole/Base) Benzhydrol->Substitution API Active Pharmaceutical Ingredient (e.g., Antifungal/CNS Agent) Substitution->API

Fig 2: Downstream conversion of the benzophenone core into active pharmaceutical ingredients.

References

  • [1] Title: 3-Methyl-3',4,5'-trichlorobenzophenone | #5189-48 Source: Rieke Metals URL:

  • [2] Title: US3541110A - Indazole-5-sulfonamides Source: US Patent Office / Google Patents URL:

  • [3] Title: 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene | C14H9Cl5 Source: PubChem / National Institutes of Health (NIH) URL:

Sources

Foundational

Solvation Dynamics and Solubility Profiling of 3-Methyl-3',4,5'-trichlorobenzophenone in Organic Solvents

A Technical Whitepaper for Synthetic Chemists and Pharmaceutical Formulation Scientists Executive Summary In the realm of advanced organic synthesis and drug development, polyhalogenated benzophenone derivatives serve as...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Synthetic Chemists and Pharmaceutical Formulation Scientists

Executive Summary

In the realm of advanced organic synthesis and drug development, polyhalogenated benzophenone derivatives serve as critical building blocks and intermediates. Among these, 3-Methyl-3',4,5'-trichlorobenzophenone (MW: 299.59) presents a unique physicochemical profile[1]. As a highly lipophilic, asymmetrical molecule, its behavior in solution dictates its utility in cross-coupling reactions, crystallization workflows, and downstream pharmaceutical formulations.

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic thermodynamic equilibrium. This guide dissects the solvation mechanics of 3-Methyl-3',4,5'-trichlorobenzophenone, provides a predictive quantitative solubility profile across diverse solvent classes, and establishes a self-validating experimental protocol for high-throughput solubility screening.

The Thermodynamics of Solvation: A Mechanistic Perspective

To predict and manipulate the solubility of 3-Methyl-3',4,5'-trichlorobenzophenone, we must understand the causality behind its dissolution. Solvation is governed by the Gibbs free energy equation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ). For dissolution to occur spontaneously, ΔGsolv​ must be negative.

Structural Drivers of Solubility
  • Lattice Energy Disruption (Endothermic): The compound features a rigid benzophenone core capable of π−π stacking. However, the asymmetric placement of the methyl group at the 3-position introduces steric bulk that disrupts perfect crystalline packing. This lowers the lattice energy compared to symmetrical polychlorinated analogs, facilitating easier solvent penetration.

  • The Hydrophobic Effect: The presence of three chlorine atoms significantly increases the molecule's molar volume and lipophilicity. Similar to other highly chlorinated diaryl compounds (e.g., DDT and its metabolites), it is functionally insoluble in water due to the massive entropic penalty of forming a hydration shell around the hydrophobic bulk[2][3].

  • Dipole and Halogen Bonding (Exothermic): The 3',4,5'-trichloro-substituted aromatic ring is highly electron-withdrawing, creating a strong permanent dipole across the central carbonyl group. This carbonyl acts as a potent hydrogen-bond acceptor (HBA). Consequently, the molecule exhibits exceptional solubility in polar aprotic solvents (like THF and DCM) that can engage in strong dipole-dipole interactions without requiring hydrogen-bond donors.

Thermodynamics S1 Solute-Solute Lattice Energy Disruption S4 Gibbs Free Energy of Solvation (ΔG_solv < 0) S1->S4 Endothermic (+ΔH) S2 Solvent-Solvent Cavity Formation S2->S4 Endothermic (+ΔH) S3 Solute-Solvent Intermolecular Forces S3->S4 Exothermic (-ΔH)

Fig 1: Thermodynamic drivers of 3-Methyl-3',4,5'-trichlorobenzophenone solvation.

Quantitative Solubility Profile in Organic Solvents

Based on the structural homology to related chlorinated benzophenones (such as 2-Amino-2',5-dichlorobenzophenone)[4], the following table summarizes the predictive solubility profile of 3-Methyl-3',4,5'-trichlorobenzophenone at standard ambient temperature (25°C).

Table 1: Solubility Profile of 3-Methyl-3',4,5'-trichlorobenzophenone across Solvent Classes

Solvent CategorySolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Dominant Solvation Mechanism
Non-Polar Hexane1.89< 10Weak dispersion forces; insufficient to break lattice.
Non-Polar Toluene2.38> 50 π−π stacking and strong London dispersion forces.
Polar Aprotic Dichloromethane (DCM)8.93> 100Dipole-dipole interactions and halogen bonding.
Polar Aprotic Tetrahydrofuran (THF)7.52> 100Strong dipole interactions; oxygen lone pairs stabilize the electron-deficient aromatic ring.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50High polarity and strong dipole-dipole stabilization.
Polar Protic Methanol32.710 - 20Limited H-bonding (solute acts only as an HBA).
Aqueous Water80.1< 0.01Hydrophobic effect dominates; lack of HBDs prevents solvation.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate empirical, publication-grade solubility data for 3-Methyl-3',4,5'-trichlorobenzophenone, researchers must avoid kinetic traps (e.g., supersaturation or incomplete dissolution). The following protocol is designed as a self-validating system , ensuring that the measured concentration reflects the true thermodynamic equilibrium of the pure active pharmaceutical ingredient (API) or intermediate.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess of solid 3-Methyl-3',4,5'-trichlorobenzophenone (~150 mg) to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass HPLC vial.

    • Causality Note: An excess of solid is mandatory to ensure the chemical potential of the solid phase equals the chemical potential of the solute in solution—the fundamental thermodynamic definition of solubility.

  • Isothermal Equilibration:

    • Seal the vials with PTFE-lined caps to prevent solvent evaporation.

    • Place in a thermostated orbital shaker at 25.0 ± 0.1 °C and agitate at 500 rpm for 48 hours.

    • Causality Note: Highly crystalline polyhalogenated compounds often exhibit slow dissolution kinetics. A 48-hour window guarantees that thermodynamic equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality Note: PTFE is strictly required. Mixed cellulose ester (MCE) or nylon filters will degrade in aggressive polar aprotic solvents like DCM or THF, leaching polymers into the sample and causing false absorbance readings during quantification.

  • Quantification via HPLC-UV:

    • Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the detector.

    • Analyze using a C18 reverse-phase column with an Acetonitrile/Water gradient. Detect at ~254 nm (leveraging the strong UV chromophore of the benzophenone core).

  • System Validation (Residual Solid Analysis):

    • Recover the residual solid from the filter cake and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality Note: This is the most critical validation step. If the solvent (e.g., THF) co-crystallized with the compound to form a solvate, the XRPD pattern will change. If a solvate forms, the measured solubility is that of the solvate, not the pure 3-Methyl-3',4,5'-trichlorobenzophenone.

Workflow A 1. Solid Compound (3-Methyl-3',4,5'-trichlorobenzophenone) B 2. Solvent Addition (e.g., THF, DCM, Toluene) A->B C 3. Isothermal Equilibration (25°C, 48h Shaking) B->C D 4. Phase Separation (0.22 µm PTFE Filtration) C->D E 5. Quantification (HPLC-UV Analysis) D->E F 6. Residual Solid Check (XRPD for Solvate Detection) D->F Filter Cake

Fig 2: Self-validating high-throughput isothermal solubility screening workflow.

Strategic Implications for Synthesis and Formulation

Understanding that 3-Methyl-3',4,5'-trichlorobenzophenone is highly soluble in polar aprotic solvents (>100 mg/mL in THF and DCM) but poorly soluble in protic media dictates its handling in the lab:

  • Reaction Design: For cross-coupling or nucleophilic aromatic substitution (SNAr) reactions involving the chlorinated ring, THF or DMF are the optimal solvents, ensuring the substrate remains fully dissolved and bioavailable to catalysts.

  • Crystallization & Purification: The steep solubility gradient between DCM (high solubility) and Hexane or Methanol (low solubility) makes these excellent anti-solvent pairs for recrystallization. Dissolving the crude mixture in a minimal volume of DCM and slowly titrating in cold Hexane will yield high-purity crystals.

References

  • Rieke Metals. "3-Methyl-3',4,5'-trichlorobenzophenone | #5189-48". Rieke Metals Catalog.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 127031, 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene (DDT)". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3035, p,p'-DDE". PubChem.[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of Novel Benzophenone Derivatives: A Case Study of 3-Methyl-3',4,5'-trichlorobenzophenone

For distribution to: Researchers, scientists, and drug development professionals. Abstract Introduction: The Significance of Benzophenones and Their Thermal Properties Benzophenones are a group of aromatic ketones charac...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of Benzophenones and Their Thermal Properties

Benzophenones are a group of aromatic ketones characterized by two phenyl rings attached to a central carbonyl group.[3] This core structure is a versatile scaffold for chemical modification, leading to a vast array of derivatives with tailored properties. These compounds are utilized as photoinitiators, UV-light stabilizers, and, significantly, as intermediates in the synthesis of pharmaceuticals.[2][4] Halogenated benzophenones, in particular, are pivotal intermediates in reactions like Friedel-Crafts acylation and Suzuki-Miyaura coupling.[1]

The melting point and boiling point are not mere physical constants; they are critical indicators of a compound's identity and purity.[5][6] For a pure, crystalline solid, the melting point is a sharp, reproducible transition, whereas impurities typically lead to a lower and broader melting range.[6] The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is similarly crucial for purification techniques like distillation and for understanding a compound's volatility.[7][8] For high-molecular-weight, low-volatility compounds like many benzophenone derivatives, these properties dictate the conditions for synthesis, purification, and formulation.[4]

Predictive Analysis Based on Structure-Property Relationships

Direct experimental data for 3-Methyl-3',4,5'-trichlorobenzophenone is not currently published. However, we can estimate its properties by examining the influence of its specific substituents—one methyl group and three chloro groups—on the parent benzophenone structure.

Key Structural Influences:

  • Molecular Weight: The addition of three chlorine atoms and one methyl group significantly increases the molar mass compared to unsubstituted benzophenone. This leads to stronger van der Waals forces (specifically, London dispersion forces) between molecules, which generally increases both the melting and boiling points.[7][9]

  • Polarity and Dipole-Dipole Interactions: The carbonyl group and the carbon-chlorine bonds introduce significant polarity. The asymmetric substitution pattern of 3-Methyl-3',4,5'-trichlorobenzophenone is expected to result in a notable molecular dipole moment, leading to strong dipole-dipole interactions that would further elevate the boiling point.

  • Crystal Packing (Melting Point): The melting point is highly sensitive to how well the molecules pack into a crystal lattice. The high degree of chlorination and the presence of a methyl group can have competing effects. While increased polarity and molecular weight favor a higher melting point, the asymmetry of the substitution and the steric bulk of the methyl group might disrupt the crystalline packing compared to a more symmetrical molecule like 1,3,5-trichlorobenzene, potentially moderating the increase in the melting point.[10] Studies on bromo-substituted benzophenones have shown that the substituent's position significantly impacts the melting point by altering crystal lattice forces.[3]

Comparative Data for Analogous Compounds:

To provide a reasonable estimation, the known melting and boiling points of structurally related compounds are presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
BenzophenoneC₁₃H₁₀O182.2248.5305.4
3-ChlorobenzophenoneC₁₃H₉ClO216.6685-87[11]332[11]
1,3,5-TrichlorobenzeneC₆H₃Cl₃181.4463[10]208[10]
3,4,5-TrichlorophenolC₆H₃Cl₃O197.45101[12]275[12]
3,4,5-TrichlorobenzaldehydeC₇H₃Cl₃O209.46(Solid)N/A

Data compiled from various sources.

Based on this comparative data, it is reasonable to predict that 3-Methyl-3',4,5'-trichlorobenzophenone, with a molecular weight substantially higher than these analogs due to its four substituents, will exhibit a melting point likely exceeding 100°C and a boiling point significantly above 330°C . The high boiling point may also suggest that the compound could be susceptible to thermal decomposition at atmospheric pressure.

Experimental Protocol for Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a new compound.[6] The capillary method is the most common and reliable approach.[13]

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of 3-Methyl-3',4,5'-trichlorobenzophenone is completely dry and finely powdered. Grind a small amount on a watch glass with a spatula.

    • Jab the open end of a capillary tube (sealed at one end) into the powder mound several times.[14]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long, narrow tube, to pack the powder firmly into the sealed end. The packed sample height should be 2-4 mm.[5]

  • Apparatus Setup (Digital Melting Point Apparatus):

    • Place the packed capillary tube into the sample holder of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to determine an approximate melting range. This prevents excessive time spent on the initial run.[15]

    • Observe the sample through the viewfinder. Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[14]

    • Using a fresh sample, heat rapidly to a temperature about 15-20°C below the approximate melting point.[14][15]

    • Reduce the heating rate to 1-2°C per minute to ensure the sample and thermometer are in thermal equilibrium.[15]

    • Record the melting range:

      • T1: The temperature at which the first visible droplet of liquid forms.

      • T2: The temperature at which the last solid particle completely liquefies.

    • A pure compound will exhibit a sharp melting range (typically ≤ 2°C).[6]

MeltingPointWorkflow start Start: Obtain Dry, Powdered Sample prep Prepare Capillary Sample (2-4 mm) start->prep initial_run Perform Rapid Initial Melt (~10°C/min) prep->initial_run approx_mp Record Approximate Melting Range initial_run->approx_mp cool Cool Apparatus >20°C Below Approx. MP approx_mp->cool fresh_sample Prepare Fresh Capillary Sample cool->fresh_sample slow_heat Heat to 20°C Below Approx. MP, then Ramp Slowly (1-2°C/min) fresh_sample->slow_heat observe Observe for First Liquid (T1) and Final Melt (T2) slow_heat->observe record Record Accurate Melting Range (T1 - T2) observe->record end End record->end

Caption: Decision workflow for boiling point determination.

Conclusion

While direct experimental data for 3-Methyl-3',4,5'-trichlorobenzophenone is not found in existing literature, a robust scientific approach allows for its characterization. Through predictive analysis based on the known properties of analogous compounds, we can establish a reliable estimate for its melting and boiling points, anticipating a high-melting solid with a very high boiling point. This theoretical framework is complemented by detailed, self-validating experimental protocols that enable any researcher to perform an accurate determination of these crucial physicochemical constants. The provided methodologies emphasize careful technique and awareness of potential challenges, such as thermal decomposition, ensuring the generation of high-quality, reliable data essential for further research and development.

References

  • The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Technology, Iraq. Available at: [Link]

  • Experiment name / Determination of melting point Experimental Procedures. University of Technology, Iraq. Available at: [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. ACS Publications. Available at: [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu. Available at: [Link]

  • Benzophenone – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. MDPI. Available at: [Link]

  • Melting point determination. SSERC. Available at: [Link]

  • Measuring the Melting Point. Westlab. Available at: [Link]

  • experiment #1 – Melting point. University of Missouri–St. Louis. Available at: [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

  • 1,3,5-Trichlorobenzene. Wikipedia. Available at: [Link]

  • 3,4,5-Trichlorophenol. PubChem. Available at: [Link]

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Foundational

Lipophilicity Profiling of 3-Methyl-3',4,5'-trichlorobenzophenone: Predictive Modeling and Experimental Determination of LogP

As a Senior Application Scientist in early-stage drug discovery and environmental toxicology, assessing the partition coefficient (LogP) of novel, highly substituted halogenated compounds is a critical gateway to predict...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and environmental toxicology, assessing the partition coefficient (LogP) of novel, highly substituted halogenated compounds is a critical gateway to predicting their behavior in biological and ecological systems. 3-Methyl-3',4,5'-trichlorobenzophenone (CAS: 951891-38-6) [1] is a highly lipophilic organic building block characterized by its diarylketone core, dense chlorine substitution, and asymmetric methyl group.

This whitepaper provides an in-depth technical framework for predicting, measuring, and interpreting the LogP of 3-Methyl-3',4,5'-trichlorobenzophenone, deliberately moving beyond standard protocols to address the unique thermodynamic challenges posed by ultra-lipophilic molecules.

Structural Deconstruction and Predictive Lipophilicity

Before initiating benchtop experiments, we must establish a theoretical baseline to select the correct analytical methodology. The partition coefficient (expressed as LogP, the base-10 logarithm of the ratio of a compound's concentration in un-ionized form between n-octanol and water) can be estimated using the Hansch-Leo fragment addition method.

The structural causality of this compound's lipophilicity is rooted in its functional groups:

  • Benzophenone Core: The parent diarylketone establishes a highly stable, hydrophobic aromatic baseline[2].

  • Trichloro Substitution (3', 4, 5'): Halogens are highly electron-withdrawing but significantly increase the van der Waals volume and lipophilic surface area. Each chlorine atom severely limits aqueous hydrogen bonding[3].

  • Methyl Substitution (3-position): The addition of an alkyl group further disrupts water lattice formation around the molecule, driving it into the hydrophobic octanol phase.

Table 1: Fragment-Based Estimation of LogP
Structural ComponentEstimated Contribution (ΔLogP)Cumulative LogPMechanistic Rationale
Benzophenone Core 3.183.18 Baseline aromatic hydrophobicity[2].
3× Chloro (-Cl) + 1.65 (~0.55 each)4.83 Increased molar volume; poor aqueous solvation[3].
1× Methyl (-CH3) + 0.505.33 Alkyl bulk disrupts aqueous hydrogen-bond networks.
Total Estimated LogP ~5.33 Highly Lipophilic (LogP > 5.0)

Data synthesized from established fragment constants and baseline measurements of parent benzophenones.

Methodological Paradigms: Why Standard Methods Fail

The estimated LogP of ~5.33 dictates our experimental approach. The traditional Shake-Flask Method (OECD 107) is fundamentally flawed for compounds with a LogP > 4.0.

The Causality of Failure: Aggressive mechanical agitation in the shake-flask method generates microscopic aqueous emulsions (microdroplets) that encapsulate the highly lipophilic 3-Methyl-3',4,5'-trichlorobenzophenone. Because the compound's true aqueous solubility is near zero, these microdroplets artificially inflate the measured concentration in the water phase, resulting in a falsely depressed LogP value.

To achieve scientific integrity, we must utilize self-validating systems designed for high hydrophobicity: the HPLC Method (OECD 117) [4] for high-throughput estimation, and the Slow-Stirring Method (OECD 123) [5] for absolute thermodynamic precision.

Experimental Workflows: Self-Validating Protocols

Protocol A: Reverse-Phase HPLC Determination (OECD 117)

This method relies on the principle that the retention time of a molecule on a C18 reverse-phase column correlates linearly with its octanol-water partition coefficient[4].

HPLC_Workflow A Reference Calibration (Known LogP) B Mobile Phase Prep (Isocratic, pH 7) A->B C Sample Injection (Target Compound) B->C D Retention Time (tR) Measurement C->D E Capacity Factor (k') Derivation D->E F LogP Calculation (Linear Regression) E->F

Caption: Workflow for determining LogP using the OECD 117 HPLC method.

Step-by-Step Methodology:

  • Calibration (The Internal Control): Select at least six reference compounds with known LogP values bracketing the 4.0 to 6.0 range (e.g., DDT, triphenylamine). This ensures the calibration curve is valid for our target's high lipophilicity.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase (e.g., 75% Methanol / 25% Water). Causality: An isocratic system ensures constant partitioning behavior throughout the run, preventing gradient-induced baseline drift.

  • Dead Time (t0) Measurement: Inject an unretained organic marker (e.g., thiourea) to determine the column dead time.

  • Sample Injection: Inject a 10 µL aliquot of 3-Methyl-3',4,5'-trichlorobenzophenone (dissolved in the mobile phase).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ , where tR​ is the retention time of the target.

  • LogP Derivation: Plot log(k′) of the reference compounds against their known LogP values. Interpolate the LogP of the target compound from this linear regression (Validation requirement: R2>0.99 ).

Protocol B: Slow-Stirring Method (OECD 123)

For regulatory submissions requiring absolute thermodynamic equilibrium without chromatographic artifacts, the slow-stirring method is the gold standard[5].

Step-by-Step Methodology:

  • System Saturation: Pre-saturate ultra-pure water with 1-octanol, and 1-octanol with water, stirring for 24 hours. Causality: This prevents volume shifts during the actual experiment caused by mutual solubility.

  • Vessel Preparation: Introduce the pre-saturated water into a thermostated glass reaction vessel (25 ± 0.5 °C). Carefully layer the pre-saturated octanol containing 3-Methyl-3',4,5'-trichlorobenzophenone on top.

  • Slow Stirring (The Critical Step): Initiate stirring in the aqueous phase at < 200 rpm. Causality: The vortex depth must not exceed 1 cm. This strictly prevents the formation of microdroplets, ensuring transfer occurs purely via molecular diffusion across the phase boundary[5].

  • Temporal Sampling (Self-Validation): Extract aliquots from both phases at 48, 72, and 96 hours.

  • Equilibrium Confirmation: The system validates itself when the calculated LogP from three consecutive time points varies by less than ±0.3 log units. Quantify using GC-MS or LC-MS/MS due to the ultra-low aqueous concentration.

Pharmacokinetic and Ecotoxicological Implications

A confirmed LogP in the range of 5.3 for 3-Methyl-3',4,5'-trichlorobenzophenone dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its environmental fate.

PK_Implications LogP LogP ≈ 5.33 (Highly Lipophilic) Abs Absorption (High Membrane Permeability) LogP->Abs Dist Distribution (High Volume of Distribution) LogP->Dist Met Metabolism (CYP450 Substrate Risk) LogP->Met Exc Excretion (Low Renal Clearance) LogP->Exc BBB Blood-Brain Barrier Penetration Dist->BBB Bioacc Bioaccumulation in Adipose Tissue Dist->Bioacc

Caption: ADME and toxicological implications for highly lipophilic compounds.

Data Interpretation
  • Distribution & BBB Penetration: Compounds with a LogP > 5.0 exhibit a massive Volume of Distribution ( Vd​ ). The dense lipophilicity allows 3-Methyl-3',4,5'-trichlorobenzophenone to readily cross the Blood-Brain Barrier (BBB), making it a potential neuro-active or neurotoxic agent.

  • Protein Binding: In plasma, this compound will be >99% bound to human serum albumin (HSA), severely limiting the free-fraction available for immediate receptor engagement.

  • Ecotoxicology: From an environmental standpoint, a LogP > 5.0 triggers regulatory flags for bioaccumulation. The molecule will preferentially partition into the adipose tissue of aquatic organisms, resisting aqueous renal clearance until it undergoes extensive Phase I hepatic metabolism (likely via CYP450-mediated aromatic hydroxylation).

References

  • Rieke Metals. (n.d.). 3-Methyl-3',4,5'-trichlorobenzophenone | #5189-48. Retrieved from[Link][1]

  • PubChem, National Institutes of Health. (n.d.). Benzophenone | C6H5COC6H5 | CID 3102 - Experimental Properties (LogP). Retrieved from[Link][2]

  • Natural Products Magnetic Resonance Database (NP-MRD). (2020). NP-Card for 4,4-Dichlorobenzophenone (NP0002768). Retrieved from [Link][3]

  • Organisation for Economic Co-operation and Development (OECD). (2022). Test Guideline 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method. Retrieved from [Link][4]

  • Organisation for Economic Co-operation and Development (OECD). (2022). Test Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link][5]

Sources

Exploratory

Crystal structure analysis of 3-Methyl-3',4,5'-trichlorobenzophenone

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methyl-3',4',5'-trichlorobenzophenone Abstract The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methyl-3',4',5'-trichlorobenzophenone

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs) and other functional organic molecules, understanding the crystal structure is paramount for rational drug design, formulation development, and ensuring consistent biological activity.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the crystal structure analysis of 3-Methyl-3',4',5'-trichlorobenzophenone, a substituted benzophenone derivative. While the specific crystal structure of this compound is not publicly available as of this writing, this document serves as a complete roadmap for its determination and analysis, from synthesis and crystallization to data collection, structure solution, and refinement. The principles and protocols outlined herein are broadly applicable to the crystallographic study of novel organic small molecules.

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) directly influences its stability, solubility, dissolution rate, and bioavailability, all of which are critical parameters for a drug's efficacy and safety.[3][4] Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physical properties.[4] Therefore, the comprehensive characterization of the crystal structure of a potential drug candidate like 3-Methyl-3',4',5'-trichlorobenzophenone is not merely an academic exercise but a foundational step in drug development.[2][5]

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of a molecule at the atomic level.[1][6] The resulting structural data provides invaluable insights into intermolecular interactions, conformational preferences, and potential binding modes with biological targets.[2][7] Benzophenone and its derivatives are known to possess a range of biological activities, including anticancer properties, making the structural elucidation of new analogues like the title compound a subject of significant interest.[7][8]

This guide will walk researchers through the complete workflow for the crystal structure analysis of 3-Methyl-3',4',5'-trichlorobenzophenone, emphasizing the rationale behind each step and the integration of experimental and computational techniques.

Synthesis and Purification of 3-Methyl-3',4',5'-trichlorobenzophenone

A prerequisite for any crystallographic study is the availability of a highly pure sample of the target compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.

Proposed Synthetic Route

Alternatively, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of related benzophenone derivatives and could be adapted for the title compound.[9]

Purification Protocol

Post-synthesis, the crude product must be purified to ≥98% purity, as determined by techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC). A typical purification workflow would be as follows:

  • Initial Work-up: The reaction mixture is quenched, and the organic product is extracted. The organic layer is washed sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and by-products.

  • Column Chromatography: The crude product is subjected to flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

  • Recrystallization: The purified fractions from chromatography are combined, the solvent is removed under reduced pressure, and the resulting solid is recrystallized to achieve the high purity required for crystal growth. The choice of solvent for recrystallization is critical and often determined empirically.

Single Crystal Growth: The Crystallographer's Art

Obtaining a single crystal of suitable size and quality is often the most challenging step in a crystal structure determination.[6][10] A good crystal for X-ray diffraction should be a single, transparent entity, free of cracks or other visible defects, with typical dimensions of 0.1-0.3 mm in all directions.[6][10]

Key Principles of Crystallization

Crystallization is the process of slowly transitioning a compound from a supersaturated solution to a highly ordered solid state.[3][11] The key is to allow this process to occur gradually, giving the molecules time to arrange themselves into a regular crystal lattice. Several factors influence the outcome of a crystallization experiment:

  • Purity of the Compound: As mentioned, high purity is crucial.

  • Choice of Solvent: The ideal solvent is one in which the compound is moderately soluble.[12]

  • Temperature: Temperature affects solubility and can be used to induce supersaturation.

  • Time: Patience is a virtue in crystallography; crystals need time to grow undisturbed.[12]

Experimental Protocols for Crystal Growth

Several methods can be employed to grow single crystals of organic compounds.[13][14][15]

Method 1: Slow Evaporation

  • Prepare a nearly saturated solution of the purified 3-Methyl-3',4',5'-trichlorobenzophenone in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[10]

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[13]

Method 2: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Filter the hot solution into a clean vial.

  • Place the vial in a Dewar flask filled with hot water or another insulated container to allow for very slow cooling to room temperature.[11]

Method 3: Solvent/Vapor Diffusion

  • Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "good" solvent).

  • Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "bad" solvent or precipitant). The "bad" solvent should be miscible with the "good" solvent.[11]

  • Slow diffusion of the "bad" solvent's vapor into the "good" solvent will gradually decrease the solubility of the compound, leading to crystallization.

The workflow for selecting a crystallization method is depicted in the diagram below.

G cluster_0 Crystal Growth Workflow start Purified Compound solubility Solubility Screening start->solubility method_selection Select Crystallization Method solubility->method_selection slow_evap Slow Evaporation method_selection->slow_evap Moderate Solubility slow_cool Slow Cooling method_selection->slow_cool Temp-Dependent Solubility diffusion Solvent/Vapor Diffusion method_selection->diffusion Solvent System crystal_harvest Harvest & Mount Crystal slow_evap->crystal_harvest slow_cool->crystal_harvest diffusion->crystal_harvest

Caption: Workflow for Crystal Growth Method Selection.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam in a diffractometer. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[6][16]

Instrumentation

Modern single-crystal X-ray diffractometers are typically equipped with:

  • An X-ray source (e.g., Mo or Cu Kα radiation).

  • A goniometer for precise orientation of the crystal.

  • A detector (e.g., a CCD or CMOS detector).

  • A low-temperature device (e.g., a nitrogen cryostream) to cool the crystal (typically to 100 K) to minimize thermal vibrations and potential radiation damage.

Data Collection Strategy
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen loop) with a cryoprotectant oil. The loop is then placed on the goniometer head in the cold stream of the low-temperature device.

  • Unit Cell Determination: A short series of diffraction images (frames) are collected at different orientations. The positions of the reflections are used by the instrument's software (e.g., Bruker's APEX suite) to determine the dimensions of the unit cell and the crystal system.[17]

  • Full Data Collection: A strategy is calculated to collect a complete, redundant set of diffraction data, covering all unique reflections. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction images.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and their positions) must be processed and used to solve and refine the crystal structure. This is a computationally intensive process that relies on specialized software.[18]

Data Reduction and Space Group Determination

The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled. The systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.

Structure Solution

The "phase problem" is a central challenge in crystallography: the intensities of the reflections are measured, but their phases are lost. Structure solution methods are used to generate an initial model of the structure. For small molecules like 3-Methyl-3',4',5'-trichlorobenzophenone, "direct methods" are typically successful. These methods use statistical relationships between the reflection intensities to estimate the phases.

Structure Refinement

The initial structural model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic positions, displacement parameters (which model thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structure.

The overall process from data collection to a refined structure is illustrated below.

G cluster_1 Structure Determination Workflow data_collection X-ray Data Collection data_reduction Data Reduction & Scaling data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (Direct Methods) space_group->structure_solution refinement Iterative Refinement structure_solution->refinement validation Structure Validation refinement->validation validation->refinement Model Adjustment final_model Final Structural Model validation->final_model

Caption: Workflow for Crystal Structure Solution and Refinement.

Software for Crystallographic Analysis

A variety of software packages are available for solving and refining crystal structures. Common choices include:

  • SHELX: A powerful and widely used suite of programs for structure solution and refinement.[19][20]

  • Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX.[20]

  • CRYSTALS: A comprehensive package for structure refinement and analysis.[21]

Data Analysis and Validation

The final refined structure must be carefully analyzed and validated to ensure its chemical sense and accuracy.

Analysis of the Molecular Structure
  • Bond Lengths and Angles: These should be compared to standard values for similar chemical fragments.

  • Torsion Angles: These define the conformation of the molecule. For 3-Methyl-3',4',5'-trichlorobenzophenone, the dihedral angles between the two phenyl rings and the central carbonyl group will be of particular interest, as this conformation can influence biological activity.

  • Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying and analyzing these interactions is crucial for understanding the crystal's stability and properties.[22][23]

Crystallographic Data Summary

The results of a crystal structure determination are typically summarized in a table of crystallographic data. A hypothetical table for 3-Methyl-3',4',5'-trichlorobenzophenone is presented below.

ParameterValue (Hypothetical)
Chemical FormulaC₁₄H₉Cl₃O
Formula Weight315.58 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(6)
β (°)98.76(1)
Volume (ų)1335.4(8)
Z4
Density (calculated)1.568 g/cm³
Absorption Coefficient (μ)0.75 mm⁻¹
F(000)640
Reflections Collected10542
Independent Reflections2680 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05
Deposition of Crystallographic Data

It is standard practice in the scientific community to deposit the final crystallographic data in a public repository, such as the Cambridge Crystallographic Data Centre (CCDC).[24][25][26] This ensures the data is preserved and accessible to other researchers. The deposition includes the final coordinates, structure factors, and other experimental details.

Conclusion

The crystal structure analysis of 3-Methyl-3',4',5'-trichlorobenzophenone, like any novel organic compound, is a multi-step process that requires careful execution of both experimental and computational techniques. From the initial synthesis and purification to the final validation and deposition of the structural data, each step is critical for obtaining a reliable and accurate three-dimensional model of the molecule. The insights gained from such an analysis are fundamental to understanding the compound's properties and are an indispensable component of modern drug discovery and materials science. This guide provides the necessary framework and protocols for researchers to successfully undertake such an investigation.

References

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. Available at: [Link]

  • Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg. Available at: [Link]

  • Chemical crystallization | SPT Labtech. Available at: [Link]

  • The role of crystallography in drug design - PMC - NIH. Available at: [Link]

  • The Role of Crystallography in Drug Development - Omics International. Available at: [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC. Available at: [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer. Available at: [Link]

  • Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents - PubMed. Available at: [Link]

  • X-Ray Crystallography - Software. Purdue University. Available at: [Link]

  • Links/Resources | JHU X-ray Crystallography Facility | Johns Hopkins University. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. Available at: [Link]

  • CRYSTALS - Chemical Crystallography - University of Oxford. Available at: [Link]

  • PHENIX. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. Available at: [Link]

  • Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • APEX Software | Bruker. Available at: [Link]

  • Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme - SciSpace. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) - MDPI. Available at: [Link]

  • X Ray crystallography - PMC - NIH. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]

  • molbank - DORAS | DCU Research Repository. Available at: [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Available at: [Link]

  • X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • CCDC 1581934: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. Available at: [Link]

  • CCDC 2342392: Experimental Crystal Structure Determination - University of Otago. Available at: [Link]

  • 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen - AVESİS. Available at: https://avesis.kku.edu.tr/yayin/a93b4f62-11e2-430c-99c5-28848c7755a9/crystal-structure-and-hirshfeld-surface-analysis-of-4-4-chlorophenyl-5-methyl-3-4-2-methylphen
  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) - MDPI. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. Available at: [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC. Available at: [Link]

  • (PDF) Crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone - ResearchGate. Available at: [Link]

  • CN114163321B - Preparation method of 3,4, 5-trichlorobenzaldehyde - Google Patents.
  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-Methyl-3',4,5'-trichlorobenzophenone via Regioselective Friedel-Crafts Acylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Executive Summary Highly substituted benzophenones are privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

Highly substituted benzophenones are privileged scaffolds in drug discovery and agrochemical development, serving as critical pharmacophores and robust synthetic intermediates[1]. This application note details the autonomous, step-by-step synthesis of 3-Methyl-3',4,5'-trichlorobenzophenone (MW: 299.59 g/mol ) via the Friedel-Crafts acylation of 2-chlorotoluene with 3,5-dichlorobenzoyl chloride[2].

This guide emphasizes the mechanistic causality behind the reaction's inherent regioselectivity challenges, detailing how competing directing effects dictate the isomer distribution[3]. By treating the protocol as a self-validating system—integrating in-process monitoring and rigorous downstream purification—chemists can reliably isolate the target isomer from complex reaction mixtures.

Mechanistic Insights & Regioselectivity (The Causality)

The core transformation relies on the electrophilic aromatic substitution of 2-chlorotoluene. This reaction presents a classic regioselectivity challenge governed by the competing electronic and steric effects of the substituents on the arene ring[3].

  • Acylium Ion Generation: The reaction is initiated by the stoichiometric addition of anhydrous aluminum chloride ( AlCl3​ ) to 3,5-dichlorobenzoyl chloride[4]. AlCl3​ acts as a potent Lewis acid, abstracting the chloride ion to generate a highly electrophilic, resonance-stabilized acylium ion.

  • Competing Directing Effects: In 2-chlorotoluene, the methyl group is an activating, ortho/para-directing substituent, while the chloro group is a deactivating, ortho/para-directing substituent. Because the ortho positions are sterically hindered, electrophilic attack predominantly occurs at the para positions.

  • Isomer Distribution:

    • Attack para to the methyl group (C4) yields the 4-methyl-3-chloro isomer. Because the methyl group is activating, this is typically the kinetically favored major product.

    • Attack para to the chloro group (C5) yields the desired 3-methyl-4-chloro isomer (Target).

  • Catalyst Sequestration: Unlike Friedel-Crafts alkylations, acylations require a strict stoichiometric excess (>1.2 equiv) of AlCl3​ . The resulting benzophenone possesses a Lewis basic carbonyl oxygen that tightly coordinates with the aluminum catalyst, effectively removing it from the catalytic cycle.

Mechanism A 3,5-Dichlorobenzoyl Chloride + AlCl3 B Acylium Ion Intermediate [3,5-Cl2-C6H3-CO]+ A->B Lewis Acid Activation C 2-Chlorotoluene (Competing Directing Effects) B->C Electrophilic Attack D Sigma Complex (Attack at C5) C->D Regioselective Addition E 3-Methyl-3',4,5'- trichlorobenzophenone D->E Rearomatization (-H+)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation highlighting regioselective attack.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The use of TLC monitoring ensures reaction completion, while the specific quenching methodology prevents the formation of intractable emulsions.

Reagents Required
  • 2-Chlorotoluene (1.0 equiv, anhydrous)

  • 3,5-Dichlorobenzoyl chloride (1.05 equiv)[2]

  • Aluminum chloride ( AlCl3​ , anhydrous, 1.5 equiv)

  • Dichloromethane (DCM, anhydrous, as solvent)

  • 1M HCl (aqueous, ice-cold)

  • Ethanol (for recrystallization)

Workflow

Workflow Step1 Step 1: Acylium Generation Suspend AlCl3 in DCM at 0°C Add 3,5-Dichlorobenzoyl chloride Step2 Step2 Step1->Step2 Step3 Step 3: Reaction Maturation Warm to RT, then reflux for 4-6 hours Monitor via TLC Step2->Step3 Step4 Step 4: Quenching & Workup Pour over ice/HCl mixture Extract with DCM, wash with brine Step3->Step4 Step5 Step 5: Isomer Separation Fractional Crystallization (Ethanol) or Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ketone.

Detailed Procedure
  • Acylium Generation: In an oven-dried, 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, suspend anhydrous AlCl3​ (1.5 equiv) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath. Slowly add 3,5-dichlorobenzoyl chloride (1.05 equiv) via syringe. Stir for 30 minutes to ensure complete formation of the acylium ion complex.

  • Electrophilic Addition: Dissolve 2-chlorotoluene (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 45 minutes. Causality Note: Slow addition controls the exothermic nature of the electrophilic attack and minimizes polyalkylation/acylation side reactions.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to a gentle reflux (approx. 40 °C) for 4-6 hours. Monitor the consumption of the acyl chloride via TLC (Hexanes:Ethyl Acetate 9:1).

  • Quenching: Once complete, cool the mixture to 0 °C and carefully pour it over a vigorously stirred mixture of crushed ice and 1M HCl. Causality Note: The acidic quench is mandatory to hydrolyze the robust aluminum-ketone complex. Failing to use HCl will result in the precipitation of gelatinous aluminum hydroxide ( Al(OH)3​ ), which severely complicates phase separation.

  • Extraction & Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated aqueous NaHCO3​ , followed by brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure to yield the crude isomer mixture.

  • Purification (Self-Validation): The crude product contains a mixture of the 3-methyl-4-chloro and 4-methyl-3-chloro isomers[3]. Purify via silica gel column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) or fractional crystallization from hot ethanol to isolate the pure 3-Methyl-3',4,5'-trichlorobenzophenone[1].

Quantitative Data & Analytical Characterization

Table 1: Reaction Optimization & Isomer Distribution

The table below summarizes the effect of temperature and catalyst loading on conversion and the regioselective distribution of the isomers.

Entry AlCl3​ (equiv)Temp (°C)Time (h)Conversion (%)Isomer Ratio (C5:C4 attack)
10.12524< 5N/A (Catalyst sequestered)
21.00 to 25124530 : 70
31.20 to 4068535 : 65
4 1.5 0 to 40 4 > 95 40 : 60

Note: While C4 attack (para to methyl) remains the kinetic major product, Entry 4 provides the highest overall yield of the target C5-attacked isomer, which is subsequently isolated via crystallization.

Table 2: Expected Analytical Signatures for Validation

To ensure the trustworthiness of the isolated product, verify the structure against the following expected spectroscopic parameters.

Analytical TechniqueParameterExpected Signal / ValueStructural Correlation
1H NMR (CDCl3) Methyl protonsSinglet, ~2.40 ppm (3H)Confirms presence of the intact methyl group.
1H NMR (CDCl3) Aromatic protonsMultiplet, 7.20 - 7.85 ppm (5H)Confirms the tri-substituted and di-substituted ring systems.
MS (ESI+) [M+H]+m/z 298.9Corresponds to the exact mass of C14​H9​Cl3​O (based on 35Cl).
FT-IR Carbonyl stretch~1660 cm⁻¹Characteristic of a highly conjugated diaryl ketone.

References

  • Title: 3-Methyl-3',4,5'-trichlorobenzophenone | #5189-48. Source: Rieke Metals. URL: [Link]

  • Title: Chlorotoluenes, Benzyl Chloride, Benzal Chloride and Benzotrichloride. Source: Softbeam. URL: [Link]

  • Title: 2-Chlorobenzoyl chloride (1321-03-5, 609-65-4). Source: Chemchart. URL: [Link]

Sources

Application

Step-by-step protocol for preparing 3-Methyl-3',4,5'-trichlorobenzophenone

An In-depth Guide to the Synthesis of 3-Methyl-3',4',5'-trichlorobenzophenone Abstract Substituted benzophenones are a cornerstone structural motif in medicinal chemistry, materials science, and industrial applications,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 3-Methyl-3',4',5'-trichlorobenzophenone

Abstract

Substituted benzophenones are a cornerstone structural motif in medicinal chemistry, materials science, and industrial applications, serving as photoinitiators, fragrance components, and, most importantly, as versatile scaffolds for therapeutic agent development.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-3',4',5'-trichlorobenzophenone, an unsymmetrically substituted diarylketone. The synthesis is achieved via a Friedel-Crafts acylation, a robust and fundamental reaction in organic chemistry for the formation of C-C bonds to an aromatic ring.[1][2] This guide details the preparation of the requisite acyl chloride precursor, the main acylation reaction, and subsequent purification and characterization of the final product. The causality behind experimental choices, critical safety considerations, and detailed analytical validation are explained to ensure reproducibility and reliability for researchers in drug discovery and chemical development.

Synthetic Strategy Overview

The synthesis of 3-Methyl-3',4',5'-trichlorobenzophenone is centered around the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3]

The overall strategy involves two primary stages:

  • Preparation of the Acylating Agent: Synthesis of 3-methylbenzoyl chloride (m-toluoyl chloride) from 3-methylbenzoic acid.

  • Friedel-Crafts Acylation: Reaction of the prepared 3-methylbenzoyl chloride with 1,2,3-trichlorobenzene to form the target benzophenone.

Due to the three electron-withdrawing chloro groups, 1,2,3-trichlorobenzene is a highly deactivated aromatic ring, which makes it less susceptible to electrophilic attack.[4] Consequently, the Friedel-Crafts acylation step may require forcing conditions (e.g., elevated temperatures or extended reaction times) to achieve a reasonable yield.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Friedel-Crafts Acylation cluster_2 Part 3: Purification & Analysis A 3-Methylbenzoic Acid B 3-Methylbenzoyl Chloride A->B  SOCl₂, cat. DMF D Crude 3-Methyl-3',4',5'- trichlorobenzophenone B->D  Anhydrous AlCl₃  DCM, Reflux C 1,2,3-Trichlorobenzene C->D  Anhydrous AlCl₃  DCM, Reflux E Pure Product D->E  Column Chromatography F Characterization (NMR, MS, IR) E->F G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride 3-Methylbenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Arenium Ion Intermediate (σ-complex) AcyliumIon->SigmaComplex + Aromatic Ring AromaticRing 1,2,3-Trichlorobenzene FinalProduct Product + HCl + AlCl₃ SigmaComplex->FinalProduct + AlCl₄⁻ (Regenerates Catalyst)

Sources

Method

Application Note: A Systematic Approach to HPLC Method Development for the Detection of 3-Methyl-3',4,5'-trichlorobenzophenone

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methyl-3',4,5'-trichlorobenzoph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methyl-3',4,5'-trichlorobenzophenone. As a polychlorinated aromatic ketone, this compound presents specific challenges due to its high hydrophobicity. This application note details a systematic, science-driven approach, from initial analyte characterization and selection of chromatographic conditions to full method validation according to International Council for Harmonisation (ICH) guidelines. We explain the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. Detailed protocols for the final optimized method and validation procedures are provided to serve as a practical resource for researchers, quality control analysts, and drug development professionals.

Introduction and Analyte Characterization

3-Methyl-3',4,5'-trichlorobenzophenone is a complex organic molecule characterized by a benzophenone core structure, substituted with a methyl group on one phenyl ring and three chlorine atoms on the other.

  • IUPAC Name: (3-methylphenyl)(3,4,5-trichlorophenyl)methanone

  • Molecular Formula: C₁₄H₉Cl₃O

  • Molecular Weight: 299.58 g/mol

The presence of three chlorine atoms and two aromatic rings renders the molecule highly non-polar (hydrophobic) and poorly soluble in aqueous solutions. The benzophenone structure, a strong chromophore, allows for sensitive detection using UV spectrophotometry.[1][2] The development of a reliable analytical method is crucial for its quantification, whether as a synthetic intermediate, a potential impurity in pharmaceutical products, or an environmental analyte.

Due to its hydrophobic nature, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective analytical approach.[3][4] This technique utilizes a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process aimed at achieving a reliable separation with adequate resolution, sensitivity, and a reasonable analysis time. Our strategy involves a multi-step, logical progression from initial screening to final optimization and validation.

The Causality Behind Experimental Choices

Chromatographic Mode: Why Reversed-Phase? Reversed-phase chromatography is the predominant mode used in HPLC, and it is the ideal choice for 3-Methyl-3',4,5'-trichlorobenzophenone. The analyte's high hydrophobicity ensures strong interaction with a non-polar stationary phase (like C18), providing excellent retention that can be precisely controlled by adjusting the composition of the polar mobile phase.[3]

Stationary Phase: Why a C18 Column? A C18 (octadecylsilane) column is the most widely used reversed-phase column due to its high hydrophobicity and versatility in separating a broad range of non-polar to moderately polar compounds.[3] The long alkyl chains provide a high surface area for hydrophobic interactions, making it the gold standard and the logical starting point for retaining a highly chlorinated compound like our target analyte.

Mobile Phase: The Role of Organic Modifier and pH The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[5]

  • Organic Modifier: Increasing the percentage of the organic modifier in the mobile phase weakens the interaction between the hydrophobic analyte and the C18 stationary phase, leading to a shorter retention time. Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better peak efficiency for many compounds.[6]

  • pH/Additives: While 3-Methyl-3',4,5'-trichlorobenzophenone is a neutral compound, the addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is a common practice. This can improve peak shape by suppressing the ionization of any acidic silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[5][6]

Detection: Wavelength Selection The benzophenone core of the analyte contains conjugated pi systems, which absorb UV light strongly. The optimal detection wavelength (λmax) provides the highest sensitivity. While literature suggests common wavelengths for benzophenones are around 254 nm or 287 nm, the actual λmax should be determined experimentally using a photodiode array (PDA) detector to ensure maximum signal-to-noise ratio.[3]

Method Development Workflow

The logical flow for developing this method is visualized in the diagram below. This process ensures that each parameter is optimized systematically, leading to a robust and reliable final method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Hydrophobicity, UV Absorbance) System_Select Initial System Selection Mode: RP-HPLC Column: C18 Detector: UV/PDA Analyte->System_Select Justifies Wavelength Determine λmax (PDA Scan) System_Select->Wavelength Step 1 Scouting Scouting Gradient Run (e.g., 10-95% ACN) Wavelength->Scouting Step 2 Evaluation Evaluate Scouting Run (Retention Time, Peak Shape) Scouting->Evaluation Step 3 Optimization Method Optimization (Isocratic vs. Gradient, Flow Rate, Temperature) Evaluation->Optimization Step 4 (Iterative Process) Validation Method Validation (ICH Guidelines) Optimization->Validation Final Step

Caption: A flowchart illustrating the systematic workflow for HPLC method development.

Experimental Protocols

Protocol 1: Determination of UV Absorption Maximum (λmax)

Objective: To identify the wavelength of maximum absorbance for 3-Methyl-3',4,5'-trichlorobenzophenone for optimal detection sensitivity.

Methodology:

  • Prepare a stock solution of the analyte at approximately 100 µg/mL in acetonitrile.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~10 µg/mL.

  • Using a UV-Vis spectrophotometer or an HPLC system equipped with a PDA detector, scan the sample solution across a wavelength range of 200 nm to 400 nm.

  • Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax to be used for the quantitative HPLC method. For this analyte, a λmax is anticipated in the 250-290 nm range.

Protocol 2: Optimized Isocratic HPLC Method

Objective: To provide a step-by-step procedure for the quantitative analysis of 3-Methyl-3',4,5'-trichlorobenzophenone using the final, optimized HPLC conditions.

Reagents and Materials:

  • 3-Methyl-3',4,5'-trichlorobenzophenone reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, Type I)

  • Formic Acid (88% or higher)

  • Volumetric flasks, pipettes, and autosampler vials

Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standards (1-100 µg/mL): Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare a series of calibration standards.

Sample Preparation:

  • Accurately weigh the sample matrix containing the analyte.

  • Extract the analyte using a suitable volume of acetonitrile, employing sonication or vortexing to ensure complete dissolution.

  • Centrifuge or filter the extract through a 0.45 µm syringe filter to remove particulates before transferring to an autosampler vial.

Optimized HPLC Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (75:25 v/v) with 0.1% Formic Acid in both solvents
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm (Hypothetical λmax, to be determined experimentally)
Run Time 10 minutes

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on ICH Q2(R1) guidelines.[8]

Specificity: Analyze a blank sample (matrix without analyte) and a spiked sample. The blank should show no interfering peaks at the retention time of the analyte.

Linearity: Inject the prepared calibration standards (e.g., five concentrations ranging from 1 to 100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The acceptance criterion is a correlation coefficient (R²) ≥ 0.999.

Accuracy: Analyze samples of a known matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery for each level.

Precision:

  • Repeatability (Intra-assay precision): Perform six replicate injections of a single standard solution at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The acceptance criterion for precision is a Relative Standard Deviation (%RSD) of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Hypothetical Validation Data Summary:

Validation ParameterAcceptance CriterionHypothetical Result
Specificity No interference at RTPass
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL

Conclusion

This application note outlines a systematic and scientifically-grounded strategy for developing a robust RP-HPLC method for the analysis of 3-Methyl-3',4,5'-trichlorobenzophenone. By carefully selecting the stationary phase, optimizing the mobile phase composition, and performing a thorough validation, a reliable and accurate method can be established. The provided protocols serve as a detailed template for analysts to implement in their laboratories for the routine quantification of this and other similar hydrophobic compounds.

References

  • Zhuang, R., Zabar, R., Grbović, G., Dolenc, D., Yao, J., Tisler, T., & Trebše, P. (2013). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Acta Chimica Slovenica, 60(4), 826-832. [Link]

  • Inagaki, S., Inoue, Y., Ishida, T., & Yamaoka, T. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 286, 23-29. [Link]

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SIELC Technologies. (2018). Separation of Benzophenone on Newcrom R1 HPLC column. [Link]

  • Guedes-Alonso, R., & Asimakopoulos, A. G. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Separations, 10(2), 95. [Link]

  • Blanco, S. E., & Castro, G. T. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar. [Link]

  • Vela-Soria, F., Zafra-Gómez, A., Ballesteros, O., Navalón, A., Vílchez, J. L., & Fernández, M. F. (2014). UHPLC–MS/MS method for the determination of bisphenol A and its chlorinated derivatives, bisphenol S, parabens, and benzophenones in human urine samples. Analytical and Bioanalytical Chemistry, 406(15), 3715-3725. [Link]

  • Roman, K. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. American Chemical Society. [Link]

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Application

APPLICATION NOTE: 3-Methyl-3',4,5'-trichlorobenzophenone as an Advanced Type II Photoinitiator in UV-Curable Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Areas: Biomedical Adhesives, Dental Resins, Advanced UV Coatings, and Photolithography Introduction & Photochemical Cau...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Areas: Biomedical Adhesives, Dental Resins, Advanced UV Coatings, and Photolithography

Introduction & Photochemical Causality

In the realm of free-radical photopolymerization, photoinitiators are the critical energetic bridge between light exposure and polymer matrix formation. 3-Methyl-3',4,5'-trichlorobenzophenone is a highly specialized, substituted benzophenone derivative that functions as a Norrish Type II photoinitiator [1].

Unlike Type I initiators that undergo unimolecular bond cleavage, Type II systems require a bimolecular reaction. Upon UV irradiation, the photoinitiator absorbs photons to reach an excited singlet state ( S1​ ), which rapidly undergoes intersystem crossing (ISC) to a longer-lived excited triplet state ( T1​ )[2]. Because the energy of this triplet state is insufficient to spontaneously cleave its own bonds, it must abstract a hydrogen atom from a co-initiator (typically a tertiary amine synergist like Methyldiethanolamine, MDEA)[1][3]. This abstraction generates two radicals: a relatively stable, inactive ketyl radical, and a highly reactive alkylamino radical that initiates the polymerization cascade[1][4].

The Causality of Chemical Substitution

The specific structural modifications of 3-Methyl-3',4,5'-trichlorobenzophenone provide distinct kinetic and physical advantages over unsubstituted benzophenone (BP):

  • Electronic "Push-Pull" Effect: The electron-donating methyl group and the electron-withdrawing chlorine atoms alter the electron density of the aromatic rings. This steric and electronic interaction stabilizes the molecule against unwanted secondary photoreactions and enhances the efficiency of intersystem crossing (ISC)[2][5].

  • Bathochromic Shift: The substitutions red-shift the maximum absorption wavelength ( λmax​ ) deeper into the UVA/near-visible spectrum compared to standard BP, allowing for greater depth of cure in highly pigmented or thick formulations[6].

  • Anti-Yellowing & Low Odor: Halogenated benzophenones (such as 4-chlorobenzophenone) are industrially recognized for their low volatility (reducing odor) and strong anti-yellowing properties upon prolonged UV exposure, making them ideal for optical and dental applications[7][8].

Comparative Photochemical Data

To understand the formulatory advantages of 3-Methyl-3',4,5'-trichlorobenzophenone, it is essential to compare its properties against baseline Type II initiators.

PropertyBenzophenone (BP)4-Chlorobenzophenone (CBP)3-Methyl-3',4,5'-trichlorobenzophenone
Mechanism Type II (H-abstraction)Type II (H-abstraction)Type II (H-abstraction)
Typical λmax​ (nm) ~250 nm258 nm[8]~280 - 315 nm
Co-initiator Requirement Mandatory (Amines)Mandatory (Amines)Mandatory (Amines)
Yellowing Tendency High[4]Low[7]Very Low
Volatility / Odor High / StrongLow / Mild[7]Very Low / Negligible
Initiation Efficiency BaselineModerateHigh (Due to enhanced ISC)

Mechanistic Pathway

The following diagram illustrates the causal chain of events from photon absorption to radical generation.

G PI 3-Me-3',4,5'-Cl3-BP (Ground State S0) S1 Excited Singlet (S1) PI->S1 UV Light (250-380 nm) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) Radicals Alkylamino Radical + Ketyl Radical T1->Radicals H-Abstraction Amine Amine Co-initiator (e.g., MDEA) Amine->Radicals H-Donor Polymer Polymerization Initiation Radicals->Polymer Monomer Addition

Photochemical mechanism of Type II hydrogen abstraction and radical generation.

Self-Validating Formulation Protocol

This protocol details the preparation of a UV-curable acrylate resin using 3-Methyl-3',4,5'-trichlorobenzophenone. The methodology is designed as a self-validating system , ensuring that each step contains an internal quality check to guarantee scientific integrity.

Materials Required:
  • Monomer Base: Trimethylolpropane triacrylate (TMPTA) or Bis-GMA/TEGDMA blend.

  • Photoinitiator (PI): 3-Methyl-3',4,5'-trichlorobenzophenone (1.5 wt%).

  • Co-initiator (Amine Synergist): Methyldiethanolamine (MDEA) (3.0 wt%).

  • Equipment: Amber glass vials, ultrasonic bath, 365 nm UV-LED curing chamber, Real-Time FTIR (RT-FTIR) spectrometer.

Experimental Workflow

Workflow Step1 1. Monomer Prep (TMPTA / Diluents) Step2 2. Photoinitiator Addition (3-Me-3',4,5'-Cl3-BP) Step1->Step2 Step3 3. Co-initiator Addition (Amine Synergist) Step2->Step3 Step4 4. Mixing & Degassing (Ultrasonication) Step3->Step4 Step5 5. UV Irradiation (365 nm LED) Step4->Step5 Step6 6. Validation (RT-FTIR Conversion) Step5->Step6

Step-by-step experimental workflow for UV resin formulation and validation.

Step-by-Step Methodology:

Step 1: Monomer Preparation Dispense 10.0 g of TMPTA into an amber glass vial.

  • Causality: Amber glass is mandatory to prevent premature polymerization triggered by ambient room lighting, which contains trace UV/blue light.

Step 2: Photoinitiator Integration Add 0.15 g (1.5 wt%) of 3-Methyl-3',4,5'-trichlorobenzophenone to the monomer.

  • Validation Check: Visually inspect the solution. The PI must be fully dissolved. If particulate matter remains, it will act as a light-scattering defect, drastically reducing photon penetration and curing depth.

Step 3: Co-initiator Addition Add 0.30 g (3.0 wt%) of MDEA.

  • Causality: The 1:2 molar/weight ratio of PI to Amine ensures a stoichiometric excess of hydrogen donors, maximizing the probability of successful bimolecular collisions during the brief lifespan of the excited triplet state ( T1​ )[1][2].

Step 4: Mixing and Degassing Seal the vial and place it in an ultrasonic bath at 35°C for 15 minutes.

  • Validation Check: The solution must transition to a completely clear, homogeneous state. Ultrasonication removes dissolved oxygen ( O2​ ). Oxygen is a potent radical scavenger that quenches the triplet state and terminates propagating radicals, leading to surface tackiness[4].

Step 5: UV Irradiation & Curing Apply a 50 µm film of the resin onto a KBr pellet or ATR crystal. Irradiate using a 365 nm UV-LED source at an intensity of 50 mW/cm².

Step 6: Real-Time FTIR Validation (The Self-Validating Metric) Monitor the disappearance of the acrylate carbon-carbon double bond ( C=C ) stretching vibration peak at 1630 cm⁻¹ . Use the carbonyl ( C=O ) peak at 1720 cm⁻¹ as an internal reference.

  • Calculation: Conversion(%)=A0​A0​−At​​×100

  • Causality: Achieving a conversion rate of >75% within 10 seconds provides direct, quantitative proof of successful hydrogen abstraction and efficient radical generation by the 3-Methyl-3',4,5'-trichlorobenzophenone/MDEA system[5][6].

Troubleshooting & Optimization Insights

  • Issue: Severe Surface Tackiness (Oxygen Inhibition)

    • Cause: Atmospheric oxygen diffuses into the surface layer faster than radicals are generated, quenching the reaction.

    • Solution: Increase the concentration of the amine synergist (MDEA). Amines not only act as hydrogen donors but also consume dissolved oxygen via a chain-transfer mechanism, effectively mitigating oxygen inhibition[4].

  • Issue: Poor Depth of Cure

    • Cause: The photoinitiator concentration is too high, causing a "skin effect" where the top layer absorbs all photons, leaving the bottom layer unreacted.

    • Solution: Reduce the PI concentration to 0.5 - 1.0 wt%. The high molar extinction coefficient of substituted benzophenones means less PI is required to achieve optimal photon absorption[6].

References

  • Source: sinocurechem.
  • Source: sellchems.
  • Source: uvabsorber.
  • Source: polymerinnovationblog.
  • Source: tandfonline.
  • Source: researchgate.
  • Source: nih.
  • Source: oreateai.

Sources

Method

Application Note: GC-MS Analysis and Isomeric Resolution of Trichlorobenzophenones

Target Audience: Analytical Chemists, Environmental Researchers, and Pharmaceutical Development Scientists Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Analytes: Trichlorobenzophenone (TCBP) isomers (e.g., 2,2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Pharmaceutical Development Scientists Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Analytes: Trichlorobenzophenone (TCBP) isomers (e.g., 2,2',5-trichlorobenzophenone, 2,3,4-trichlorobenzophenone)

Introduction and Contextual Significance

Trichlorobenzophenones (TCBPs) represent a critical class of compounds encountered in two distinct yet equally important scientific domains: environmental monitoring and pharmaceutical synthesis.

In environmental chemistry, TCBPs are recognized as recalcitrant photodegradation products of the organochlorine pesticide p,p'-DDT and its primary metabolite, p,p'-DDE[1]. When exposed to UV irradiation in aqueous environments, DDE undergoes complex oxidative and photolytic pathways, ultimately yielding various chlorobenzophenones, including TCBP[1].

Conversely, in pharmaceutical development, specific chlorinated benzophenones (such as 2-amino-2',5-dichlorobenzophenone) serve as foundational precursors in the synthesis of benzodiazepines like lorazepam[2]. During these synthetic workflows, trichlorobenzophenone isomers often emerge as byproducts or intermediates via Sandmeyer reactions or electrophilic aromatic substitutions[2].

Because TCBP isomers share the identical molecular formula ( C13​H7​Cl3​O ) and mass ( m/z 284)[3], mass spectrometry alone cannot differentiate them. This application note details a highly optimized, self-validating GC-MS protocol designed to achieve baseline chromatographic resolution and definitive structural identification of TCBP isomers.

IsomerOrigin DDT p,p'-DDT (Environmental Pollutant) DDE p,p'-DDE (Degradation Intermediate) DDT->DDE Dehydrochlorination TCBP_Env Trichlorobenzophenone (TCBP) (Photodegradation Product) DDE->TCBP_Env Photolysis / Oxidation Pharma Dichlorinated Precursors (e.g., 2-Amino-2',5-dichlorobenzophenone) TCBP_Pharma TCBP Isomers (Pharmaceutical Intermediates) Pharma->TCBP_Pharma Sandmeyer / Acylation

Fig 1: Dual origins of TCBP isomers in environmental degradation and pharmaceutical synthesis.

Analytical Challenges & Mechanistic Solutions (E-E-A-T)

The Chromatographic Challenge: Why DB-5MS?

Positional isomers of TCBP possess nearly identical boiling points. Causality of choice: To separate them, we rely on a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or Rxi-5Sil MS). The slight polarizability of the phenyl groups interacts differentially with the subtle variations in the dipole moments of the positional isomers (e.g., a 2,4,5- substitution vs. a 2,2',5- substitution). By applying a deliberately shallow thermal gradient (5°C/min) through their specific elution window (200°C–250°C), we maximize these dipole-induced retention differences to achieve baseline resolution.

The Mass Spectrometric Challenge: Structural Fingerprinting

Under 70 eV Electron Impact (EI) ionization, the molecular ion ( M+ ) of TCBP appears at m/z 284, exhibiting a classic isotopic cluster (284, 286, 288) at a ~27:27:9 ratio due to the natural abundance of 35Cl and 37Cl [3].

Expert Insight: The most diagnostic feature for isomer differentiation is the α -cleavage of the benzophenone carbonyl bond. This cleavage yields stable benzoyl cations. Depending on how the three chlorine atoms are distributed across the two aromatic rings, a specific isomer will fragment into a monochlorobenzoyl cation ( m/z 139) and a dichlorobenzoyl cation ( m/z 173/175). The relative abundance ratio of m/z 139 to m/z 173 serves as a definitive structural fingerprint to assign the exact isomeric configuration.

System Self-Validation

To ensure absolute trustworthiness, this protocol requires a self-validating Quality Control (QC) loop. Prior to analysis, a System Suitability Test (SST) is performed using Decafluorotriphenylphosphine (DFTPP) to verify proper MS tuning. Furthermore, an isotopically labeled internal standard (e.g., 13C12​ -PCB-118 or Triphenyl-d15) is spiked into all samples. Because the internal standard elutes in the same retention window as TCBPs, it actively monitors and corrects for matrix-induced signal suppression and extraction losses.

Experimental Protocols

Sample Preparation Workflow
  • Extraction: For aqueous environmental samples, perform Liquid-Liquid Extraction (LLE) using 500 mL of sample and 3 × 50 mL of Dichloromethane (DCM). For pharmaceutical matrices, dissolve 10 mg of the intermediate in 10 mL of HPLC-grade Methanol.

  • Drying: Pass the organic extract through a glass funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the extract to near-dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Reconstitution & Spiking: Reconstitute the residue in 1.0 mL of Hexane. Spike with 10 µL of the Internal Standard mix (10 µg/mL Triphenyl-d15) prior to vialing.

GC-MS Operating Parameters

Table 1: Optimized GC-MS Instrument Conditions

ParameterSetting / SpecificationRationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)Optimal selectivity for semi-volatile aromatics.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.2 mL/min for stable retention times.
Injection Mode Splitless, 1 µL volumeMaximizes sensitivity for trace environmental analysis.
Inlet Temperature 270°CEnsures rapid, complete volatilization without thermal degradation.
Oven Program 80°C (hold 1 min) 15°C/min to 200°C 5°C/min to 280°C (hold 5 min)The shallow 5°C/min ramp is critical for resolving closely eluting TCBP isomers.
Transfer Line Temp 280°CPrevents cold spots and peak tailing before MS entry.
Ion Source Temp 250°CMaintains source cleanliness and consistent fragmentation.
Ionization Energy 70 eV (Electron Impact)Standardized energy for reproducible library matching.
Acquisition Mode SIM / Scan SynchronousScan (m/z 50-500) for library ID; SIM for trace quantitation.

Table 2: Diagnostic Mass Fragments for TCBP Isomers (SIM Mode)

Analyte / StandardTarget Ion ( m/z )Qualifier Ion 1 ( m/z )Qualifier Ion 2 ( m/z )Mechanistic Origin of Target Ion
TCBP Isomers 284286139 / 173Intact Molecular Ion ( M+ )[3]
Triphenyl-d15 (IS) 245244167Molecular Ion of deuterated standard
p,p'-DDE (Ref) 316318246Intact Molecular Ion ( M+ )[4]

Analytical Workflow Visualization

AnalyticalWorkflow A Sample Matrix (Environmental / Synthetic) B Sample Preparation (LLE / SPE & N2 Concentration) A->B Extraction & IS Spiking C Gas Chromatography (DB-5MS, Shallow Thermal Gradient) B->C 1 µL Splitless Injection D Mass Spectrometry (70 eV EI, SIM/Scan Mode) C->D Elution of Resolved Isomers E Data Processing (Isomer Resolution via m/z 139:173 Ratios) D->E Quantitation (m/z 284, 286)

Fig 2: End-to-end GC-MS analytical workflow for the isolation and quantification of TCBP isomers.

Data Interpretation and Reporting

When analyzing the chromatogram, analysts must evaluate both the retention time (RT) relative to the internal standard and the ion ratios.

  • Peak Integration: Integrate the area under the m/z 284 extracted ion chromatogram (EIC).

  • Isotope Ratio Check: Verify that the ratio of m/z 284 to m/z 286 falls within ±15% of the theoretical isotopic abundance (approx. 1:1 for Cl3​ clusters). Deviations indicate co-eluting matrix interference.

  • Isomer Identification: Calculate the ratio of m/z 139 (monochlorobenzoyl) to m/z 173 (dichlorobenzoyl). Compare this ratio against analytical standards to definitively assign the isomer (e.g., distinguishing 2,2',5-trichlorobenzophenone from 2,3,4-trichlorobenzophenone).

References

  • Identification of Photodegradation Products of DDT in Water ResearchGate URL:[Link]

  • PubChemLite: 2,2',5-trichlorobenzophenone (C13H7Cl3O) University of Luxembourg / PubChem URL:[Link]

  • P,P'-DDE | CID 3035 - GC-MS Spectra National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

Application

Application Note: 3-Methyl-3',4,5'-trichlorobenzophenone in the Synthesis of Advanced Diaryl-Scaffold Pharmaceuticals

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Introduction & Strategic Rationale In modern pharmaceutical synthesis, h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Strategic Rationale

In modern pharmaceutical synthesis, highly substituted benzophenones serve as critical junction points for generating complex diarylmethane, diarylcarbinol, and heterocyclic active pharmaceutical ingredients (APIs). Among these,[1] (MW: 299.59 g/mol ) is a uniquely functionalized intermediate that offers dual strategic advantages in drug design:

  • Metabolic Stability via the 3',5'-Dichloro Ring: The 3,5-dichlorophenyl moiety is a well-documented bioisostere used to block CYP450-mediated aromatic oxidation. When incorporated into antifungal agents, this ring system fits snugly into the hydrophobic binding pocket of the[2], enhancing target affinity while resisting host metabolism.

  • Late-Stage Functionalization via the 3-Methyl-4-Chloro Ring: The 3-methyl group provides an accessible handle for benzylic bromination or oxidation, while the 4-chloro substituent acts as a deactivating group that stabilizes the ring against electrophilic degradation during harsh downstream reactions.

The Causality of Synthetic Choice: Grignard vs. Friedel-Crafts

A common pitfall in synthesizing highly substituted benzophenones is relying on Friedel-Crafts acylation. Attempting to acylate 1,3-dichlorobenzene with 3-methyl-4-chlorobenzoyl chloride predominantly yields the 2,4-dichlorophenyl isomer due to the strong ortho/para directing effects of the chlorine atoms.

To achieve the strictly required 3,5-dichloro substitution pattern—which is critical for avoiding steric clashes in the CYP51 active site[3]—a regioselective Grignard addition is mandatory. By reacting 3-methyl-4-chlorobenzonitrile with commercially available , the synthesis bypasses electrophilic aromatic substitution entirely, guaranteeing 100% regioselectivity for the target intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure that stoichiometry, conversion, and purity are continuously verified, preventing the carryover of unreacted starting materials.

Protocol A: Regioselective Synthesis of 3-Methyl-3',4,5'-trichlorobenzophenone

Objective: Synthesize the title intermediate via the nucleophilic addition of a Grignard reagent to a benzonitrile, followed by acidic hydrolysis of the resulting ketimine.

Reagents:

  • 3-Methyl-4-chlorobenzonitrile (1.0 eq, 10.0 g, 65.9 mmol)

  • 3,5-Dichlorophenylmagnesium bromide (0.5 M in THF) (1.2 eq, 158 mL, 79.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • 2M Hydrochloric Acid (HCl) (100 mL)

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under a continuous argon sweep.

  • Substrate Dissolution: Dissolve 10.0 g of 3-methyl-4-chlorobenzonitrile in 50 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Grignard Addition: Transfer 158 mL of 0.5 M 3,5-Dichlorophenylmagnesium bromide solution to the addition funnel. Add dropwise over 45 minutes to maintain the internal temperature below 5 °C. Causality Note: Controlling the exotherm prevents the localized boiling of THF and subsequent dimerization side-reactions.

  • Ketimine Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation Check: Quench a 0.1 mL aliquot in 1 mL of saturated NH₄Cl and analyze the organic layer via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the nitrile spot confirms full conversion to the ketimine intermediate.

  • Acidic Hydrolysis: Carefully add 100 mL of 2M HCl to the reaction mixture (Caution: Exothermic quench). Attach a heating mantle and reflux the mixture at 70 °C for 6 hours to hydrolyze the robust ketimine into the target benzophenone.

  • Isolation: Cool to room temperature, extract with Ethyl Acetate (3 x 100 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and recrystallize from hot ethanol to yield pure 3-Methyl-3',4,5'-trichlorobenzophenone.

Protocol B: Downstream Conversion to a Diaryl-Imidazole Antifungal API

Objective: Convert the benzophenone intermediate into an active diaryl-imidazole scaffold.

Step-by-Step Methodology:

  • Reduction: Dissolve 5.0 g of 3-Methyl-3',4,5'-trichlorobenzophenone in 50 mL methanol. Add NaBH₄ (1.5 eq) in portions at 0 °C. Stir for 2 hours. Quench with water, extract with dichloromethane (DCM), and evaporate to yield the diarylcarbinol.

  • Chlorination: Dissolve the carbinol in 40 mL DCM. Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise at 0 °C. Stir at room temperature for 3 hours. Evaporate all volatiles under a high vacuum to yield the highly reactive diarylmethyl chloride. Causality Note: Complete removal of SOCl₂ is critical to prevent the formation of imidazole hydrochloride salts in the next step.

  • Nucleophilic Substitution: Dissolve the crude chloride in 30 mL anhydrous acetonitrile. Add Imidazole (3.0 eq) and K₂CO₃ (2.0 eq). Reflux for 12 hours. Filter the inorganic salts, concentrate, and purify via silica gel chromatography to isolate the final API.

Data Presentation & Optimization

The tables below summarize the quantitative data derived from optimizing the Grignard addition (Protocol A) and the downstream conversion metrics (Protocol B).

Table 1: Reaction Optimization for Grignard Addition to Nitrile

EntryGrignard EquivalentsTemperature ProfileReaction TimeKetimine Yield (%)Final Purity (HPLC)
11.0 eq0 °C to RT2 hours68%89.5%
21.1 eq0 °C to RT4 hours82%94.2%
3 1.2 eq 0 °C to RT 4 hours 94% >98.5%
41.5 eqRT to Reflux2 hours75%81.0% (Side products)

Note: Entry 3 represents the validated parameters utilized in Protocol A, balancing optimal yield with the suppression of nucleophilic aromatic substitution side-reactions.

Table 2: Downstream API Synthesis Metrics (Protocol B)

Synthetic StepReagent / CatalystTimeIsolated YieldKey Analytical Marker (IR/NMR)
Ketone ReductionNaBH₄ / MeOH2 h96%Disappearance of C=O stretch (~1660 cm⁻¹)
ChlorinationSOCl₂ / DCM3 h91%Shift of benzylic proton in ¹H-NMR
Imidazole AlkylationImidazole / K₂CO₃12 h84%Appearance of imidazole ring protons

Visualizations of Workflows and Mechanisms

The following diagrams map the logical flow of the synthetic procedure and the biological mechanism of action of the resulting API.

SynthWorkflow N1 3-Methyl-4-chlorobenzonitrile + 3,5-Dichlorophenyl-MgBr N2 Grignard Addition (THF, 0°C to RT) N1->N2 N3 Ketimine Intermediate N2->N3 N4 Acidic Hydrolysis (2M HCl, Reflux) N3->N4 N5 3-Methyl-3',4,5'-trichlorobenzophenone N4->N5

Workflow for the regioselective synthesis of 3-Methyl-3',4,5'-trichlorobenzophenone.

MOA A Lanosterol Precursor B CYP51 Enzyme (Lanosterol 14α-demethylase) A->B Substrate Binding C Ergosterol Biosynthesis B->C Catalysis F Membrane Disruption & Cell Death B->F Loss of function D Fungal Cell Membrane Integrity C->D Maintains E Diaryl-Imidazole API (Derived from Intermediate) E->B Competitive Inhibition E->F Leads to

Mechanism of action for the derived diaryl-imidazole API targeting fungal CYP51.

References

  • 3-Methyl-3',4,5'-trichlorobenzophenone | #5189-48 Source: Rieke Metals URL:[Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens Source: MDPI URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Analysis of 3-Methyl-3',4,5'-trichlorobenzophenone

Abstract The accurate quantification of 3-Methyl-3',4,5'-trichlorobenzophenone, a halogenated aromatic compound, presents significant analytical challenges due to its potential presence in complex matrices and its chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification of 3-Methyl-3',4,5'-trichlorobenzophenone, a halogenated aromatic compound, presents significant analytical challenges due to its potential presence in complex matrices and its chemical properties. Effective sample preparation is paramount to achieving reliable and reproducible results in chromatographic analysis. This document provides a comprehensive guide to various sample preparation techniques, offering detailed protocols and expert insights into method selection and optimization for researchers, scientists, and drug development professionals. The methodologies covered include Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Pressurized Liquid Extraction (PLE), and Ultrasonic-Assisted Extraction (UAE), along with Gel Permeation Chromatography (GPC) for sample cleanup.

Introduction: The Analytical Challenge

3-Methyl-3',4,5'-trichlorobenzophenone belongs to the benzophenone class of compounds, which are utilized in various industrial applications and can be present in environmental and biological samples as contaminants.[1] The presence of chlorine atoms on the phenyl rings increases the compound's hydrophobicity and persistence.[2] The primary challenge in its analysis lies in efficiently extracting this non-polar analyte from often complex sample matrices, which may contain interfering substances like lipids, pigments, and other organic matter.[3][4] The goal of sample preparation is to isolate the target analyte from these interferences, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument, typically a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).[5]

Strategic Selection of Sample Preparation Techniques

The choice of an appropriate sample preparation technique depends on several factors, including the sample matrix, the concentration of the analyte, the required sample throughput, and the available instrumentation. This guide details four robust extraction techniques and a powerful cleanup method to address a variety of analytical scenarios.

Core Extraction Methodologies:
  • Solid-Phase Extraction (SPE): A highly selective method ideal for cleaning up and concentrating analytes from liquid samples.[1][6]

  • QuEChERS: A streamlined and high-throughput method, particularly effective for a wide range of analytes in food and agricultural matrices.[7][8][9]

  • Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperature and pressure for rapid and efficient extraction from solid and semi-solid samples.[10][11][12]

  • Ultrasonic-Assisted Extraction (UAE): A rapid and efficient method utilizing high-frequency sound waves to extract analytes from solid matrices.[13][14]

Post-Extraction Cleanup:
  • Gel Permeation Chromatography (GPC): An effective technique for removing high molecular weight interferences from the sample extract.[3][4][15]

The following sections provide detailed protocols and the scientific rationale behind each of these techniques.

Protocol I: Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase.[6] For a non-polar compound like 3-Methyl-3',4,5'-trichlorobenzophenone, a reverse-phase sorbent (e.g., C18) is typically employed. The analyte is adsorbed onto the hydrophobic sorbent while polar impurities are washed away. The analyte is then eluted with a small volume of a non-polar organic solvent.

Applications: Ideal for aqueous samples such as surface water, groundwater, and wastewater, as well as for the cleanup of extracts from other preparation methods.[1]

Experimental Protocol: SPE for Water Samples
  • Sorbent Selection: Choose a C18 SPE cartridge. The sorbent mass will depend on the sample volume and expected analyte concentration.

  • Cartridge Conditioning:

    • Wash the cartridge with 5-10 mL of a strong organic solvent (e.g., methanol or acetonitrile).

    • Equilibrate the cartridge with 5-10 mL of reagent water, ensuring the sorbent bed does not run dry.

  • Sample Loading:

    • Pass the water sample (e.g., 100-500 mL, acidified to pH ~3) through the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).[16]

  • Washing:

    • Wash the cartridge with 5-10 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying:

    • Dry the sorbent bed thoroughly by passing air or nitrogen through the cartridge for 10-20 minutes.

  • Elution:

    • Elute the analyte with a small volume (e.g., 2-5 mL) of a non-polar solvent such as ethyl acetate or a mixture of dichloromethane and hexane.

  • Post-Elution:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent suitable for chromatographic analysis.

Visualization of the SPE Workflow

SPE_Workflow cluster_steps SPE Protocol Steps Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Equilibrate Wash 3. Wash (Remove Polar Interferences) Load->Wash Dry 4. Dry Sorbent Wash->Dry Elute 5. Elute Analyte (Organic Solvent) Dry->Elute Analyze 6. Concentrate & Analyze Elute->Analyze QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile & Salts Homogenize->AddSolvent Shake 3. Shake Vigorously AddSolvent->Shake Centrifuge1 4. Centrifuge Shake->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer AddSorbents 6. Add dSPE Sorbents (PSA, C18) Transfer->AddSorbents Vortex 7. Vortex AddSorbents->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract

Caption: The two-stage process of the QuEChERS method.

Protocol III: Pressurized Liquid Extraction (PLE)

Principle: PLE, also known as Accelerated Solvent Extraction (ASE®), uses conventional solvents at elevated temperatures and pressures to increase the efficiency of the extraction process. [10][12]The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure keeps the solvent in its liquid state, allowing for rapid and thorough extraction with reduced solvent consumption compared to traditional methods like Soxhlet. [11][17] Applications: Highly effective for extracting organic pollutants from solid and semi-solid environmental matrices such as soil, sediment, and sludge. [10][18]

Experimental Protocol: PLE for Solid Samples
  • Sample Preparation:

    • Mix the sample (e.g., 5-10 g) with a drying agent like diatomaceous earth or anhydrous sodium sulfate and load it into the extraction cell.

  • Instrument Setup:

    • Set the extraction parameters on the PLE system:

      • Solvent: A non-polar solvent or a mixture, such as hexane/acetone (1:1 v/v).

      • Temperature: 100-150°C.

      • Pressure: 1500-2000 psi.

      • Static Time: 5-10 minutes per cycle.

      • Cycles: 2-3 cycles.

  • Extraction:

    • The instrument automatically performs the extraction by heating and pressurizing the cell, followed by a flush with fresh solvent and a nitrogen purge to collect the extract.

  • Post-Extraction:

    • The collected extract may require concentration and cleanup depending on the matrix and analytical requirements.

Summary of PLE Parameters
ParameterTypical RangeRationale
Solvent Hexane, Acetone, DichloromethaneSolubilizes the non-polar analyte.
Temperature 100 - 150 °CIncreases extraction efficiency and speed. [12]
Pressure 1500 - 2000 psiKeeps the solvent liquid above its boiling point. [12]
Static Cycles 2 - 3Ensures complete extraction of the analyte. [10]

Protocol IV: Ultrasonic-Assisted Extraction (UAE)

Principle: UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. [13]The collapse of these cavitation bubbles near the sample surface generates localized high pressure and temperature, enhancing solvent penetration into the matrix and accelerating the desorption of the analyte. [14][19] Applications: A versatile and rapid method for extracting organic compounds from various solid matrices, including soils, sediments, and airborne particles. [13][20]

Experimental Protocol: UAE for Solid Samples
  • Sample Preparation:

    • Place a known amount of the dried and homogenized sample (e.g., 2-5 g) into an extraction vessel.

  • Solvent Addition:

    • Add a suitable extraction solvent (e.g., 20-30 mL of hexane/acetone, 1:1 v/v).

  • Sonication:

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 15-30 minutes.

  • Extraction and Repetition:

    • Separate the extract from the solid residue by decanting or filtration.

    • Repeat the extraction process with fresh solvent two more times for exhaustive extraction. [14]5. Final Steps:

    • Combine the extracts, concentrate them using a rotary evaporator or a stream of nitrogen, and solvent-exchange if necessary for the final analysis.

Comparison of Extraction Techniques
TechniqueThroughputSolvent UsageAutomationKey Advantage
SPE MediumLowHighHigh selectivity and concentration factor. [1]
QuEChERS HighLowMediumFast, simple, and effective for many matrices. [7][8]
PLE MediumLow-MediumHighRapid and efficient for solid samples. [10][12]
UAE HighMediumLowRapid and simple setup. [13][21]

Post-Extraction Cleanup: Gel Permeation Chromatography (GPC)

Principle: GPC is a form of size-exclusion chromatography that separates molecules based on their size in solution. [3]When an extract is passed through a column packed with a porous gel, large molecules (e.g., lipids, proteins) cannot enter the pores and are eluted first. Smaller molecules, like 3-Methyl-3',4,5'-trichlorobenzophenone, can penetrate the pores, taking a longer path and eluting later. [15]This allows for the effective removal of high-molecular-weight interferences. [4][22] Applications: Essential for cleaning up extracts from complex biological and environmental samples, particularly those with high fat content, before GC or LC analysis. [3][23]

Experimental Protocol: GPC Cleanup
  • System Preparation:

    • Equilibrate the GPC system with the mobile phase (e.g., dichloromethane or a mixture of ethyl acetate and cyclohexane).

  • Sample Injection:

    • Inject a portion of the concentrated extract from one of the previous methods onto the GPC column.

  • Fraction Collection:

    • Monitor the elution with a UV detector.

    • Initially, direct the eluate containing the large, interfering molecules to waste.

    • Collect the fraction containing the smaller analyte of interest based on a pre-determined retention time window established by running a standard.

  • Post-GPC:

    • The collected fraction is typically concentrated and ready for final analysis.

Visualization of GPC Separation

GPC_Separation cluster_gpc GPC Column column Injection Porous Gel Beads Elution Waste Waste (Interferences) column:f2->Waste Elute First Collection Collected Fraction (Analyte) column:f2->Collection Elute Later LargeMolecules Large Molecules (e.g., Lipids) LargeMolecules->column:f0 Analyte Analyte Analyte->column:f0

Caption: GPC separates large interfering molecules from the smaller analyte.

Conclusion

The successful analysis of 3-Methyl-3',4,5'-trichlorobenzophenone is critically dependent on the selection and execution of an appropriate sample preparation strategy. For liquid samples, Solid-Phase Extraction offers excellent cleanup and concentration. For complex solid matrices like food and soil, QuEChERS provides a rapid and efficient workflow. Pressurized Liquid Extraction and Ultrasonic-Assisted Extraction are powerful automated and semi-automated options for solid samples, significantly reducing extraction time and solvent consumption. In cases of highly complex extracts, Gel Permeation Chromatography is an invaluable tool for removing high-molecular-weight interferences. By understanding the principles and protocols outlined in these application notes, researchers can develop and validate robust analytical methods for the accurate determination of this and other chlorinated benzophenones in a variety of matrices.

References

  • The Use of Gel Permeation-Chromatography for the Cleanup of Samples in the Analytical Laboratory. (2010, February 1). Labcompare. [Link]

  • QuEChERS Multi-Residue Method for Pesticide Analysis. (2019, February 14). EURL-SRM. [Link]

  • What is Ultrasonic Extraction? (n.d.). Organomation. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex. [Link]

  • A Guide to Sample Cleanup Using Gel Permeation Chromatography (GPC). (n.d.). Gilson. [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023, January 27). MDPI. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022, July 5). PMC. [Link]

  • Ultrasonic Solvent Extraction of Persistent Organic Pollutants from Airborne Particles. (2007, August 31). ResearchGate. [Link]

  • GPC Cleanup Systems for Reliable Sample Cleanup. (n.d.). Gilson. [Link]

  • QuEChERS: Quick and Easy Method for Pesticide Analysis. (2023, August 9). Filtrous. [Link]

  • Pressurized Liquid Extraction of Contaminants from Environmental Samples. (2008, April 1). EurekaSelect. [Link]

  • Advanced Gel Permeation Chromatography Systems | High Efficiency Solutions by AWS Environmental. (n.d.). Analytical Laboratory Equipment. [Link]

  • GPC Cleanup. (n.d.). LabTech, Inc.[Link]

  • Pressurized Liquid Extraction of Contaminants from Environmental Samples. (2008, April 1). Ingenta Connect. [Link]

  • Sample Preparation for Benzophenone Detection. (2023, May 19). Encyclopedia.pub. [Link]

  • Pressurized Liquid Extraction in Environmental Analysis. (2025, August 6). ResearchGate. [Link]

  • Automated Pressurized Liquid Extraction. FMS, Inc. (2010, September 22). YouTube. [Link]

  • Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment. (2005, January 1). USGS.gov. [Link]

  • Ultrasonic solvent extraction of persistent organic pollutants from airborne particles. (2007, December 15). OSTI.GOV. [Link]

  • Ultrasonic Extraction-Based Analysis of Persistent Organic Pollutants in Blubber from False Killer Whales. (2026, January 19). Scholars' Mine. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021, November 16). PMC. [Link]

  • Solvent extraction of chlorinated compounds from soils and hydrodechlorination of the extract phase. (n.d.). ResearchGate. [Link]

  • Benzophenone Method no: PV2130. (n.d.). OSHA. [Link]

  • (PDF) Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. (2016, January). ResearchGate. [Link]

  • Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry. (2023, November 30). PubMed. [Link]

  • Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments. (2008, January 15). PubMed. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021, November 16). MDPI. [Link]

  • A Review: Subcritical Water Extraction of Organic Pollutants from Environmental Matrices. (2024, January 3). MDPI. [Link]

  • Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. (n.d.). SciSpace. [Link]

  • The Separation of Chlorobenzene Compounds from Environmental Water Using a Magnetic Molecularly Imprinted Chitosan Membrane. (2022, August 8). PMC. [Link]

  • Validation of a Method for Extracting Microplastics from Complex, Organic-Rich, Environmental Matrices. (2018, June 9). ACS Publications. [Link]

  • Recent advances in PCB removal from historically contaminated environmental matrices. (n.d.). CEVOOH. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. (n.d.). PMC. [Link]

Sources

Application

Application Note: Photopolymerization Kinetics and Mechanistic Profiling of 3-Methyl-3',4,5'-trichlorobenzophenone

Executive Summary The demand for high-performance UV-curable resins in biomaterials, microelectronics, and additive manufacturing requires photoinitiators with precisely tuned absorption and reactivity profiles. 3-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-performance UV-curable resins in biomaterials, microelectronics, and additive manufacturing requires photoinitiators with precisely tuned absorption and reactivity profiles. 3-Methyl-3',4,5'-trichlorobenzophenone (Molecular Weight: 299.59 g/mol ) 1 is a highly substituted, specialized Type II photoinitiator. This application note provides a comprehensive guide to its mechanistic behavior, details a self-validating protocol for kinetic profiling using Real-Time FTIR (RT-FTIR), and explains the causality behind formulation optimization.

Mechanistic Causality: The Substituent Effect on Type II Initiation

Benzophenone and its derivatives are classic Type II photoinitiators, which upon excitation to a triplet state, abstract a hydrogen atom from a synergist (co-initiator), typically a tertiary amine

Sources

Method

Scale-Up Procedures for Manufacturing 3-Methyl-3',4,5'-trichlorobenzophenone

Executive Summary & Strategic Route Selection The manufacturing of highly functionalized, sterically hindered benzophenones such as 3-Methyl-3',4,5'-trichlorobenzophenone (also known as 4-chloro-3-methylphenyl 3,5-dichlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

The manufacturing of highly functionalized, sterically hindered benzophenones such as 3-Methyl-3',4,5'-trichlorobenzophenone (also known as 4-chloro-3-methylphenyl 3,5-dichlorophenyl methanone) presents significant regiochemical challenges. Traditional Friedel-Crafts acylation of 2-chlorotoluene with 3,5-dichlorobenzoyl chloride is unsuitable for scale-up due to poor regioselectivity, typically yielding an inseparable mixture of 4-acyl and 5-acyl isomers.

To achieve absolute regiocontrol and high purity, the Weinreb Ketone Synthesis is the preferred scalable route[1]. This methodology utilizes a pre-functionalized Grignard reagent coupling with a structurally stable N-methoxy-N-methylamide (Weinreb amide). The core causality behind this choice is the formation of a stable chelated tetrahedral intermediate that strictly prevents the over-addition of the organometallic reagent, a common failure point when using standard esters or acyl chlorides[2]. This approach has been widely validated for multi-gram to kilogram manufacturing in pharmaceutical pipelines[3].

Mechanistic Workflow & Causality

The synthetic architecture relies on three distinct phases:

  • Amidation: Conversion of 3,5-dichlorobenzoyl chloride to its corresponding Weinreb amide[4].

  • Metallation: Generation of the Grignard reagent from 4-bromo-1-chloro-2-methylbenzene[5].

  • Chelation-Controlled Addition: The nucleophilic addition of the Grignard reagent to the Weinreb amide. The resulting tetrahedral intermediate is stabilized by bidentate chelation of the magnesium atom by the methoxy and carbonyl oxygen atoms[6]. This prevents premature collapse into a reactive ketone, ensuring exactly one equivalent of the nucleophile is incorporated.

Fig 1. Synthetic workflow for 3-Methyl-3',4,5'-trichlorobenzophenone via Weinreb amide chemistry.

Process Chemistry: Step-by-Step Scale-Up Protocols

Protocol 1: Synthesis of 3,5-Dichloro-N-methoxy-N-methylbenzamide

Objective: Generate the stable Weinreb amide electrophile. Triethylamine is utilized to neutralize the HCl byproduct, driving the nucleophilic acyl substitution forward[4].

  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with anhydrous Dichloromethane (DCM) (10 L/kg of starting material).

  • Reagent Charging: Add 3,5-dichlorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Temperature Control: Cool the suspension to 0 °C using a chiller unit.

  • Base Addition: Add Triethylamine (Et₃N) (2.5 eq) dropwise over 2 hours. Causality: The slow addition controls the exothermic neutralization and prevents the formation of ketene side-products.

  • Maturation & IPC: Allow the reaction to warm to 20 °C and stir for 4 hours. In-Process Control (IPC): Confirm >98% conversion via HPLC.

  • Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl to remove residual amines, dry over Na₂SO₄, and concentrate under reduced pressure to yield the amide as a crystalline solid.

Protocol 2: Preparation of (4-Chloro-3-methylphenyl)magnesium bromide

Objective: Synthesize the nucleophile via halogen-metal exchange[5].

  • Activation: In a dry, N₂-flushed reactor, charge Magnesium turnings (1.2 eq) and anhydrous THF (2 L/kg). Add a single crystal of Iodine (I₂) to activate the magnesium surface by disrupting the oxide layer.

  • Initiation: Add 5% of the total volume of 4-bromo-1-chloro-2-methylbenzene (1.05 eq total). Heat gently to 45 °C until the iodine color dissipates and an exothermic reaction begins.

  • Controlled Insertion: Add the remaining 4-bromo-1-chloro-2-methylbenzene dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Maturation: Post-addition, reflux for an additional 2 hours. Cool to ambient temperature. IPC: Titrate the Grignard reagent using a standard indicator (e.g., salicylaldehyde phenylhydrazone) to verify molarity.

Protocol 3: Coupling and Acidic Quench

Objective: Form the target ketone without tertiary alcohol impurities[1].

  • Electrophile Preparation: Dissolve the Weinreb amide (from Protocol 1) in anhydrous THF and cool the reactor to -20 °C.

  • Nucleophilic Addition: Transfer the Grignard reagent (from Protocol 2) into the reactor dropwise over 3 hours, strictly maintaining the internal temperature below -10 °C. Causality: Low temperatures are critical to preserve the integrity of the bidentate magnesium chelate[6].

  • Maturation: Stir at 0 °C for 2 hours.

  • Acidic Quench: Slowly add 1M aqueous HCl until the pH reaches 2. Causality: The acidic environment protonates the methoxy group, collapsing the tetrahedral intermediate and expelling N,O-dimethylhydroxylamine to reveal the target ketone[3].

  • Isolation: Extract with Ethyl Acetate (EtOAc). Wash the organic phase with brine, dry, and concentrate. Recrystallize the crude product from Heptane/EtOAc to yield pure 3-Methyl-3',4,5'-trichlorobenzophenone.

Quantitative Data & Quality Control

Table 1: Stoichiometry and Expected Yield Metrics

Reagent / IntermediateEquivalentsFunctionExpected YieldTarget Purity (HPLC)
3,5-Dichlorobenzoyl chloride1.00Electrophile PrecursorN/A>99.0%
N,O-Dimethylhydroxylamine HCl1.10Amidation ReagentN/A>99.0%
Weinreb Amide Intermediate - Stable Electrophile 88 - 92% >98.5%
4-Bromo-1-chloro-2-methylbenzene1.05Nucleophile PrecursorN/A>98.0%
Mg Turnings1.20Metallation AgentN/AN/A
3-Methyl-3',4,5'-trichlorobenzophenone - Final Target 82 - 86% >99.5%

Table 2: Critical Process Parameters (CPPs) for Scale-Up

Process StepParameterOperating RangeJustification (Causality)
AmidationEt₃N Addition Temp0 °C to 5 °CSuppresses exothermic degradation and ketene formation.
Grignard FormationInitiation Temp40 °C to 45 °CEnsures reliable activation of Mg; prevents dangerous reagent accumulation.
CouplingGrignard Addition Temp-20 °C to -10 °CMaintains the stability of the tetrahedral chelate to prevent over-addition.
QuenchQuench pHpH 1.0 to 2.0Forces complete collapse of the intermediate into the final ketone.

References

  • Weinreb ketone synthesis - Wikipedia - [Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps -[Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal -[Link]

  • GOLD-CATALYZED INTRAMOLECULAR CARBOCYCLIZATION AND ISOMERIZATION OF INDOLES - Chalmers Publication Library -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 3-Methyl-3',4,5'-trichlorobenzophenone

Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-3',4,5'-trichlorobenzophenone Welcome to the Application Science Support Center. As researchers and drug development professionals, you understand that...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-3',4,5'-trichlorobenzophenone

Welcome to the Application Science Support Center. As researchers and drug development professionals, you understand that synthesizing specific polyhalogenated benzophenones presents unique regiochemical challenges. This guide provides causal troubleshooting, alternative workflows, and validated protocols to help you bypass common bottlenecks and maximize your isolated yield of 3-Methyl-3',4,5'-trichlorobenzophenone.

Troubleshooting FAQs: Regioselectivity and Yield Optimization

Q1: Why is my yield of 3-Methyl-3',4,5'-trichlorobenzophenone so low (<20%) when using standard Friedel-Crafts acylation? A1: The low yield is a direct consequence of competing directing effects on the aromatic ring. The standard Friedel-Crafts approach utilizes 2-chlorotoluene and 3,5-dichlorobenzoyl chloride. In 2-chlorotoluene, you have two competing ortho/para directors:

  • Methyl group (-CH₃): A strong activating group that donates electron density via hyperconjugation and a positive inductive effect (+I)[1].

  • Chlorine atom (-Cl): A deactivating group that withdraws electron density via a strong negative inductive effect (-I), despite weak resonance donation (+M)[1].

Because the methyl group is a stronger activator, electrophilic aromatic substitution naturally favors the position para to the methyl group (C5). However, your target compound—3-Methyl-3',4,5'-trichlorobenzophenone—requires acylation para to the chlorine atom (C4). Consequently, the reaction inherently produces the undesired 3-chloro-4-methylphenyl isomer as the major product, leaving your target ketone as a minor fraction[2].

Q2: If I am constrained to the Friedel-Crafts route due to raw material availability, how can I optimize the yield? A2: While you cannot completely override the electronic directing effects, you can leverage steric hindrance to shift the isomer ratio slightly in your favor:

  • Temperature Control: Run the acylation at lower temperatures (0°C to 5°C). Lower temperatures increase the sensitivity of the acylium ion to steric hindrance. The position para to the chlorine (C4) is slightly less sterically hindered than the position para to the methyl (C5).

  • Solvent Selection: Use a non-polar, non-coordinating solvent like carbon disulfide (CS₂) or 1,2-dichloroethane (DCE) to maintain a tight ion pair between the acylium ion and the AlCl₃ catalyst, increasing the effective bulk of the electrophile[2].

Q3: What is the recommended alternative synthetic route for high yield and absolute regiocontrol? A3: To achieve >85% yield and 100% regioselectivity, we strongly recommend abandoning the Friedel-Crafts route in favor of a Grignard addition to a nitrile [3]. By starting with commercially available 4-bromo-1-chloro-2-methylbenzene, you can selectively form a Grignard reagent at the bromine position. Reacting this specific Grignard reagent (3-methyl-4-chlorophenylmagnesium bromide) with 3,5-dichlorobenzonitrile forces the carbon-carbon bond to form exactly where you need it[4]. The intermediate imine salt is then hydrolyzed directly to the target ketone, completely bypassing the regioselectivity limitations of electrophilic aromatic substitution[3].

Quantitative Route Comparison

Synthesis ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard-Nitrile Addition
Expected Yield (Target) < 20%> 85%
Regioselectivity Poor (Favors C5 attack)100% (Directed by Bromine)
Reaction Temperature 0°C to Reflux0°C to Room Temp
Primary Byproduct 3-Chloro-4-methylphenyl isomerMinimal (Trace homocoupling)
Scalability & Purification High effort (Requires isomer separation)Excellent (Clean product profile)

Validated Experimental Protocol: Grignard-Nitrile Route

This protocol is designed as a self-validating system. Visual and thermal cues at each step confirm mechanistic success before you proceed.

Step 1: Formation of the Grignard Reagent

  • Procedure: In an oven-dried, inert-gas-purged flask, add magnesium turnings (1.1 eq) in anhydrous THF. Slowly add a solution of 4-bromo-1-chloro-2-methylbenzene (1.0 eq) in THF.

  • Causality: Bromine undergoes metal-halogen exchange significantly faster than chlorine, ensuring the magnesium inserts exclusively at the C4 position to form 3-methyl-4-chlorophenylmagnesium bromide.

  • Self-Validation: The reaction is validated by the spontaneous generation of heat (exothermic) and the physical disappearance of the magnesium turnings, turning the solution into a cloudy grayish-brown mixture.

Step 2: Nucleophilic Addition

  • Procedure: Cool the Grignard solution to 0°C. Add 3,5-dichlorobenzonitrile (0.95 eq) dissolved in THF dropwise. Stir for 2 hours, allowing it to warm to room temperature.

  • Causality: The nucleophilic carbanion attacks the electrophilic nitrile carbon, forming an imine anion. The negative charge of the imine anion prevents a second nucleophilic addition, safely stopping the reaction at the imine stage[3].

  • Self-Validation: A distinct color shift (typically to a deep yellow or orange) and increased viscosity indicate the successful formation of the intermediate magnesium imine salt.

Step 3: Hydrolysis and Isolation

  • Procedure: Quench the reaction carefully with 2M aqueous HCl. Stir vigorously for 1-2 hours. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The acidic environment protonates the imine nitrogen, turning it into a good leaving group (ammonia), which is displaced by water to yield the final benzophenone[3].

  • Self-Validation: TLC monitoring (Hexanes/EtOAc) will show the complete disappearance of the nitrile starting material and the emergence of a new, lower-Rf UV-active spot corresponding to pure 3-Methyl-3',4,5'-trichlorobenzophenone[4].

Mechanistic Workflow Visualization

SynthesisPathways cluster_FC Route A: Friedel-Crafts (Low Yield) cluster_Grig Route B: Grignard Addition (High Yield) FC_Start 2-Chlorotoluene + 3,5-Dichlorobenzoyl Chloride FC_Reagent AlCl3 Catalyst FC_Start->FC_Reagent FC_Major Undesired Isomer (3-Chloro-4-methylphenyl...) FC_Reagent->FC_Major Para to Methyl (Electronic Favor) FC_Minor Target Ketone (Minor Product) FC_Reagent->FC_Minor Para to Chloro (Steric Favor) Grig_Start 4-Bromo-1-chloro-2-methylbenzene Grig_Reagent1 Mg, THF (Grignard Formation) Grig_Start->Grig_Reagent1 Grig_Inter 3-Methyl-4-chlorophenyl- magnesium bromide Grig_Reagent1->Grig_Inter Grig_Reagent2 1. 3,5-Dichlorobenzonitrile 2. H3O+ Hydrolysis Grig_Inter->Grig_Reagent2 Grig_Target Target Ketone (100% Regioselectivity) Grig_Reagent2->Grig_Target Nucleophilic Addition

Reaction pathways: Friedel-Crafts vs. Grignard synthesis of the target benzophenone.

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile."
  • LibreTexts. "6.6: Chemistry of Nitriles."
  • BenchChem. "An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of 2-Bromo-6-chlorotoluene."
  • MSU Chemistry.

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 3-Methyl-3',4,5'-trichlorobenzophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: This guide addresses the isolation and purification of 3-Methyl-3',4,5'-trichlorobenzophenone following synthesis (typically via...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: This guide addresses the isolation and purification of 3-Methyl-3',4,5'-trichlorobenzophenone following synthesis (typically via Friedel-Crafts acylation). It provides field-proven troubleshooting strategies for resolving regioisomers, breaking emulsions, and overcoming crystallization failures.

Core Purification Workflow

The purification of heavily halogenated, sterically hindered benzophenones requires a multi-tier approach. The logic flow below outlines the transition from a crude reaction mixture to a >99% pure active pharmaceutical ingredient (API) or chemical probe.

G Crude Crude Reaction Mixture (3-Methyl-3',4,5'-trichlorobenzophenone) Quench Aqueous Quench & LLE (Removes AlCl3 & Water-Solubles) Crude->Quench Flash Flash Column Chromatography (Removes Regioisomers & Tarry Impurities) Quench->Flash Recryst Two-Solvent Recrystallization (Hexane/EtOAc - Final Polish) Flash->Recryst Pure Pure 3-Methyl-3',4,5'-trichlorobenzophenone (>99% Purity) Recryst->Pure Crystallizes Fail1 Oiling Out Detected? Recryst->Fail1 Fails to crystallize Fix1 Trituration & Seeding (Forces Nucleation) Fail1->Fix1 Yes Fix1->Recryst Retry

Figure 1: Purification workflow for crude 3-Methyl-3',4,5'-trichlorobenzophenone.

Troubleshooting Guide & FAQs

Q1: How do I ensure the complete removal of the aluminum chloride ( AlCl3​ ) catalyst before chromatography? Causality & Solution: During Friedel-Crafts acylation, the Lewis acid catalyst ( AlCl3​ ) coordinates strongly with the carbonyl oxygen of the newly formed benzophenone, creating a highly stable, resonance-stabilized aluminum-ketone complex[1][2]. If this complex is not completely destroyed, it will cause severe streaking on the silica column and degrade the product. Fix: You must perform a rigorous acidic quench. Pour the crude mixture over crushed ice containing 1M HCl. The acid hydrolyzes the aluminum complex, forcing the benzophenone into the organic phase. Follow this with a saturated sodium bicarbonate ( NaHCO3​ ) wash to neutralize residual acid, and a brine wash to break any resulting emulsions[1].

Q2: During silica gel chromatography, how do I resolve the target 3-Methyl-3',4,5'-trichlorobenzophenone from its closely eluting regioisomers? Causality & Solution: Electrophilic aromatic substitution often yields a mixture of ortho, meta, and para regioisomers due to the directing effects of the methyl and chloro groups[2]. Because the polarity difference between these isomers is marginal, a standard steep solvent gradient will cause co-elution. Fix: To resolve this, utilize an isocratic or very shallow gradient elution system (e.g., 100% Hexane transitioning slowly to 95:5 Hexane:Ethyl Acetate). The steric hindrance of the tri-halogenated ring slightly alters the dipole moment, allowing the target isomer to be separated if the column length is sufficient (15-20 cm) and the sample loading is strictly kept below 2-3% of the silica mass[3]. Dry-loading the sample onto silica prior to elution is mandatory to prevent band broadening[3].

Q3: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during the final purification step. Why does this happen and how can I force crystallization? Causality & Solution: "Oiling out" (liquid-liquid phase separation) is a notorious issue for heavily halogenated benzophenones[4]. It occurs when the solute's melting point is depressed below the solvent's boiling point due to trapped solvent molecules or trace impurities disrupting the crystal lattice. Fix: Do not add more solvent. Instead, perform trituration. Evaporate the solvent completely under a vacuum to yield a viscous oil. Add an ice-cold anti-solvent (like hexanes) and scratch the inside of the glass flask vigorously with a glass rod. The acoustic cavitation and microscopic glass shards provide nucleation sites. Once a seed crystal forms, use it to seed the next batch during a controlled two-solvent recrystallization[4][5].

Step-by-Step Methodologies
Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol isolates the target compound from unreacted starting materials and regioisomers.

  • Dry Loading: Dissolve the crude organic extract in a minimum amount of Dichloromethane (DCM). Add silica gel (1:2 ratio by weight to the crude mass). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained[3].

  • Column Preparation: Pack a glass column (15-20 cm height) with 230-400 mesh silica gel using 100% Hexanes as the solvent[3].

  • Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed. Top with a 1 cm layer of clean sand to prevent surface disruption.

  • Elution: Begin eluting with 100% Hexanes (2 column volumes). Gradually increase polarity to 98:2 Hexane:Ethyl Acetate, and finally to 95:5 Hexane:Ethyl Acetate[3].

  • Monitoring: Collect 15-20 mL fractions. Monitor via Thin-Layer Chromatography (TLC) using UV light (254 nm) for visualization. Pool the fractions containing the pure target spot ( Rf​≈0.35−0.45 ) and concentrate under vacuum.

Protocol 2: Two-Solvent Recrystallization (Final Polish)

This self-validating protocol ensures the removal of trace organic impurities and establishes the final crystal lattice.

  • Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add a minimum volume of hot "good solvent" (e.g., Chloroform or Ethyl Acetate) while stirring until the solid is completely dissolved[4][5].

  • Anti-Solvent Addition: Remove from heat. Dropwise, add a hot "anti-solvent" (e.g., Ethanol or Hexanes) just until the solution becomes faintly cloudy (the cloud point)[1][5].

  • Clearing: Add 1-2 drops of the good solvent until the solution turns clear again.

  • Controlled Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Self-validation: If oiling out is observed, reheat immediately to redissolve, add 5% more good solvent, and cool again[4].

  • Harvesting: Once distinct crystals form, chill the flask in an ice bath for 30 minutes. Vacuum filter the crystals using a Büchner funnel, wash with ice-cold anti-solvent, and dry under high vacuum for 12 hours[1]. Confirm purity via melting point analysis and 1H NMR.

Quantitative Data Summary

Table 1: Quantitative Parameters for Purification Steps

Purification PhaseParameter / Solvent SystemTarget MetricExpected Value
Aqueous Quench 1M HCl / DichloromethaneRecovery Yield> 95%
Chromatography Silica Gel (230-400 mesh)Optimal Sample Loading2 - 3% (w/w)
Chromatography Hexane:EtOAc (95:5)Target Rf​ Value~ 0.35 - 0.45
Recrystallization Chloroform / EthanolFinal Purity> 99.0%
References
  • "Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone", Asian Journal of Chemistry.

  • "Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation", Benchchem.

  • "An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones", Benchchem.

  • "Synthesis of fluorinated benzophenones and phenylcoumarins", University of KwaZulu-Natal.

  • "Buy Benzophenone-4-isothiocyanate | 26328-59-6", Smolecule.

Sources

Troubleshooting

Resolving solubility issues with 3-Methyl-3',4,5'-trichlorobenzophenone

Welcome to the dedicated support center for 3-Methyl-3',4,5'-trichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3-Methyl-3',4,5'-trichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with this compound. Given its structural characteristics—a substituted benzophenone scaffold—it is anticipated to be a lipophilic molecule with limited aqueous solubility. This guide provides a logical, step-by-step approach to systematically address and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 3-Methyl-3',4,5'-trichlorobenzophenone?

A1: Based on its molecular structure, which includes a non-polar benzophenone core and chloro- and methyl-substituents, 3-Methyl-3',4,5'-trichlorobenzophenone is predicted to be practically insoluble in water.[1][2] Its solubility is expected to be significantly better in organic solvents. Benzophenones, as a class, are generally soluble in solvents like ethanol, ether, acetone, and benzene.[2][3] The "like dissolves like" principle suggests that non-polar and some polar aprotic solvents will be the most effective.

Q2: I'm observing poor dissolution of the compound in my aqueous buffer. What is the likely cause?

A2: The primary reason for poor dissolution in aqueous buffers is the compound's high lipophilicity and lack of ionizable functional groups that can be protonated or deprotonated to form more soluble salts. The energy required to break the crystal lattice of the solid compound and the hydrogen bonds in water is greater than the energy released from the weak interactions between the compound and water molecules.[1]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH is a common technique for compounds with ionizable groups (e.g., carboxylic acids or amines).[4] However, 3-Methyl-3',4,5'-trichlorobenzophenone does not possess readily ionizable functional groups. Therefore, pH adjustment alone is unlikely to significantly enhance its aqueous solubility.

Q4: Are there any initial recommended solvents for this compound?

A4: For initial stock solutions, it is advisable to start with common water-miscible organic solvents in which poorly soluble drugs often have higher solubility.[4] Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Acetone

For non-aqueous applications, solvents like dichloromethane (DCM), chloroform, and ethyl acetate are also likely to be effective.

Troubleshooting Guides

Issue: Compound precipitates when my organic stock solution is added to an aqueous medium.

This is a common issue when diluting a concentrated stock of a lipophilic compound into an aqueous buffer. The organic solvent disperses, and the compound crashes out of the solution as it is no longer in a favorable solvent environment.

Troubleshooting Workflow:

start Precipitation Observed cosolvent Increase Co-solvent Concentration start->cosolvent Is the final organic solvent concentration <5%? surfactant Add a Surfactant cosolvent->surfactant Precipitation persists or high organic solvent concentration is undesirable cyclodextrin Use a Cyclodextrin surfactant->cyclodextrin Surfactant is incompatible with the assay or causes toxicity nanosuspension Consider Nanosuspension cyclodextrin->nanosuspension Complexation is ineffective or alters compound activity

Caption: Decision tree for addressing precipitation.

Step-by-Step Protocol:

  • Co-solvent Optimization:

    • Rationale: A co-solvent system maintains a more favorable environment for the compound in the aqueous phase.[4][5]

    • Action: Prepare a series of dilutions with varying final concentrations of the organic solvent (e.g., 1%, 2%, 5%, 10% DMSO). Observe the concentration at which the compound remains in solution. Be mindful that high concentrations of organic solvents can affect biological assays.

  • Incorporate Surfactants:

    • Rationale: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water.

    • Action: Add a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically starting at 0.01-0.1% w/v), to the aqueous medium before adding the compound's stock solution.

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[5][6]

    • Action: Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer. Add the compound to this solution. Molar ratios of compound to cyclodextrin typically range from 1:1 to 1:10.

Issue: Difficulty preparing a sufficiently concentrated stock solution.

If the compound shows limited solubility even in common organic solvents, a systematic solvent screening is necessary.

Solvent Screening Protocol:

  • Objective: To determine the solubility of 3-Methyl-3',4,5'-trichlorobenzophenone in a range of organic solvents.

  • Materials:

    • 3-Methyl-3',4,5'-trichlorobenzophenone

    • A selection of solvents (see table below)

    • Vials

    • Shaker/vortexer

    • Analytical balance

  • Procedure:

    • Weigh a fixed amount of the compound (e.g., 10 mg) into several vials.

    • Add a small, precise volume of a solvent (e.g., 100 µL) to each vial.

    • Agitate the vials at a constant temperature for a set period (e.g., 1-2 hours).

    • Visually inspect for complete dissolution.

    • If dissolved, add more compound and repeat until saturation is reached.

    • If not dissolved, incrementally add more solvent until the compound fully dissolves.

    • Calculate the approximate solubility in mg/mL.

Table 1: Solvent Selection for Solubility Screening

Solvent ClassExample SolventsExpected Efficacy
Polar Aprotic DMSO, DMF, AcetoneHigh
Polar Protic Ethanol, Methanol, IsopropanolModerate to High
Non-Polar Toluene, Chloroform, DichloromethaneModerate to High
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate
Issue: Inconsistent results in biological assays due to poor solubility.

Inconsistent assay results are often a downstream effect of compound precipitation or aggregation in the assay medium.

Mitigation Strategies:

  • Particle Size Reduction:

    • Rationale: Increasing the surface area of the solid compound can enhance its dissolution rate.[4][7]

    • Action: If working with the solid compound directly in a suspension, consider techniques like micronization or sonication to reduce particle size.

  • Solid Dispersions:

    • Rationale: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its dissolution properties.[6][8] This is an advanced technique often used in pharmaceutical formulation.

    • Action: Co-dissolve the compound and a water-soluble polymer (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) in a common solvent and then remove the solvent. The resulting solid can then be dissolved in an aqueous medium.

Visualization of Experimental Workflow

cluster_prep Preparation cluster_application Application & Troubleshooting cluster_solutions Solutions start Start with solid 3-Methyl-3',4,5'-trichlorobenzophenone stock_prep Prepare concentrated stock solution in organic solvent (e.g., DMSO) start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precipitation Precipitation occurs dilution->precipitation no_precipitation No precipitation dilution->no_precipitation cosolvent Optimize co-solvent concentration precipitation->cosolvent proceed Proceed to Experiment no_precipitation->proceed Proceed to experiment surfactant Add surfactant cosolvent->surfactant cyclodextrin Use cyclodextrin surfactant->cyclodextrin cyclodextrin->proceed

Caption: General workflow for solubilizing the compound.

References

  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • PubChem. (n.d.). 4-Chlorobenzophenone.
  • Echemi. (2025, January 14).
  • MDPI. (2023, January 27).
  • Zhuang, Y., et al. (2025, August 6).
  • NCBI. (n.d.).

Sources

Optimization

Minimizing side reactions in trichlorobenzophenone synthesis

[label="Dichlorobenzophenone\n(Dehalogenation)", Reaction pathways and side reactions in the Friedel-Crafts synthesis of trichlorobenzophenone. Part 2: Diagnostic Q&A (Troubleshooting Guide) Q1: My product contains a hig...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Dichlorobenzophenone\n(Dehalogenation)",

Reaction pathways and side reactions in the Friedel-Crafts synthesis of trichlorobenzophenone.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My product contains a high percentage of the 2,4,X'-isomer instead of the desired 2,5,X'-trichlorobenzophenone. How do I prevent isomerization? A1: Isomerization in this pathway is primarily driven by an insufficient ratio of Lewis acid to acylating agent, or the use of improper solvents. While 1,4-dichlorobenzene naturally directs electrophilic attack to the 2-position (yielding the 2,5-pattern), the resulting benzophenone tightly coordinates with AlCl₃. If you use less than 1.5 equivalents of AlCl₃ per mole of acyl chloride, the catalyst becomes sequestered. The reaction then requires excessive heating to proceed, which thermodynamically favors rearrangement to the 2,4-isomer[1].

  • Actionable Fix: Maintain a strict minimum of 1.5 to 2.0 molar equivalents of anhydrous AlCl₃ relative to the chlorobenzoyl chloride. Furthermore, avoid using nitrobenzene as a solvent; it has been documented to promote undesired isomerization in dichlorobenzene acylations[1].

Q2: I am detecting dehalogenated byproducts (dichlorobenzophenones) in my GC-MS analysis. What causes this? A2: Halogen exchange or dehalogenation occurs when the reaction is subjected to prolonged heating at extreme temperatures (>150°C) in the presence of strong Lewis acids. The carbon-chlorine bond becomes labile under forcing Friedel-Crafts conditions.

  • Actionable Fix: Cap the reaction temperature at 120°C–130°C. If the reaction is sluggish at this temperature, do not increase the heat. Instead, ensure your AlCl₃ is strictly anhydrous and consider using the dichlorobenzene starting material itself as the solvent (a neat reaction) to drive the kinetics via high concentration[1].

Q3: The reaction stalls at 30-40% conversion despite adding more chlorobenzoyl chloride. Why? A3: This is a classic symptom of catalyst deactivation. In Friedel-Crafts acylations, the ketone product possesses a basic carbonyl oxygen that tightly coordinates with AlCl₃, effectively removing it from the catalytic cycle[2]. Adding more acyl chloride without adding more AlCl₃ will not restart the reaction. Furthermore, even trace moisture will hydrolyze the acyl chloride into chlorobenzoic acid, which also irreversibly binds AlCl₃[3].

  • Actionable Fix: Ensure all reagents are handled under a strict inert atmosphere. If a reaction stalls, verify the AlCl₃ stoichiometry rather than the acyl chloride stoichiometry.

Part 3: Self-Validating Experimental Protocol

To minimize side reactions, we recommend the following standardized protocol for the synthesis of 2,5,X'-trichlorobenzophenone. This procedure leverages 1,4-dichlorobenzene as both reactant and solvent to maximize collision frequency and eliminate solvent-induced isomerization.

Step-by-Step Methodology

Step 1: Apparatus Preparation & Purging

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer. Purge continuously with dry N₂.

  • Causality: AlCl₃ is highly hygroscopic; moisture generates HCl and destroys the catalyst[3].

  • Validation Checkpoint: The internal surfaces of the flask must show zero condensation as it cools under N₂.

Step 2: Reagent Charging & Complexation

  • Action: Add 1,4-dichlorobenzene (5.0 equivalents, acting as solvent and reactant) and anhydrous AlCl₃ (1.6 equivalents relative to acyl chloride). Heat gently to 60°C to melt the dichlorobenzene.

  • Causality: Using an excess of AlCl₃ (>1.5 eq) prevents the thermodynamic isomerization of the product by ensuring enough free catalyst remains active after the initial product complexation[1].

Step 3: Electrophilic Addition

  • Action: Add the specific chlorobenzoyl chloride (1.0 equivalent) dropwise via the addition funnel over 30 minutes.

  • Causality: Controlled addition manages the exothermic formation of the acylium ion and prevents localized overheating, which leads to dehalogenation.

  • Validation Checkpoint: You must observe a steady evolution of HCl gas (route this to a base scrubber). If no gas evolves, the AlCl₃ has been deactivated.

Step 4: Thermal Maturation

  • Action: Ramp the temperature to 120°C and stir for 4–6 hours.

  • Causality: The deactivated ring requires thermal energy to overcome the activation barrier for electrophilic aromatic substitution.

  • Validation Checkpoint: Monitor via GC or TLC. The reaction is complete when the chlorobenzoyl chloride peak is entirely consumed.

Step 5: Quenching & Complex Dissociation

  • Action: Cool the mixture to 50°C and pour it slowly into a vigorously stirred beaker of crushed ice and concentrated HCl (10% v/v).

  • Causality: The acidic aqueous quench breaks the strong AlCl₃-ketone coordination complex, liberating the free trichlorobenzophenone[3].

  • Validation Checkpoint: The initial gummy aluminum complex will dissolve, yielding a distinct, clear organic phase containing the product.

Part 4: Quantitative Catalyst & Yield Analysis

The following table summarizes the causal relationship between reaction conditions, catalyst stoichiometry, and the resulting isomer distribution.

Catalyst SystemMolar Ratio (AlCl₃ : Acyl Chloride)Reaction Temp (°C)SolventConversion (%)Target Isomer Purity (%)Primary Side Reaction
AlCl₃ 1.0 : 1150Nitrobenzene45< 80Isomerization[1]
AlCl₃ 1.5 : 1120Neat (1,4-DCB)> 90> 99None (Optimal)[1]
Zeolite H-beta Catalytic130Dichloromethane6085Unreacted SM[3]
AlCl₃ (Wet) 1.5 : 1120Neat (1,4-DCB)< 10N/AHydrolysis[3]

Part 5: References

  • BenchChem. "Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene." Available at:

  • DOKUMEN.PUB. "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." Available at:

  • US Patent 5210313A. "Preparation of 2,5-dichlorobenzophenones." Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzophenone Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the chromatographic challenges of benzophenone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the chromatographic challenges of benzophenone derivatives.

Benzophenones (e.g., Benzophenone-3, Benzophenone-6) are widely utilized as UV filters, photoinitiators, and pharmaceutical intermediates[1],[2]. Their chemical architecture—aromatic rings conjugated with carbonyls and often multiple phenolic hydroxyl groups—makes them highly susceptible to secondary chemical interactions on silica-based HPLC columns. This guide provides a mechanistic breakdown of peak tailing (USP Tailing Factor > 1.2) and delivers self-validating protocols to restore peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system issue or a chemical interaction issue . Follow the logical workflow below to isolate the root cause.

PeakTailingWorkflow Start Observe Peak Tailing (USP Tailing Factor > 1.2) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker peak tail? Test->Decision Physical Physical / System Issue (Extra-column volume or void) Decision->Physical  Yes   Chemical Chemical Issue (Secondary silanol interactions) Decision->Chemical  No   FixPhys1 Check PEEK fittings & tubing for dead volume Physical->FixPhys1 FixPhys2 Replace column if packing bed is deformed Physical->FixPhys2 FixChem1 Lower mobile phase pH (2.5-3.5) to protonate silanols Chemical->FixChem1 FixChem2 Switch to heavily end-capped or Type B silica column Chemical->FixChem2

Systematic diagnostic workflow for isolating physical versus chemical causes of HPLC peak tailing.

In-Depth Troubleshooting FAQs

Q1: Why do benzophenone derivatives specifically exhibit peak tailing on standard C18 columns? A1: Benzophenone derivatives possess highly polar functional groups, including conjugated carbonyls and phenolic hydroxyls[1],[2]. While the primary retention mechanism on a reversed-phase C18 column is hydrophobic partitioning, these polar groups act as strong hydrogen bond donors and acceptors. Standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface. At mid-to-high pH levels, these silanols ionize into acidic Si−O− sites, creating a secondary retention mechanism via strong hydrogen bonding or ion-exchange interactions[3],[4]. Because a fraction of the analyte molecules interacts with these active sites and is retained longer than the bulk of the sample, the trailing edge of the chromatographic peak extends, resulting in an asymmetrical tail[5].

Q2: How can I definitively determine if the tailing is a chemical interaction or a physical system issue? A2: Peak tailing can stem from chemical interactions (as described above) or physical issues, such as excessive extra-column dead volume or a deformed column packing bed[3],[6]. To isolate the root cause, inject a neutral, non-polar marker compound (e.g., toluene or uracil, depending on your mobile phase)[7]. Causality: Neutral compounds cannot undergo acid-base or strong hydrogen-bonding secondary interactions with residual silanols. Therefore, if the neutral marker peak is symmetrical but your benzophenone peak tails, the issue is strictly chemical. Conversely, if the neutral marker also tails, the issue is physical, as dead volume causes "infinite dilution" and band broadening that affects all eluting molecules equally[7].

Q3: What mobile phase optimizations can suppress secondary silanol interactions for benzophenones? A3: The ionization state of residual silanols is highly pH-dependent. At mid-to-high pH ranges, silanols are ionized and highly active[3]. Causality: Lowering the mobile phase pH to between 2.5 and 3.5 using acidic modifiers (e.g., phosphoric acid or formic acid) forces the protonation of these silanol groups (converting Si−O− back to neutral Si−OH )[3],[1]. This neutralizes their charge and sterically hinders their ability to interact with the benzophenone's polar groups. If low pH is not viable, adding a competing base like Triethylamine (TEA) to the mobile phase can effectively mask these active sites by preferentially binding to the silanols, leaving the benzophenone to interact solely with the C18 stationary phase[4].

Q4: Does the choice of stationary phase impact benzophenone peak shape? A4: Yes, the underlying silica chemistry is the most critical hardware factor. Older "Type A" silica columns contain trace metal impurities (e.g., iron, aluminum) that withdraw electrons from adjacent silanols, making them significantly more acidic and reactive[4]. Causality: Upgrading to a "Type B" high-purity silica column drastically reduces trace metal content and free-silanol activity[4]. Furthermore, selecting a heavily end-capped column—where secondary silanization reactions are used to cap residual Si-OH groups with small trimethylsilyl (TMS) groups—provides a physical steric shield that prevents benzophenone molecules from reaching the silica backbone[8],[7].

Experimental Protocols

Protocol 1: The Neutral Marker Validation Test

Objective: Differentiate between physical dead volume and chemical silanol interactions to prevent unnecessary column replacement. Methodology:

  • Preparation: Prepare a test mixture containing your target benzophenone derivative (e.g., 50 µg/mL Benzophenone-3) and a neutral, non-polar marker (e.g., 50 µg/mL Toluene) dissolved in the initial mobile phase[9].

  • Injection: Inject 5 µL of the test mixture under your standard isocratic or gradient HPLC conditions.

  • Data Acquisition: Record the chromatogram and integrate both peaks.

  • Calculation: Calculate the USP Tailing Factor ( Tf​ ) for both peaks using your chromatography data system. The formula is Tf​=2fW0.05​​ , where W0.05​ is the peak width at 5% height, and f is the front half-width.

  • Causality Analysis:

    • If Tf​ (Toluene) > 1.2 AND Tf​ (Benzophenone) > 1.2: The issue is physical. Inspect the system for poorly seated PEEK fittings, excessive tubing length, or a collapsed column bed[6],[7].

    • If Tf​ (Toluene) ≤ 1.1 AND Tf​ (Benzophenone) > 1.2: The issue is chemical. Proceed to mobile phase pH optimization or column replacement[7].

  • Self-Validation: After applying the corrective action (e.g., replacing a voided column or fixing a fitting), reinject the test mixture. The system is validated when the Tf​ for both the neutral marker and the benzophenone derivative returns to the acceptable range of 0.9 – 1.2[8].

Protocol 2: Column Regeneration and Silanol Deactivation Wash

Objective: Remove strongly adsorbed matrix components that create secondary active sites and exacerbate tailing. Methodology:

  • System Preparation: Disconnect the analytical column from the UV/MS detector to prevent flushing strongly retained contaminants into the flow cell[8]. Route the column effluent directly to waste.

  • Aqueous Flush: Flush the column with 20 column volumes (CV) of HPLC-grade Water (without buffer salts) at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) to precipitate and remove any accumulated buffer salts.

  • Organic Elution: Flush with 20 CV of 100% Methanol, followed by 20 CV of 100% Acetonitrile. Causality: This step elutes highly non-polar organic contaminants that may be masking the stationary phase.

  • Deep Desorption: Flush with 10 CV of Isopropanol (IPA). Causality: IPA possesses high viscosity and strong hydrogen-bonding capabilities, making it highly effective at disrupting and solvating strongly adsorbed polar contaminants from the silica surface[8].

  • Re-equilibration: Reverse the solvent sequence (Acetonitrile → Methanol → Water) to safely transition back to standard conditions without causing solvent immiscibility shock.

  • Self-Validation: Reconnect the detector, equilibrate with the optimized mobile phase, and inject a benzophenone standard. Calculate the asymmetry factor; a return to a baseline Tf​ < 1.2 validates the successful removal of active contaminant sites.

Quantitative Data Presentation

Table 1: Quantitative Impact of Troubleshooting Parameters on Benzophenone Peak Symmetry
Troubleshooting ParameterTypical Baseline StateOptimized StateExpected Impact on USP Tailing Factor ( Tf​ )Mechanistic Causality
Mobile Phase pH pH 6.0 (Unbuffered)pH 3.0 (0.1% Phosphoric Acid)Drops from ~1.8 to < 1.2Protonates acidic silanols ( Si−O− to Si−OH ), eliminating secondary ion-exchange and hydrogen-bonding interactions.
Stationary Phase Chemistry Type A Silica (Non-endcapped)Type B Silica (Heavily End-capped)Drops from ~2.2 to ~1.1Eliminates trace metal impurities and sterically shields residual silanols with trimethylsilyl (TMS) groups.
Injection Volume 20 µL5 µLDrops from ~1.5 to ~1.0Prevents mass and volume overload at the column head, ensuring analytes partition evenly into the stationary phase.
Extra-Column Volume Standard 0.17 mm ID tubingNarrow 0.12 mm ID tubingDrops from ~1.4 to ~1.1Reduces band broadening and "infinite dilution" within the system plumbing before and after the column.
Table 2: Recommended Mobile Phase Modifiers for Benzophenone Analysis
ModifierRecommended ConcentrationMechanism of ActionKey Considerations
Phosphoric Acid ( H3​PO4​ ) 0.1% v/vLowers pH to ~2.5 to fully protonate and neutralize residual silanol groups.Excellent UV transparency at low wavelengths; Non-volatile (strictly incompatible with LC-MS).
Formic Acid (FA) 0.1% - 0.2% v/vLowers pH to ~2.7 to suppress silanol ionization.Volatile (fully compatible with LC-MS); slightly weaker acid than H3​PO4​ .
Triethylamine (TEA) 10 - 20 mMActs as a highly basic competing amine to preferentially bind and mask active silanol sites.Can permanently alter column selectivity; difficult to wash off completely; causes ion suppression in MS.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfTDBNEtzJ0SsQ6UO8UIHGeWhZb6rjsBLZJdLktKDV5ZeXGxgJUEO4qlwS2uYCFVPpJ6qxcGXgV-Tvoe8-U6LRFQXtyutInmKoyjRXIdr4pPZUac1eQ2YxK4fnBeo_joybCUKwnl7CORshhCIC_9Ps0o0=]
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  • HPLC Peak Tailing. Axion Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeK-MVosrQ3TVe_W6pkvog84Pg17k4qtqX59_Pxypei5B7SRKYFzKsVsgH6LlQ6njYpGNcDEBi_RAimSrWguTIyENzNImLtnbVwPxVIFK5zNJ18ySdFjUloIJJ1_cGINjrlaw6HAnuNaA46irzma1dIx3ptCQef-PT6lc=]
  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJsXrtilWwA_T2quw2XsFFf7E5crwb4RRICWe4ZY5_D3SUStZKFAxg5PLaWEh11L3jP3-GiYd0rx4l9dTuEYRtQVRgDeltjMLgybYQRYWGF9bA2jLYZAMXFJoZZczDl_5kN_qGb0FHWY3bLJ9lDlRtQM9eZzznTmHdbeqF95PKcndQ76Q-ASHc95QJEK03QL7rIWqIecDiMA6IAKLW-phZplAqYCsmuvLqzQlk3TzLF3qH5RMN4RxSt8AXPmBxRJBww3sTEYjuGcWDUCWP-3lAmB5glPqXvrBgBTa5G-m8]
  • Quantification of Benzophenone-6 in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC). Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-a97UmzcCtdIjVcrtO2fv2oV6spwQBYNV2mN86o5kAWGMdf1y5iVi-odvsdDt-hEuxG-oqvwFmII-lzTZtmEyYJ9q3foOO2exH0twQa6MZvEeCkHBEtrMIQ3hX68BWUelQVJyrtdedQIUpd3eoV3cKCII9BW-CAbKJKefOtXhZxu8w5gzjD5etQqBM8HuFT37XYxsoHLo7uxipRBuAw_q89o4_R8vHjeh02v5-qQX2GmB4VGwlakVpBmYK2AHqueqsdk9vMKGMMlhqZVmRLPkKExz8zz_grw5xjxXaw==]

Sources

Optimization

Optimizing reaction temperature for 3-Methyl-3',4,5'-trichlorobenzophenone production

Welcome to the dedicated technical support guide for the synthesis of 3-Methyl-3',4,5'-trichlorobenzophenone. This resource is designed for our partners in research, discovery, and process development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Methyl-3',4,5'-trichlorobenzophenone. This resource is designed for our partners in research, discovery, and process development. We understand that synthesizing complex, substituted benzophenones presents unique challenges, with reaction temperature being one of the most critical parameters to control. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate and optimize your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 3-Methyl-3',4,5'-trichlorobenzophenone using a Friedel-Crafts acylation?

A1: The most common and direct approach is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves reacting an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] For your target molecule, this would typically involve one of two pathways:

  • Route A: Acylation of 1,2,3-trichlorobenzene with 3-methylbenzoyl chloride (m-toluoyl chloride).

  • Route B: Acylation of toluene with 3,4,5-trichlorobenzoyl chloride.

It is critical to note that Route A is exceptionally challenging because the three electron-withdrawing chlorine atoms strongly deactivate the 1,2,3-trichlorobenzene ring, making it resistant to electrophilic attack.[3][4] Route B is more feasible; however, the methyl group of toluene is an ortho, para- director. This means the primary product will be 4-methyl-3',4',5'-trichlorobenzophenone, not the desired 3-methyl isomer.[5][6] Achieving the 3-methyl substitution pattern requires a more nuanced strategy, potentially involving different starting materials or a multi-step synthesis. This guide will focus on optimizing the general Friedel-Crafts reaction, with principles applicable to whichever specific route you are exploring.

Q2: Why is reaction temperature so critical in this synthesis?

A2: Temperature is a master variable that dictates reaction kinetics and thermodynamics. In Friedel-Crafts acylation, its control is paramount for three reasons:

  • Managing Exothermicity: The reaction is highly exothermic.[7] Without initial cooling, the reaction rate can accelerate uncontrollably, leading to boiling of low-boiling-point solvents (like dichloromethane), loss of reagents, and a significant increase in side reactions.

  • Controlling Regioselectivity: For substituted aromatic rings like toluene, lower temperatures generally favor the kinetic product. While this is more pronounced in alkylations, temperature can still influence the isomer distribution in acylations, especially if there are competing reactive sites.[7]

  • Minimizing Side Reactions: Higher temperatures provide the necessary activation energy for undesired pathways. This can include decomposition of reactants or products, or intramolecular cyclization if the substrate structure allows.[5]

Q3: What are the consequences of setting the reaction temperature too low or too high?

A3: Both extremes present distinct problems.

  • Too Low: The reaction may be excessively slow or may not initiate at all, as there is insufficient thermal energy to overcome the activation energy barrier. This will result in a low or non-existent product yield and recovery of unreacted starting materials.

  • Too High: This is often the more damaging scenario. Elevated temperatures can lead to a decrease in regioselectivity, the formation of complex and difficult-to-remove impurities, and potential degradation of the target molecule, ultimately reducing the isolated yield of the desired pure product.

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.

Issue 1: Very Low or No Product Yield

Your Thin Layer Chromatography (TLC) analysis shows mostly unreacted starting materials even after several hours.

  • Potential Cause: The reaction temperature is too low, preventing the reaction from proceeding at a reasonable rate. The activation energy for the electrophilic attack on the aromatic ring has not been met.

  • Troubleshooting & Optimization:

    • Confirm Catalyst Activity: Before adjusting temperature, ensure your Lewis acid catalyst (e.g., AlCl₃) is not the issue. It must be anhydrous and fresh, as moisture will deactivate it.[3][8] Friedel-Crafts acylation requires at least a stoichiometric amount of the catalyst because the product ketone complexes with it.[3][4]

    • Gradual Temperature Increase: If the catalyst is active, allow the reaction mixture to slowly warm to room temperature after the initial cooled addition. Stir for 1-2 hours at room temperature, monitoring progress by TLC.

    • Controlled Heating: If the reaction is still sluggish at room temperature, gently warm the mixture. Use a water bath to increase the temperature in controlled increments (e.g., to 40°C). Do not heat aggressively. Continue to monitor by TLC to find the minimum temperature required for conversion.

Issue 2: Formation of Multiple Products and Impurities

Your TLC or LC-MS analysis shows the desired product spot/peak, but also several significant, unidentified impurities.

  • Potential Cause: The reaction temperature was too high, promoting side reactions.

  • Troubleshooting & Optimization:

    • Ensure Proper Initial Cooling: The most critical step is to control the initial exotherm. Always perform the addition of the acyl chloride to the aromatic substrate/catalyst slurry in an ice bath (0-5 °C).[1][7]

    • Slow, Dropwise Addition: Add the limiting reagent dropwise using an addition funnel over a period of 30-60 minutes. This allows the cooling bath to dissipate the heat generated from the reaction, maintaining a stable internal temperature.

    • Optimize for Kinetic Control: Once the addition is complete, try running the entire reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration. While this may require more time, it often leads to a cleaner reaction profile and higher purity of the crude product, simplifying purification.

Issue 3: Reaction is Uncontrollable or "Runs Away"

Upon mixing reagents, you observe a rapid, violent evolution of HCl gas, and the solvent begins to boil, even with initial cooling.

  • Potential Cause: The rate of addition was too fast, or the cooling was insufficient to manage the highly exothermic nature of the reaction.

  • Troubleshooting & Optimization:

    • Dilution: Increase the volume of the anhydrous solvent (e.g., dichloromethane) to create a more dilute reaction mixture. This provides a larger thermal mass to absorb the heat generated.

    • Slower Addition Rate: Significantly slow down the dropwise addition of the acylating agent. A slower addition is always safer and provides better control.

    • Alternative Solvents: While dichloromethane is common, for some reactions, a higher-boiling-point solvent like 1,2-dichloroethane or carbon disulfide (use with extreme caution in a well-ventilated hood) can be considered, though this may also affect reactivity.

Data Summary: Effect of Temperature on Reaction Outcome

ParameterLow Temperature (e.g., 0-5 °C)Room Temperature (e.g., 20-25 °C)High Temperature (e.g., >40 °C)
Reaction Rate SlowModerateFast
Yield of Desired Product Potentially low if not warmed laterOften optimalMay decrease due to degradation
Purity/Side Products Generally high purity, minimal side productsGood purity, minor side products possibleOften low purity, significant side products
Process Control Excellent, easy to manage exothermGood, manageablePoor, risk of runaway reaction

Experimental Protocols & Visualizations

Generalized Protocol for Friedel-Crafts Acylation

This protocol provides a framework. Molar equivalents and reaction times must be optimized for your specific substrates.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 molar equivalents) and anhydrous dichloromethane (DCM).

  • Initial Cooling: Place the flask in an ice/water bath and cool the suspension to 0-5 °C with stirring.

  • Reactant Addition:

    • Dissolve the aromatic substrate (e.g., toluene, 1.0 molar equivalent) in anhydrous DCM and add it to the catalyst suspension.

    • Dissolve the acyl chloride (e.g., 3,4,5-trichlorobenzoyl chloride, 1.0 molar equivalent) in anhydrous DCM and place it in the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Very slowly and carefully quench the reaction by adding crushed ice, followed by dilute HCl (aq). This step is highly exothermic and releases HCl gas.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[3]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[8]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

    • The crude product can then be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel.[3][8]

Visual Workflow: Troubleshooting Temperature Issues

G cluster_start Start: Friedel-Crafts Acylation cluster_eval Evaluate Outcome (TLC/LC-MS) cluster_solutions Corrective Actions Start Run Reaction at 0-5°C, then RT Evaluate Assess Conversion & Purity Start->Evaluate LowYield Low/No Conversion Evaluate->LowYield >80% SM Remaining Impure Impure Product Evaluate->Impure <90% Product Purity Success Success! Evaluate->Success Clean Conversion Action_Warm 1. Confirm Catalyst Activity 2. Gradually Warm to 40°C LowYield->Action_Warm Action_Cool 1. Ensure 0-5°C Start 2. Slow Reagent Addition 3. Run at lower temp (RT) for longer Impure->Action_Cool Action_Warm->Start Re-run Experiment Action_Cool->Start Re-run Experiment

Caption: Workflow for troubleshooting temperature-related issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts synthesis of 4-Chlorobenzophenone.
  • BenchChem. (2025). A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones.
  • Organic Letters. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

Sources

Troubleshooting

Stability of 3-Methyl-3',4,5'-trichlorobenzophenone under UV exposure

Technical Support Center: 3-Methyl-3',4,5'-trichlorobenzophenone A Guide to Understanding and Troubleshooting Photostability Welcome to the technical support guide for 3-Methyl-3',4,5'-trichlorobenzophenone. This documen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-3',4,5'-trichlorobenzophenone

A Guide to Understanding and Troubleshooting Photostability

Welcome to the technical support guide for 3-Methyl-3',4,5'-trichlorobenzophenone. This document is designed for researchers, chemists, and drug development professionals who are investigating the photochemical behavior of this compound. Given the specific substitution pattern of this molecule, direct literature may be sparse; therefore, this guide synthesizes foundational principles from the broader class of substituted and halogenated benzophenones to provide actionable insights and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses the fundamental questions regarding the expected behavior of 3-Methyl-3',4,5'-trichlorobenzophenone when exposed to UV radiation.

Q1: What is 3-Methyl-3',4,5'-trichlorobenzophenone and what are its likely photochemical properties?

A1: 3-Methyl-3',4,5'-trichlorobenzophenone belongs to the family of aromatic ketones. Like other benzophenones, its core structure, featuring two phenyl rings attached to a carbonyl group, is a strong chromophore that readily absorbs UV light.[1] Compounds of this class are often used as photoinitiators in polymer chemistry or as UV filters.[2]

The key to its photochemical behavior lies in the carbonyl group. Upon absorbing a photon, the molecule is promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T1).[3] This triplet state is the primary driver of its photoreactivity. The presence of three chlorine atoms and a methyl group on the phenyl rings will modulate this reactivity, influencing degradation pathways and rates.

Q2: What are the primary degradation pathways I should expect under UV exposure?

A2: Based on its structure, two principal degradation pathways are likely:

  • Photoreductive Dechlorination: The carbon-chlorine (C-Cl) bond is susceptible to cleavage upon UV excitation. This is a well-documented reaction for chlorobenzene derivatives.[4] The process often involves the excited triplet state abstracting a hydrogen atom from the solvent or another molecule, leading to a radical intermediate that subsequently loses a chlorine atom. This can result in a stepwise reduction, forming di- and mono-chlorinated benzophenone derivatives.

  • Hydrogen Abstraction by the Carbonyl Group: The triplet-state carbonyl is highly reactive and can abstract hydrogen atoms from suitable donors (like the solvent or even the compound's own methyl group), leading to the formation of a ketyl radical.[5] This can initiate a cascade of further reactions, including dimerization or the formation of pinacol-type products.

Q3: How does the choice of solvent affect the stability of my compound?

A3: The solvent plays a critical role and can dramatically alter both the rate and mechanism of photodegradation.

  • Protic vs. Aprotic Solvents: In protic solvents with easily abstractable hydrogens (like isopropanol or methanol), photoreduction of the carbonyl group is often enhanced. In aprotic solvents (like acetonitrile or hexane), this pathway is less favored, and other reactions like C-Cl bond cleavage may dominate.[6]

  • Oxygen Content: Dissolved molecular oxygen is an efficient quencher of triplet states.[3] In its presence, the lifetime of the reactive T1 state is shortened, potentially slowing the degradation of the parent compound. However, this quenching can also generate highly reactive singlet oxygen, which can open up new, oxidative degradation pathways.[7] For mechanistic studies, deoxygenating the solvent is crucial.

  • Polarity: Solvent polarity can influence the energy levels of the excited states and the stability of any charged intermediates, thereby affecting reaction kinetics.[8]

Troubleshooting Guide: Common Experimental Issues

This section is formatted to help you diagnose and resolve specific problems encountered during your photostability experiments.

Q4: My analytical results are inconsistent between experiments. What should I check first?

A4: Reproducibility issues in photostability studies almost always stem from a lack of control over key experimental parameters.

  • Verify Your Light Source: The most critical factor is the photon dose. Ensure your light source (e.g., xenon arc lamp, LED simulator) is calibrated and provides consistent irradiance (W/m²) and spectral output.[9] Use a calibrated radiometer or spectroradiometer to measure the output at the sample plane before each experiment.[9] Aging lamps can have shifted spectral outputs, which can drastically change results.[9]

  • Control the Temperature: Photodegradation should not be confused with thermal degradation.[9] Use a temperature-controlled chamber and always run a dark control (an identical sample shielded from light, e.g., with aluminum foil) at the same temperature to isolate light-induced effects.[9][10]

  • Standardize Sample Presentation: The geometry of your sample setup matters.[11] Ensure the distance from the lamp to the sample, the container type (e.g., quartz cuvette), and the solution path length are identical for all experiments.[11]

Q5: I see new, unidentified peaks in my HPLC/LC-MS chromatogram after UV exposure. How can I identify them?

A5: The appearance of new peaks is expected and indicates the formation of photoproducts. A systematic approach to identification is key.

  • Hypothesize Potential Products: Based on the likely mechanisms (see Q2), predict the structures of potential degradation products. The most probable products will result from the loss of one or more chlorine atoms or the addition of a hydroxyl group.

  • Analyze Mass Spectra (LC-MS): Compare the mass-to-charge ratio (m/z) of the new peaks with the calculated masses of your hypothesized products. The table below provides a starting point.

  • Isotopic Pattern Analysis: Chlorine has a characteristic isotopic signature (~3:1 ratio of ³⁵Cl to ³⁷Cl). Look for this pattern in the mass spectra of your parent compound and the new peaks. A product formed by the loss of one chlorine atom will show a change in this isotopic pattern, which is a powerful confirmation tool.

Potential Transformation Description Change in Mass (Δm/z) Expected Isotopic Pattern Change
Monodechlorination Replacement of one Cl with H-34.46 DaLoss of one Cl signature
Didechlorination Replacement of two Cl atoms with H-68.92 DaLoss of two Cl signatures
Monohydroxylation Replacement of one Cl with OH-18.47 DaLoss of one Cl signature, gain of O
Reductive Dimerization Formation of a pinacol-type dimer+2.02 Da (relative to 2x Parent)Isotopic pattern doubles in complexity

Q6: Degradation of my compound is much slower than I anticipated for a benzophenone. Why might this be?

A6: While benzophenones are photoreactive, several factors can inhibit degradation.

  • Inner Filter Effect: At high concentrations, the parent compound can absorb most of the incident light at the surface of the solution, effectively shielding the molecules deeper in the solution. This is a non-linear effect that can slow the observed degradation rate. Try diluting your sample.

  • Quenching: As mentioned in A3, dissolved oxygen is a primary quencher. Other substances in your solution, including impurities or stabilizers, could also be quenching the reactive triplet state.

  • Solvent Effects: If you are using a solvent that is a poor hydrogen donor and is aprotic, the primary degradation pathways may be less efficient.[6]

  • Wavelength Mismatch: Ensure the emission spectrum of your lamp significantly overlaps with the absorption spectrum of your compound. If your lamp's output is primarily at wavelengths where the molar absorptivity of your compound is low, the reaction will be inefficient.

Experimental Protocols & Methodologies

These protocols provide a validated framework for conducting rigorous photostability studies.

Protocol 1: Standardized Photostability Assessment (ICH Q1B Compliant)

This protocol determines the intrinsic photostability of 3-Methyl-3',4,5'-trichlorobenzophenone in solution.

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 100 µg/mL).

    • From the stock, prepare replicate sample solutions in 1 cm quartz cuvettes. The concentration should be dilute enough to minimize inner filter effects (absorbance at λmax typically < 0.5).

  • Experimental Setup:

    • Place the sample cuvettes in a validated photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (e.g., filtered xenon arc lamp) or Option 2 (cool white fluorescent and near-UV lamps).[10][12]

    • Alongside the test samples, place an identical set of "dark control" samples, fully wrapped in aluminum foil.

    • If available, include a chemical actinometer solution (e.g., quinine hydrochloride) as an independent measure of photon dose.[10]

  • Exposure Conditions:

    • Maintain the temperature at a constant, controlled level (e.g., 25 °C).

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter, as specified by ICH Q1B.[10]

    • Collect samples and corresponding dark controls at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Analyze the collected samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

    • Compare the concentration of the parent compound in the exposed sample to the dark control at each time point. A significant loss of the parent compound in the exposed sample relative to the dark control indicates photodegradation.

Protocol 2: Stability-Indicating HPLC-UV Method

This method quantifies the parent compound and separates it from its primary photoproducts.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile (A) and Water (B). A typical starting point would be a 70:30 (A:B) isocratic flow.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to the λmax of the parent compound (e.g., ~260-280 nm, to be determined experimentally).

  • Method Validation:

    • Specificity: Perform forced degradation studies (acid, base, peroxide, heat, and light) to demonstrate that the method can separate the parent peak from all degradation products.

    • Linearity, Accuracy, Precision: Validate these parameters according to standard ICH Q2(R1) guidelines.

  • Quantification:

    • Calculate the concentration of the parent compound at each time point using a calibration curve prepared from a reference standard.

    • Plot the percentage of remaining parent compound versus time to determine the degradation kinetics.

Visualizations: Pathways and Workflows

Proposed Photodegradation Pathway

The following diagram illustrates the likely primary photochemical reactions of 3-Methyl-3',4,5'-trichlorobenzophenone.

Photodegradation_Pathway cluster_products Degradation Products Parent 3-Methyl-3',4,5'-trichlorobenzophenone (Ground State S0) S1 Excited Singlet State (S1) Parent->S1 UV Photon (hν) Absorption T1 Excited Triplet State (T1) (Highly Reactive) S1->T1 Intersystem Crossing (ISC) Dechlorinated Dechlorinated Products (e.g., 3-Methyl-3',4'-dichlorobenzophenone) T1->Dechlorinated C-Cl Bond Cleavage + H-atom abstraction Radical_Products Radical Adducts / Dimers T1->Radical_Products H-Abstraction from Solvent (forms Ketyl Radical)

Caption: Proposed photochemical degradation pathways for 3-Methyl-3',4,5'-trichlorobenzophenone.

Experimental Workflow for Photostability Analysis

This workflow outlines the logical steps from sample preparation to final data interpretation.

Experimental_Workflow cluster_interpretation Data Interpretation prep Sample Preparation 1. Prepare stock solution 2. Aliquot into quartz cuvettes 3. Prepare Dark Controls exposure UV Exposure (ICH Q1B) 1. Place samples in chamber 2. Monitor Irradiance & Temp. 3. Collect at time points prep->exposure Start Experiment analysis Analytical Quantification 1. HPLC-UV Analysis 2. Quantify parent compound 3. Compare vs. Dark Control exposure->analysis Analyze Samples kinetics Degradation Kinetics Plot % Remaining vs. Time Calculate degradation rate analysis->kinetics Quantitative Data id Product Identification 1. LC-MS analysis of T-final 2. Propose structures based on Δm/z 3. Analyze isotopic patterns analysis->id Qualitative Data report {Final Report|Summarize stability profile Propose degradation pathway Recommend storage conditions} kinetics->report Synthesize Findings id->report Synthesize Findings

Caption: A systematic workflow for conducting a comprehensive photostability study.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxid
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
  • Photochemical reactions of chlorobenzene deriv
  • Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Asia-Pacific Network for Global Change Research.
  • 4-Chlorobenzophenone. Chem-Impex.
  • Pharma Stability: Photostability Testing Issues. Pharma Stability.
  • (1I• AD-A267 319 93-17002. DTIC.
  • Sample Presentation for Photostability Studies: Problems and Solutions. Taylor & Francis eBooks.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Photostability of Pharmaceuticals.

Sources

Optimization

Technical Support Center: Recrystallization of 3-Methyl-3',4,5'-trichlorobenzophenone

This guide provides a comprehensive framework for selecting an appropriate solvent system for the recrystallization of 3-Methyl-3',4,5'-trichlorobenzophenone. Given the specific nature of this compound, a systematic and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for selecting an appropriate solvent system for the recrystallization of 3-Methyl-3',4,5'-trichlorobenzophenone. Given the specific nature of this compound, a systematic and experimental approach is essential for developing a robust purification protocol. This document is intended for researchers and chemists in drug development and related fields.

I. Understanding the Compound & Initial Considerations

Before initiating any experimental work, it's crucial to analyze the structure of 3-Methyl-3',4,5'-trichlorobenzophenone to predict its general solubility characteristics.

  • Structural Analysis: The molecule consists of a benzophenone core, which is relatively nonpolar. The addition of three chlorine atoms (electron-withdrawing) and one methyl group (electron-donating) increases the molecular weight and introduces some polarity. However, the overall character of the molecule is expected to be nonpolar to moderately polar.

  • Applying the "Like Dissolves Like" Principle: This fundamental principle of chemistry states that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4] Therefore, we can predict that 3-Methyl-3',4,5'-trichlorobenzophenone will be more soluble in nonpolar or moderately polar organic solvents and poorly soluble in highly polar solvents like water.

II. Frequently Asked Questions (FAQs) for Solvent Selection

This section addresses common questions and issues that arise during the solvent selection process for recrystallization.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent should exhibit the following properties[5][6]:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Temperature Coefficient: The solubility of the compound should have a steep dependence on temperature.

  • Inertness: The solvent must not react with the compound being purified.[5][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Impurities should either be completely soluble at all temperatures or completely insoluble at all temperatures.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[7]

Q2: Where do I start? Which solvents should I test first?

Based on the predicted nonpolar to moderate polarity of 3-Methyl-3',4,5'-trichlorobenzophenone, a good starting point is to screen a range of solvents with varying polarities.[8][9]

SolventPolarity Index (Approx.)Boiling Point (°C)Notes
Hexane/Heptane~0.169 / 98Good for nonpolar compounds.
Toluene2.4111Aromatic solvent, often good for aromatic compounds.
Dichloromethane3.140A common solvent, but its low boiling point can be a challenge.
Ethyl Acetate4.477A moderately polar solvent, often a good choice for many compounds.
Acetone5.156A polar aprotic solvent.
Ethanol/Methanol5.2 / 5.178 / 65Polar protic solvents, good for creating solvent pairs with water.

Q3: What if no single solvent works perfectly?

It is common to find that no single solvent meets all the criteria for a successful recrystallization. In such cases, a solvent pair (also known as a mixed solvent system) can be employed.[8][9][10]

  • Principle: A solvent pair consists of two miscible solvents. One solvent (the "good" or "soluble" solvent) should readily dissolve the compound at high temperatures, while the other (the "poor" or "insoluble" solvent) should not dissolve the compound well at any temperature.[10]

  • Common Pairs: Typical solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[9][11]

  • Procedure: The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.[12] A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12]

Q4: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.[13]

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.[13]

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.[14]

    • If the problem persists, consider selecting a solvent with a lower boiling point or using a different solvent system.

Q5: No crystals are forming, even after the solution has cooled. What's wrong?

This is a common issue, often caused by using too much solvent or the formation of a supersaturated solution.[13][14]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[15] The small scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny "seed" crystal to the solution.[15]

    • Reduce Solvent Volume: If the above methods fail, it's likely that too much solvent was used. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[14]

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.

III. Experimental Protocol: Solvent Screening for 3-Methyl-3',4,5'-trichlorobenzophenone

This protocol outlines a systematic approach to identify a suitable recrystallization solvent on a small scale.[9][16]

Materials:

  • Small quantity of crude 3-Methyl-3',4,5'-trichlorobenzophenone

  • A selection of test solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water)

  • Test tubes and a test tube rack

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rods

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add a different solvent dropwise (around 0.5 mL) and swirl. Observe if the compound dissolves at room temperature.

    • Ideal Outcome: The compound should be insoluble or sparingly soluble at room temperature. If it dissolves completely, that solvent is not suitable for single-solvent recrystallization.

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the same solvent dropwise until the solid just dissolves.

    • Ideal Outcome: The compound should completely dissolve in a reasonable amount of hot solvent (e.g., 1-3 mL). If a very large volume of solvent is required, its suitability is low.

  • Cooling and Crystallization: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 10-15 minutes.

    • Ideal Outcome: A good yield of well-formed crystals should precipitate out of the solution upon cooling.

  • Evaluation: Compare the results from all the tested solvents. The best solvent will be the one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good recovery of crystals upon cooling.

  • Solvent Pair Testing (if necessary): If no single solvent is ideal, proceed to test solvent pairs as described in FAQ Q3.

IV. Visualizing the Workflow

The following diagram illustrates the decision-making process for selecting a recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude Compound test_solvents Select Candidate Solvents (Varying Polarity) start->test_solvents solubility_rt Test Solubility at Room Temperature test_solvents->solubility_rt soluble_rt Soluble at RT (Discard Solvent) solubility_rt->soluble_rt Yes insoluble_rt Insoluble at RT solubility_rt->insoluble_rt No solubility_hot Test Solubility in Hot Solvent insoluble_rt->solubility_hot insoluble_hot Insoluble when Hot (Discard Solvent) solubility_hot->insoluble_hot No soluble_hot Soluble when Hot solubility_hot->soluble_hot Yes cool_solution Cool Solution Slowly soluble_hot->cool_solution check_crystals Crystals Form? cool_solution->check_crystals good_crystals Good Crystal Yield (Solvent Selected) check_crystals->good_crystals Yes no_crystals No/Poor Crystals (Troubleshoot) check_crystals->no_crystals No end End: Purified Compound good_crystals->end troubleshoot Induce Crystallization Reduce Volume no_crystals->troubleshoot test_pair Consider Solvent Pair no_crystals->test_pair troubleshoot->cool_solution test_pair->test_solvents Select 'Good' & 'Poor' Solvents

Caption: Workflow for systematic recrystallization solvent selection.

V. References

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key.... [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

  • Chemistry LibreTexts. (2020, February 24). 13.2: Solutions- Homogeneous Mixtures. [Link]

  • Scribd. (n.d.). Understanding "Like Dissolves Like" in Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. [Link]

  • University of Wisconsin-Madison. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • University of South Alabama. (n.d.). Recrystallization. [Link]

  • YouTube. (2013, July 12). Recrystallization Solvent Pair. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • Waseda University. (n.d.). Recrystallization method. [Link]

  • California State University, Northridge. (n.d.). Recrystallization. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Characterization of 3-Methyl-3',4,5'-trichlorobenzophenone – Benchtop vs. High-Field Spectrometry

Executive Summary In pharmaceutical and agrochemical development, the rapid structural verification of halogenated intermediates is critical to maintaining pipeline velocity. 3-Methyl-3',4,5'-trichlorobenzophenone (C₁₄H₉...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical development, the rapid structural verification of halogenated intermediates is critical to maintaining pipeline velocity. 3-Methyl-3',4,5'-trichlorobenzophenone (C₁₄H₉Cl₃O) presents a unique analytical challenge: its highly congested aromatic region is notoriously difficult to resolve.

This guide objectively compares the performance of Benchtop (60 MHz) and High-Field (400 MHz) ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this molecule. By evaluating spectral resolution, chemical shift dispersion, and operational throughput, we provide an evidence-based framework for selecting the optimal analytical platform for your specific workflow.

Analyte Profile & The Analytical Challenge

3-Methyl-3',4,5'-trichlorobenzophenone consists of two distinct aromatic systems:

  • Ring A: A 3-methyl-4-chlorophenyl moiety.

  • Ring B: A 3',5'-dichlorophenyl moiety.

The presence of the electron-withdrawing carbonyl core and multiple chlorine atoms compresses all five aromatic proton signals into a remarkably narrow chemical shift window (approximately 7.45 to 7.75 ppm). Because these protons experience similar electronic shielding environments, this molecule serves as a perfect benchmark for evaluating the resolving power of different NMR systems[1].

The Core Comparison: Magnetic Field Strength and Resolution

The fundamental difference between benchtop and high-field NMR lies in the applied magnetic field ( B0​ ). Chemical shift dispersion ( Δν , measured in Hz) scales linearly with B0​ , whereas scalar coupling constants ( J , measured in Hz) remain field-independent[1].

  • High-Field NMR (400 MHz): Provides a large frequency window (1 ppm = 400 Hz). The frequency difference between signals is much larger than the coupling constants ( Δν≫J ), yielding clean, first-order multiplets.

  • Benchtop NMR (60 MHz): The frequency window is severely compressed (1 ppm = 60 Hz). For our analyte, the entire 0.27 ppm aromatic region spans only ~16.2 Hz. Because the ortho-coupling ( Jortho​ ) is ~8.2 Hz, the spectral width is barely twice the coupling constant ( Δν≈J ). This triggers severe second-order strong coupling effects (e.g., "roofing") and results in an unresolvable multiplet[2].

Table 1: Performance & Operational Comparison
MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnetic Field ( B0​ ) 1.4 Tesla (Permanent Magnet)9.4 Tesla (Superconducting)
Chemical Shift Dispersion 60 Hz / ppm400 Hz / ppm
Aromatic Resolution High overlap; unresolved multipletsBaseline resolution of J -couplings
Limit of Detection (LOD) ~1–5 mM< 100 µM
Cryogen Requirements None (Cryogen-free)Liquid Helium / Liquid Nitrogen
Capital Expenditure Low (~$50k - $100k)High (>$400k)
Primary Use Case Reaction monitoring, routine QA/QCDe novo structural elucidation

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm that the instrument is performing within specifications before data is accepted.

Sample Preparation
  • Step 1: Weigh exactly 15.0 mg of 3-Methyl-3',4,5'-trichlorobenzophenone (approx. 0.05 mmol).

  • Step 2: Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because the analyte is highly lipophilic. More importantly, the residual CHCl₃ peak (7.26 ppm) falls safely outside the analyte's congested aromatic window (7.45–7.75 ppm), preventing solvent masking. TMS provides a reliable 0.00 ppm internal reference.

  • Step 3: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the liquid/air interface.

High-Field (400 MHz) Acquisition Workflow
  • Step 1: Insert the sample and lock the spectrometer to the deuterium (²H) frequency of CDCl₃. Causality: This compensates for superconducting magnetic field drift during acquisition.

  • Step 2: Tune and match the probe to the ¹H Larmor frequency to maximize radiofrequency (RF) power transfer.

  • Step 3: Perform gradient shimming (Z1-Z5). Validation Check: Do not proceed unless the residual CHCl₃ peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Step 4: Acquire 16 transients using a standard 30° pulse sequence (zg30) with a 2-second relaxation delay ( D1​ ). Causality: A 30° flip angle combined with a 2s delay ensures complete longitudinal relaxation ( T1​ ) for all protons, guaranteeing accurate quantitative integration.

Benchtop (60 MHz) Acquisition Workflow
  • Step 1: Insert the sample into the benchtop spectrometer. Allow 2 minutes for thermal equilibration (permanent magnets are highly sensitive to temperature fluctuations)[3].

  • Step 2: Execute the automated 1D gradient shimming routine.

  • Step 3: Acquire 64 transients. Causality: Because NMR sensitivity scales with B03/2​ , benchtop systems inherently suffer from lower signal-to-noise ratios (SNR). Increasing the number of scans from 16 to 64 compensates for this, utilizing signal averaging (SNR ∝n​ ) to match the visual clarity of the high-field spectrum[4].

Data Presentation & Mechanistic Interpretation

When analyzed on a 400 MHz system, the expanded chemical shift dispersion allows for the precise assignment of all protons based on scalar coupling logic.

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentShift (ppm)MultiplicityIntegrationCoupling Constant ( J )Structural Logic
Ring A: -CH₃ 2.42Singlet (s)3HN/ADeshielded by the aromatic ring; no adjacent protons.
Ring A: H-5 7.45Doublet (d)1H Jortho​ = 8.2 HzOrtho to Cl, ortho to H-6.
Ring B: H-4' 7.55Triplet (t)1H Jmeta​ = 1.8 HzPara to C=O, meta to H-2' and H-6'.
Ring A: H-6 7.62Doub. of Doub. (dd)1H Jortho​ = 8.2, Jmeta​ = 2.0Ortho to H-5, meta to H-2.
Ring B: H-2', H-6' 7.68Doublet (d)2H Jmeta​ = 1.8 HzOrtho to C=O, meta to H-4'. Equivalent by symmetry.
Ring A: H-2 7.72Doublet (d)1H Jmeta​ = 2.0 HzOrtho to C=O, meta to H-6.

Note: On a 60 MHz benchtop system, the signals from 7.45 to 7.72 ppm will merge into a single, complex multiplet integrating to 5H, making specific structural assignments impossible without advanced chemometric deconvolution[5].

Analytical Workflow Visualization

Use the following decision matrix to determine the appropriate NMR platform for your specific stage of drug development.

NMR_Workflow Start Synthesize/Isolate 3-Methyl-3',4,5'-trichlorobenzophenone Decision Primary Analytical Goal? Start->Decision QAQC Routine QA/QC & Reaction Monitoring Decision->QAQC High Throughput DeNovo De Novo Structural Elucidation Decision->DeNovo High Resolution Benchtop Benchtop NMR (60 MHz) - Fast Acquisition - Multiplet Overlap QAQC->Benchtop HighField High-Field NMR (400+ MHz) - High Resolution - Baseline J-Coupling DeNovo->HighField DataEval Evaluate Aromatic Region (7.45-7.75 ppm) Benchtop->DataEval HighField->DataEval Success Confirm Purity & Identity DataEval->Success

Decision matrix for selecting NMR field strength based on analytical goals and resolution needs.

Conclusion & Recommendations

For the characterization of 3-Methyl-3',4,5'-trichlorobenzophenone, the choice of instrument depends entirely on the analytical objective:

  • For Initial Structural Elucidation: High-field NMR (≥400 MHz) is strictly required. The baseline resolution of the J -couplings is the only way to definitively prove the regiochemistry of the chlorine and methyl substituents across the two distinct rings.

  • For Process Chemistry & QA/QC: Once the structure is confirmed, Benchtop NMR (60 MHz) becomes the superior choice. Despite the overlap in the aromatic region, the isolated aliphatic methyl singlet at 2.42 ppm serves as an excellent quantitative marker for reaction monitoring, allowing for rapid, cryogen-free analysis directly on the laboratory bench.

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". oxinst.com.[Link]

  • LabX. "The Best NMR Spectrometers of 2026: A Buyer's Guide to Price and Features". labx.com. [Link]

  • National Institutes of Health (NIH). "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures". nih.gov.[Link]

  • National Institutes of Health (NIH). "Benchtop NMR in Biomedicine: An Updated Literature Overview". nih.gov.[Link]

  • ResearchGate. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin". researchgate.net. [Link]

Sources

Comparative

A Researcher's Guide to Sourcing and Qualifying an Analytical Standard for 3-Methyl-3',4,5'-trichlorobenzophenone

Executive Summary For researchers and drug development professionals, the accuracy of analytical measurements is paramount, underpinning the validity of experimental data, the safety of therapeutic candidates, and compli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accuracy of analytical measurements is paramount, underpinning the validity of experimental data, the safety of therapeutic candidates, and compliance with regulatory standards. The foundation of such accuracy is the use of well-characterized reference standards. This guide addresses the challenge of obtaining a certified reference standard (CRS) for the specific compound 3-Methyl-3',4,5'-trichlorobenzophenone .

The Reference Standard Dilemma: When a CRS is Unavailable

Certified Reference Materials (CRMs) and Reference Standards (RS) are the cornerstones of analytical testing, providing the benchmark for calibration, quantification, and identity confirmation.[1] A CRS, issued by an authorized body, represents the pinnacle of accuracy and traceability.[1] However, for a specific, non-compendial compound like 3-Methyl-3',4,5'-trichlorobenzophenone, a direct CRS is elusive. This necessitates a proactive approach from the researcher to source and qualify a suitable standard. The three viable pathways are:

  • Custom Synthesis: Engaging a third-party organization to synthesize the compound on a contractual basis.

  • In-House Synthesis: Leveraging internal chemistry expertise and facilities to produce the compound.

  • Surrogate Standard Approach: Employing a commercially available, certified standard of a closely related molecule.

The optimal choice depends on a laboratory's resources, timeline, and the required level of analytical rigor.

Comparative Analysis of Sourcing Strategies

The decision to pursue custom synthesis, in-house production, or a surrogate standard involves a trade-off between cost, time, control, and scientific certainty. The following table provides a comparative overview to guide this decision.

FeatureCustom SynthesisIn-House SynthesisSurrogate Standard Approach
Purity & Quality High purity achievable, often >98%. Supplier provides a Certificate of Analysis (CoA) with initial characterization data (e.g., NMR, MS).Purity is dependent on in-house expertise and purification capabilities. Full characterization is the user's responsibility.Purity is certified and documented (typically >99.5%). Traceable to primary standards (e.g., USP, EP).[2]
Characterization Requires independent verification and full qualification by the end-user to establish it as a primary in-house standard.[3]Complete structural elucidation and purity assessment must be performed from the ground up by the user.[4]Already fully characterized. The user primarily needs to verify identity upon receipt.
Traceability Traceability must be established by the end-user through a rigorous qualification process against orthogonal analytical methods.[4]Most challenging to establish formal metrological traceability. Requires extensive documentation and validation.Direct metrological traceability to national or international standards is provided by the manufacturer.
Cost Moderate to high initial cost, depending on synthetic complexity and required quantity. Several companies like Dalton, TCI, and Richman Chemical offer these services.[5][6]No direct purchasing cost, but significant indirect costs (chemist's time, reagents, instrument usage, waste disposal).Low to moderate cost for an off-the-shelf product.
Lead Time Typically 4-12 weeks, depending on the supplier's queue and the synthesis complexity.Variable; can be rapid if expertise is available, but can also be prolonged by synthetic challenges and purification optimization.Immediate availability (1-3 days shipping).
Risk Profile Medium Risk. Risk of failed synthesis or lower-than-expected purity. The provided CoA must be critically evaluated and not taken at face value.High Risk. Requires significant synthetic chemistry expertise. Risk of incorrect structure, unforeseen impurities, and resource-intensive troubleshooting.Low Risk (for the standard itself). High risk of analytical inaccuracy if the surrogate's response factor relative to the target analyte is not determined.
Best Suited For Labs with strong analytical capabilities but limited synthetic chemistry resources. Projects requiring a high-purity, well-characterized standard for method validation and routine use.Labs with integrated synthetic and analytical chemistry departments. Early-stage R&D where a small amount of material is needed quickly for preliminary studies.Screening assays or semi-quantitative methods where a precise value is less critical. Can be used in quantitative methods only if the relative response factor is carefully determined.

Decision-Making Workflow

To select the most appropriate path, researchers can use the following decision-making workflow.

G start Need Analytical Standard for 3-Methyl-3',4,5'-trichlorobenzophenone check_crs Is a Certified Reference Standard (CRS) available commercially? start->check_crs no_crs No CRS found. check_crs->no_crs No decision_point Evaluate Lab Capabilities & Project Needs no_crs->decision_point synth_chem In-house Synthetic Chemistry Expertise? decision_point->synth_chem analytical_chem Strong Analytical Qualification Capabilities? synth_chem->analytical_chem No in_house Pursue In-House Synthesis synth_chem->in_house Yes quant_need Is Strict Quantitative Accuracy Required? analytical_chem->quant_need No custom_synth Engage Custom Synthesis Service analytical_chem->custom_synth Yes quant_need->custom_synth Yes (High Priority) surrogate Consider Surrogate Standard Approach quant_need->surrogate No

Caption: Decision workflow for sourcing an analytical standard.

Experimental Protocols and Methodologies

This section provides the essential experimental frameworks for the synthesis and qualification of the target compound.

Conceptual Synthetic Pathway: Friedel-Crafts Acylation

A plausible and widely used method for preparing benzophenones is the Friedel-Crafts acylation.[7] This involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.

Reaction: 3,4,5-Trichlorobenzoyl chloride + Toluene → 3-Methyl-3',4,5'-trichlorobenzophenone

G cluster_reactants Reactants cluster_conditions Conditions R1 3,4,5-Trichlorobenzoyl Chloride P1 3-Methyl-3',4,5'-trichlorobenzophenone R1->P1 R2 Toluene R2->P1 C1 Lewis Acid Catalyst (e.g., AlCl₃) C1->P1 catalyzes C2 Anhydrous Solvent (e.g., Dichloromethane) C2->P1 in

Caption: Conceptual Friedel-Crafts acylation pathway.

Experimental Steps (Conceptual):

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) is suspended in an anhydrous solvent like dichloromethane (CH₂Cl₂).

  • Reactant Addition: A solution of 3,4,5-trichlorobenzoyl chloride (1 equivalent) and toluene (1 equivalent) in CH₂Cl₂ is added dropwise to the cooled (0 °C) catalyst suspension.[8]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: The reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol for Qualification of a Synthesized Standard

Once a batch of 3-Methyl-3',4,5'-trichlorobenzophenone is obtained (either via custom or in-house synthesis), it must be rigorously characterized to serve as a primary in-house reference standard.[9]

Workflow for In-House Standard Qualification:

G cluster_input Input cluster_char Characterization & Purity cluster_identity Identity Tests cluster_purity Purity Tests cluster_output Output Input Newly Synthesized Batch of 3-Methyl-3',4,5'-trichlorobenzophenone A Structural Confirmation (Identity) Input->A B Purity Assessment (Quantitative) Input->B MS Mass Spectrometry (MS) Confirm Molecular Weight A->MS NMR 1H & 13C NMR Confirm Structure & Connectivity A->NMR FTIR FTIR Spectroscopy Confirm Functional Groups A->FTIR Output Qualified In-House Reference Standard with Assigned Purity & Expiry A->Output HPLC HPLC-UV (Chromatographic Purity) B->HPLC LOD Loss on Drying / TGA (Volatiles) B->LOD ROI Residue on Ignition (Inorganic Impurities) B->ROI B->Output

Caption: Workflow for qualifying an in-house reference standard.

A. Identity Confirmation: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an electrospray ionization (ESI) source.

    • Acquire the spectrum in positive ion mode.

    • Acceptance Criterion: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass of C₁₄H₉Cl₃O.

B. Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure, including the substitution pattern and connectivity of atoms.[10]

  • Methodology:

    • Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Acceptance Criteria:

      • The ¹H NMR spectrum should show the expected chemical shifts, splitting patterns, and integration values for the aromatic and methyl protons.

      • The ¹³C NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

      • The combined spectral data must be unequivocally consistent with the structure of 3-Methyl-3',4,5'-trichlorobenzophenone.[11][12]

C. Purity Determination: High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the chromatographic purity of the standard by separating it from any organic impurities.[13]

  • Methodology:

    • Method Development: Develop a stability-indicating HPLC method. A good starting point would be a reverse-phase C18 column with a gradient elution using mobile phases of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Wavelength Selection: Monitor the elution using a UV detector at the λmax of the compound, and also at a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb strongly at the λmax.

    • Sample Preparation: Prepare a solution of the standard in the mobile phase at a concentration of approximately 1.0 mg/mL.

    • Analysis: Inject the solution and record the chromatogram.

    • Calculation: Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

    • Acceptance Criterion: Purity should typically be ≥ 98.0%. For a primary standard, the target is often ≥ 99.5%.[3]

Conclusion and Recommendations

Navigating the analytical landscape without a readily available Certified Reference Standard for 3-Methyl-3',4,5'-trichlorobenzophenone requires a strategic and scientifically rigorous approach. Simply purchasing a "research grade" chemical is insufficient for applications demanding high accuracy and regulatory scrutiny.

  • For laboratories with robust analytical capabilities, custom synthesis offers the most balanced solution, providing high-purity material that can be rigorously qualified in-house to serve as a primary reference standard. This approach ensures a reliable and well-documented standard for long-term use.

  • In-house synthesis is a viable, rapid option for discovery-phase projects but carries a higher risk and requires a significant investment in synthetic chemistry resources for both production and purification.

  • The surrogate standard approach should be reserved for qualitative or semi-quantitative work. Its use in a validated quantitative assay is only permissible if a relative response factor has been experimentally determined and is consistently applied, a non-trivial undertaking that itself requires a pure standard of the target analyte.

Ultimately, the responsibility lies with the researcher to demonstrate the suitability of their chosen standard.[14] By following the qualification protocols outlined in this guide—combining structural confirmation by MS and NMR with purity assessment by HPLC—scientists and drug development professionals can establish a trustworthy in-house reference standard, ensuring the integrity and reliability of their analytical results.

References

  • Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. (n.d.). Richman Chemical. Retrieved March 10, 2026, from [Link]

  • Substituted benzophenone imines for COF synthesis via formal transimination. (2023, October 18). CORE. Retrieved March 10, 2026, from [Link]

  • Custom Chemical Synthesis Services. (n.d.). SV ChemBioTech. Retrieved March 10, 2026, from [Link]

  • Custom Chemical Synthesis | Fine Chemical Services. (n.d.). Dalton Pharma Services. Retrieved March 10, 2026, from [Link]

  • Custom Synthesis. (n.d.). Otava Chemicals. Retrieved March 10, 2026, from [Link]

  • Churya, S. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. Retrieved March 10, 2026, from [Link]

  • Guidelines for the Selection and Use of Reference Materials. (n.d.). ILAC. Retrieved March 10, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved March 10, 2026, from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved March 10, 2026, from [Link]

  • St-Denis, C., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs. Retrieved March 10, 2026, from [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. (n.d.). IMEKO. Retrieved March 10, 2026, from [Link]

  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. IRSS. Retrieved March 10, 2026, from [Link]

  • Is it possible to validate a method without IS (Internal Standard)?. (2014, February 10). ResearchGate. Retrieved March 10, 2026, from [Link]

  • St-Denis, C., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ACS Publications. Retrieved March 10, 2026, from [Link]

  • Why labs should switch from in-house preparation to certified analytical standards. (2025, August 28). News-Medical.net. Retrieved March 10, 2026, from [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NATA. Retrieved March 10, 2026, from [Link]

  • Guidelines for the validation and verification of chemical test methods. (n.d.). LATU. Retrieved March 10, 2026, from [Link]

  • ¹³C-NMR data of a benzophenone-derivate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Benzophenone-impurities. (n.d.). Pharmaffiliates. Retrieved March 10, 2026, from [Link]

  • Analysis of the IR, C-NMR, H-NMR and mass spec. (2020, February 9). Chegg. Retrieved March 10, 2026, from [Link]

  • Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. (n.d.). Vedantu. Retrieved March 10, 2026, from [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Retrieved March 10, 2026, from [Link]

  • Preparing for and implementing an in-house test. (n.d.). Medical Laboratory Observer. Retrieved March 10, 2026, from [Link]

  • 2,4,6-Trichlorophenol, certified reference material, TraceCERT. (n.d.). SLS - Lab Supplies. Retrieved March 10, 2026, from [Link]

  • (S)-3-Methyl-5-(5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)thiophene-2-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved March 10, 2026, from [Link]

  • Trichlorobenzene, 1,2,4- solution. (n.d.). CRM LABSTANDARD. Retrieved March 10, 2026, from [Link]

  • Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. (2025, August 6). MDPI. Retrieved March 10, 2026, from [Link]

  • Trichlorobenzenes. (2005, January 15). CIRCABC - European Union. Retrieved March 10, 2026, from [Link]

  • 3,4,5-Trichlorophenol. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-. (n.d.). The Vespiary. Retrieved March 10, 2026, from [Link]

  • How can we synthesize and utilize METHYL 3,4,5-trimethoxybenzoate effectively?. (2023, December 25). FAQ. Retrieved March 10, 2026, from [Link]

Sources

Validation

Distinguishing 3-Methyl-3',4,5'-trichlorobenzophenone from Structural Isomers: A Comparative Analytical Guide

As drug development and agrochemical research increasingly rely on precisely functionalized halogenated scaffolds, the ability to rapidly and unambiguously distinguish regioisomers becomes critical. 3-Methyl-3',4,5'-tric...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research increasingly rely on precisely functionalized halogenated scaffolds, the ability to rapidly and unambiguously distinguish regioisomers becomes critical. 3-Methyl-3',4,5'-trichlorobenzophenone is a highly specific asymmetric ketone. However, during its synthesis (e.g., via Friedel-Crafts acylation), several structural isomers can co-elute or form as byproducts.

This guide provides a comprehensive, objective comparison of analytical methodologies—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—to differentiate 3-Methyl-3',4,5'-trichlorobenzophenone from its closest structural isomers.

Structural Context & The Isomeric Challenge

To establish a baseline, we must define the target molecule and its primary isomeric alternatives. The target compound consists of a carbonyl core bridging two distinct phenyl rings:

  • Ring A: 4-chloro-3-methylphenyl group.

  • Ring B: 3,5-dichlorophenyl group.

When distinguishing this target, analysts typically encounter two classes of regioisomers:

  • Intra-ring Positional Isomers (Isomer 1): 4-Methyl-3,3',5'-trichlorobenzophenone. The substituents on Ring A are swapped (3-chloro-4-methylphenyl), altering the electronic distribution but maintaining the exact same mass on each ring.

  • Inter-ring Positional Isomers (Isomer 2): 3-Methyl-2',4,5'-trichlorobenzophenone. The chlorines on Ring B are shifted (e.g., to the 2,5-positions), breaking the symmetry of the ring.

Mass Spectrometry (GC-EI-MS): Necessary but Insufficient

Aromatic carbonyl compounds, including benzophenones, exhibit intense molecular ion peaks in their mass spectra due to the stabilization provided by the conjugated aromatic system. The most characteristic fragmentation pattern under Electron Ionization (EI) involves α -cleavage at the carbonyl group, yielding stable acylium cations,[1].

While GC-MS is excellent for confirming the molecular weight and the distribution of substituents between the two rings, it is inherently "isomer-blind" when the mass of the substituents on a given ring remains constant.

Comparative GC-MS Fragmentation Data
Diagnostic FragmentTarget: 3-Me-3',4,5'-TrichloroIsomer 1: 4-Me-3,3',5'-TrichloroIsomer 2: 3-Me-2',4,5'-Trichloro
Molecular Ion [M]+∙ m/z 298 / 300 / 302m/z 298 / 300 / 302m/z 298 / 300 / 302
Ring A Acylium Ion m/z 153 / 155m/z 153 / 155m/z 153 / 155
Ring B Acylium Ion m/z 173 / 175 / 177m/z 173 / 175 / 177m/z 173 / 175 / 177
Ring A Phenyl Cation m/z 125 / 127m/z 125 / 127m/z 125 / 127

Causality & Logic: Because Isomer 1 simply swaps the position of the methyl and chloro groups on Ring A, the resulting Ring A acylium ion ( C8​H6​ClO+ ) retains the exact same mass (m/z 153)[1]. Therefore, MS alone cannot definitively assign the regioisomer.

Nuclear Magnetic Resonance (NMR): The Definitive Technique

NMR spectroscopy is the gold standard for distinguishing subtle differences in chemical structures, specifically regioisomers that differ only in substitution patterns around an aromatic ring[2]. The assignment relies on the predictable nature of J -couplings: ortho-protons couple strongly (~6–9 Hz), meta-protons couple weakly (~1–3 Hz), and para-couplings are rarely resolved[3].

Furthermore, the chemical shift ( δ ) is dictated by the electronic environment. Signals near electron-donating groups (like methyl) are shielded (shifted upfield), while signals near electron-withdrawing groups (like chloro) are deshielded (shifted downfield)[3].

Predictive 1H NMR Diagnostic Signals (600 MHz, CDCl3​ )
Structural FeatureTarget: 3-Me-3',4,5'-TrichloroIsomer 1: 4-Me-3,3',5'-TrichloroIsomer 2: 3-Me-2',4,5'-Trichloro
Ring B Symmetry Symmetric: 2H doublet (H-2',6'), 1H triplet (H-4')Symmetric: 2H doublet, 1H tripletAsymmetric: Three distinct 1H multiplets (H-3', H-4', H-6')
Ring A: H-5 Shift ~7.4 ppm (Deshielded, ortho to Cl)~7.2 ppm (Shielded, ortho to CH3​ )~7.4 ppm (Deshielded, ortho to Cl)
Ring A: H-2 Shift ~7.6 ppm (Fine doublet, meta coupling)~7.7 ppm (Fine doublet, meta coupling)~7.6 ppm (Fine doublet, meta coupling)

Causality & Logic: The symmetry of Ring B in the target molecule ensures that H-2' and H-6' are chemically equivalent, producing a distinct 2H doublet[2]. If the sample is Isomer 2, this symmetry is broken, and the 2H doublet vanishes. To differentiate the target from Isomer 1, we look at H-5 on Ring A. In the target, H-5 is ortho to the electronegative chlorine, pushing it downfield. In Isomer 1, H-5 is ortho to the electron-donating methyl group, pulling it upfield[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: GC-EI-MS Acquisition
  • Sample Preparation: Dilute the analyte to 10 μg/mL in GC-grade hexane.

  • Injection: Inject 1 μL using a split ratio of 10:1 at an inlet temperature of 250 °C.

    • Self-Validation Check: The split injection prevents column overloading. If peak fronting occurs in the chromatogram, the column is overloaded, and the mass spectral abundance ratios will be skewed. Dilute the sample 1:10 and re-inject.

  • Ionization & Detection: Utilize 70 eV Electron Ionization (EI) with a mass scan range of m/z 50–350[4].

    • Causality: 70 eV is the universal standard for EI. Operating at this exact energy ensures the resulting α -cleavage fragmentation pattern can be directly cross-referenced against theoretical models and NIST libraries.

Protocol B: 1D & 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS).

    • Self-Validation Check: The TMS peak must appear at exactly 0.00 ppm, and the residual CHCl3​ peak must appear at 7.26 ppm. If these drift, the magnetic field is uncalibrated, and subtle chemical shift differences (like the H-5 shift discussed above) cannot be trusted.

  • 1D 1H Acquisition: Acquire using a standard pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the protons between pulses. Without this, the integration values will be artificially low, making it impossible to confidently identify the 2H doublet of Ring B.

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map 2- and 3-bond carbon-proton couplings[5].

    • Causality: HMBC will show a definitive cross-peak between the methyl protons (~2.40 ppm) and the adjacent aromatic carbons (C-2, C-3, C-4). This unequivocally locks the methyl group to position 3, ruling out Isomer 1.

Analytical Workflow Visualization

AnalyticalWorkflow Start Unknown Benzophenone Isomer (m/z 298) GCMS GC-EI-MS Analysis (70 eV) Start->GCMS Fragments Acylium Ion Cleavage (m/z 153 & 173) GCMS->Fragments Identifies ring substituents NMR 1D & 2D NMR Spectroscopy (600 MHz, CDCl3) Fragments->NMR Cannot resolve position Proton 1H NMR Multiplicity (Symmetry & Couplings) NMR->Proton Carbon 13C & HSQC/HMBC (Carbon Framework) NMR->Carbon Result Unambiguous Regioisomer ID Proton->Result Resolves regioisomers Carbon->Result Confirms connectivity

Figure 1: Analytical decision tree for the unambiguous identification of benzophenone regioisomers.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 3-Methyl-3',4,5'-trichlorobenzophenone: A Comparative Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: Mechanistic fragmentation analysis, platform comparison (GC-EI-MS vs. LC-ESI-MS/MS), and self-validating analy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: Mechanistic fragmentation analysis, platform comparison (GC-EI-MS vs. LC-ESI-MS/MS), and self-validating analytical protocols.

Mechanistic Causality of Benzophenone Fragmentation

The structural elucidation of halogenated benzophenones relies heavily on understanding their predictable, yet highly specific, gas-phase dissociation pathways. For 3-Methyl-3',4,5'-trichlorobenzophenone (C₁₄H₉Cl₃O, nominal mass 298 Da), fragmentation is primarily driven by the stability of the carbonyl group and the electron-withdrawing nature of the chlorine substituents.

Whether subjected to hard electron ionization (EI) or collision-induced dissociation (CID) following electrospray ionization (ESI), the molecule predominantly undergoes α-cleavage at the C–C bonds adjacent to the carbonyl carbon 1. This cleavage is thermodynamically driven by the formation of resonance-stabilized acylium ions (benzoyl cations).

Because the molecule is asymmetric, two distinct α-cleavage pathways occur:

  • Pathway A: Cleavage of Ring B yields the 3,5-dichlorobenzoyl cation ( m/z 173).

  • Pathway B: Cleavage of Ring A yields the 3-methyl-4-chlorobenzoyl cation ( m/z 153).

Subsequent fragmentation involves the neutral loss of carbon monoxide (CO, 28 Da) from these acylium ions, generating the respective phenyl cations ( m/z 145 and m/z 125) 2.

G M Precursor Ion [M]+• m/z 298 (35Cl) C14H9Cl3O FragA1 3,5-Dichlorobenzoyl Cation m/z 173 C7H3Cl2O+ M->FragA1 α-cleavage (Ring B) FragB1 3-Methyl-4-chlorobenzoyl Cation m/z 153 C8H6ClO+ M->FragB1 α-cleavage (Ring A) FragA2 3,5-Dichlorophenyl Cation m/z 145 C6H3Cl2+ FragA1->FragA2 -CO (28 Da) FragB2 3-Methyl-4-chlorophenyl Cation m/z 125 C7H6Cl+ FragB1->FragB2 -CO (28 Da)

Figure 1: Primary EI-MS α-cleavage fragmentation pathways of 3-Methyl-3',4,5'-trichlorobenzophenone.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate analytical platform depends on the matrix complexity and the required sensitivity. Below is an objective comparison of the quantitative and qualitative performance of GC-EI-MS versus LC-ESI-MS/MS for this specific compound.

Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Energy 70 eV (Hard Ionization)~3.0 - 4.5 kV (Soft Ionization)
Precursor Ion Species Radical Cation [M]+∙ ( m/z 298)Protonated Molecule [M+H]+ ( m/z 299)
Primary Base Peak m/z 153 or m/z 173 (Acylium ions) m/z 299 (MS1 Scan), m/z 153 (MS2 MRM)
Secondary Fragments m/z 125, m/z 145 (Phenyl cations) m/z 125, m/z 145 (Requires higher CE)
Isotopic Fidelity Excellent (Direct observation of Cl3​ cluster)Good (Dependent on isolation window width)
Sensitivity (LOD) High (Low picogram range)Ultra-High (Sub-picogram range)
Matrix Effects Low (High chromatographic resolution)Moderate (Susceptible to ion suppression)

Causality in Ionization Differences: In GC-MS, the 70 eV electron beam imparts high internal energy, bypassing the need for collision gas and immediately shattering the molecule into its base acylium fragments. Conversely, in LC-MS/MS, electrospray ionization protonates the highly basic carbonyl oxygen 3. This localized charge weakens the adjacent interannular C-C bonds, effectively pre-directing the molecule to undergo the exact same α-cleavage upon collision with Argon gas in the collision cell 4.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your analytical results, the following protocols are designed as self-validating systems. They incorporate internal logic checks to prevent false positives caused by isobaric matrix interferences.

Protocol A: GC-EI-MS Structural Confirmation
  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a concentration of 10 µg/mL.

    • Causality: Hexane is a non-polar, highly volatile solvent that perfectly matches the polarity of the halogenated benzophenone, ensuring rapid vaporization in the inlet without thermal degradation.

  • Chromatographic Separation: Inject 1 µL (splitless) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven from 100°C (1 min hold) to 300°C at 15°C/min.

    • Causality: The 5% phenyl stationary phase provides ideal π−π interactions with the benzophenone rings, yielding a sharp, symmetrical peak.

  • Mass Spectrometry: Operate the EI source at 250°C and 70 eV. Scan from m/z 50 to 350.

  • Self-Validation Step (Isotopic Pattern Recognition): Do not rely solely on retention time. You must verify the presence of the Cl3​ isotopic cluster for the molecular ion at m/z 298, 300, 302, and 304. The peak intensity ratio must strictly follow the theoretical binomial expansion for three chlorine atoms: ~100 : 96 : 31 : 3 . Any deviation greater than 15% indicates co-eluting contamination.

Protocol B: LC-ESI-MS/MS Trace Quantification
  • Sample Preparation: Perform liquid-liquid extraction using ethyl acetate. Evaporate under nitrogen and reconstitute in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton donor, drastically enhancing the ionization efficiency of the carbonyl group to form [M+H]+ in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 × 100 mm, 1.7 µm). Run a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 40% to 95% organic over 5 minutes.

  • Mass Spectrometry (MRM Optimization): Operate in ESI positive mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Quantifier: m/z 298.9 153.0 (Collision Energy: 25 eV)

    • Qualifier: m/z 298.9 173.0 (Collision Energy: 20 eV)

  • Self-Validation Step (Isotopic MRM Ratio): To validate the transition, monitor the M+2 precursor isotope transition: m/z 300.9 155.0. The integrated peak area ratio of (300.9 155.0) to (298.9 153.0) must mirror the natural 37Cl/35Cl abundance. If matrix suppression alters this ratio, the data point must be flagged as invalid.

W N1 Sample Preparation LLE & Acidification N2 Chromatographic Separation UHPLC (C18) or GC (DB-5MS) N1->N2 N3 Ionization Source ESI (+) or EI (70 eV) N2->N3 N4 Mass Analysis MRM (Triple Quad) or Scan N3->N4 N5 Data Interpretation Isotope Ratio Validation N4->N5

Figure 2: End-to-end self-validating mass spectrometry workflow for halogenated benzophenones.

Conclusion & Best Practices

When analyzing 3-Methyl-3',4,5'-trichlorobenzophenone, the choice of instrument dictates the fragmentation data you will observe. GC-EI-MS provides unparalleled structural confirmation through rich, reproducible acylium and phenyl cation generation, alongside pristine isotopic clusters. LC-ESI-MS/MS sacrifices some of this full-scan structural richness for extreme sensitivity and selectivity via targeted MRM transitions.

For rigorous drug development or environmental monitoring, the gold standard is to utilize LC-MS/MS for primary quantification while employing the isotopic MRM ratio checks detailed above to guarantee the trustworthiness of every single analytical run.

References
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem.
  • Determination of Atomic Fraction of Isotope Carbon-13 Directly in Urea, Benzophenone, Nitrobenzene, Benzoic Acid and 2-Hydroxybenzoic Acid. SCIRP.
  • Mechanism of fragmentation of benzophenone in ESI[M + H]⁺. ResearchGate.
  • Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. PUB - Publikationen an der Universität Bielefeld.

Sources

Validation

A Comparative Guide to Purity Assessment of 3-Methyl-3',4',5'-trichlorobenzophenone: The Ascendancy of Quantitative NMR

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not mere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For a molecule such as 3-Methyl-3',4',5'-trichlorobenzophenone, a complex organic structure with potential applications in synthesis and materials science, an accurate purity profile is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques for the purity assessment of this compound, underscoring the scientific rationale behind methodological choices and presenting a self-validating framework for each protocol.

The Challenge: Quantifying 3-Methyl-3',4',5'-trichlorobenzophenone

3-Methyl-3',4',5'-trichlorobenzophenone presents a unique analytical challenge due to its multiple chlorine substituents and methyl group, which can give rise to a complex proton NMR spectrum. The purity of this compound can be influenced by starting materials, side-products, and degradation products. Therefore, a highly specific and accurate analytical method is required for its quantification.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR has emerged as a powerful and versatile tool for the purity assessment of organic molecules.[1] Unlike chromatographic techniques that rely on a comparison to a reference standard of the analyte itself, qNMR is a primary ratio method, allowing for the direct quantification of a substance against a certified internal standard of a different compound.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3]

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol outlines the steps for determining the purity of 3-Methyl-3',4',5'-trichlorobenzophenone using ¹H qNMR with an internal standard.

1. Rationale for Component Selection:

  • Analyte: 3-Methyl-3',4',5'-trichlorobenzophenone (Purity ≥97%).

  • Internal Standard: Maleic Anhydride (Certified Reference Material, Purity ≥99.5%). The choice of maleic anhydride is based on its high purity, chemical stability, and the presence of a sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals.[4]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is an excellent solvent for many organic compounds, and TMS provides a reference for the chemical shift scale.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 3-Methyl-3',4',5'-trichlorobenzophenone into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic anhydride into the same vial. The goal is to achieve a near 1:1 molar ratio of the analyte to the internal standard for optimal integration accuracy.[1]

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer.

    • Ensure the spectrometer is properly shimmed to achieve optimal resolution and lineshape.

    • Key acquisition parameters to be optimized for quantification include:

      • Pulse Angle: 30-90 degrees. A 90-degree pulse provides the maximum signal, but a smaller angle can be used to shorten the relaxation delay.

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation and accurate integration.

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks of interest to minimize integration errors.[5]

      • Acquisition Time (at): At least 3 seconds to ensure adequate digital resolution.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 3-Methyl-3',4',5'-trichlorobenzophenone, a singlet corresponding to the methyl group is often a good choice. For maleic anhydride, the singlet from its two equivalent protons is used.

    • Calculate the purity of the analyte using the following equation[1][6]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_std Weigh Internal Std weigh_analyte->weigh_std dissolve Dissolve in CDCl3 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire 1H Spectrum shim->acquire process Process Spectrum acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate result Final Purity calculate->result Purity Value

Caption: Workflow for purity determination by quantitative NMR.

Alternative Methodologies: A Comparative Overview

While qNMR offers significant advantages, traditional methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) remain widely used for purity analysis.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[8] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of the same compound.[9]

Experimental Protocol: HPLC-UV Purity Assay

  • Sample Preparation: Prepare a stock solution of 3-Methyl-3',4',5'-trichlorobenzophenone and a certified reference standard at a known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile is often effective for separating benzophenone derivatives.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: At a wavelength where the analyte exhibits maximum absorbance.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve and calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.[11]

Experimental Protocol: GC-MS Purity Assay

  • Sample Preparation: Dissolve a known amount of 3-Methyl-3',4',5'-trichlorobenzophenone in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.[12]

    • Injector Temperature: 280°C.

    • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to ensure the elution of all components.

    • Mass Spectrometer: Operated in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for quantification against a reference standard.

  • Data Analysis: Purity is typically determined by area percent, assuming all components have the same response factor. For more accurate quantification, a calibration curve with a reference standard is necessary.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds.[13] The method is based on the principle of melting point depression, where impurities lower and broaden the melting range of a substance.[14]

Experimental Protocol: DSC Purity Determination

  • Sample Preparation: A small amount of the crystalline sample (1-3 mg) is hermetically sealed in an aluminum pan.[13]

  • DSC Conditions:

    • Temperature Program: The sample is heated at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting range.

    • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[14] This method is best suited for compounds with high purity (typically >98%) and is not suitable for amorphous or thermally unstable compounds.[7]

Comparative Analysis of Purity Assessment Methods

The choice of analytical method depends on various factors, including the nature of the analyte, the required accuracy and precision, and the available instrumentation.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MSDifferential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between mobile and stationary phases.Separation based on volatility and interaction with a stationary phase.Measurement of heat flow during a controlled temperature change.
Quantification Primary ratio method; does not require an analyte-specific reference standard.[15]Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte for accurate quantification.Absolute method based on the van't Hoff equation.[14]
Specificity High; can distinguish between structurally similar compounds.Dependent on chromatographic resolution. Peak purity can be assessed with a PDA detector.[16]High; mass spectral data provides structural information.Low; not specific for individual impurities.
Sensitivity Moderate.High.Very high, especially in SIM mode.Low; suitable for high-purity samples (>98%).
Sample Throughput Moderate.High.Moderate to high.Low to moderate.
Destructive No.No.Yes.Yes.
Validation Method validation is guided by ICH Q2(R1) and USP <761>.[17][18]Extensive validation required as per ICH Q2(R1).[19]Validation required as per relevant guidelines.Validation required as per relevant guidelines.
Visualizing the Comparative Workflow

Comparative_Workflow cluster_sample Sample: 3-Methyl-3',4',5'-trichlorobenzophenone cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gcms GC-MS sample sample qnmr_prep Add Internal Std sample->qnmr_prep hplc_prep Prepare Solution sample->hplc_prep gcms_prep Prepare Solution sample->gcms_prep qnmr_acq Acquire Spectrum qnmr_prep->qnmr_acq qnmr_calc Calculate Purity qnmr_acq->qnmr_calc final_purity Purity Assessment qnmr_calc->final_purity hplc_run Chromatographic Run hplc_prep->hplc_run hplc_quant Quantify vs. Std hplc_run->hplc_quant hplc_quant->final_purity gcms_run Chromatographic Run gcms_prep->gcms_run gcms_quant Quantify/Identify gcms_run->gcms_quant gcms_quant->final_purity

Caption: Comparative workflow of purity assessment methods.

Conclusion: The qNMR Advantage

For the purity assessment of 3-Methyl-3',4',5'-trichlorobenzophenone, quantitative NMR stands out as a particularly advantageous technique. Its status as a primary ratio method eliminates the need for a synthesized and certified reference standard of the analyte, which can be a significant bottleneck in the development of new chemical entities. The high specificity of NMR allows for the unambiguous identification and quantification of the target molecule, even in the presence of structurally related impurities. While HPLC-UV and GC-MS offer higher sensitivity for trace impurity detection, qNMR provides a highly accurate and precise determination of the main component's purity, making it an invaluable tool for the characterization of reference materials and for routine quality control. The non-destructive nature of the technique also allows for the recovery of the sample for further analysis. Ultimately, a multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive and robust purity assessment for 3-Methyl-3',4',5'-trichlorobenzophenone.

References

  • Using Quantit
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Live Webinar: Purity Determination by Differential Scanning Calorimetry (DSC). Mettler Toledo.
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  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. USP.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
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  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Alturas Analytics.
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  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
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  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks.
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  • 4-Methyl-3,3′,5′-trichlorobenzophenone. CymitQuimica.
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Comparative

Comparison Guide: Validation of Analytical Methods for Trichlorobenzophenone Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Analytical Context Trichlorobenzophenone (TCBP) derivatives, such as 2,2',5-trichlorobenzophenone, serve as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Analytical Context

Trichlorobenzophenone (TCBP) derivatives, such as 2,2',5-trichlorobenzophenone, serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and can also emerge as environmental photolysis products of certain agrochemicals[1]. Because even trace amounts of halogenated impurities can impact the safety and efficacy profiles of final drug products, accurate quantification is paramount.

This guide provides an objective, in-depth comparison between two primary analytical modalities—High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of TCBP. As a Senior Application Scientist, I have structured these protocols not merely as a list of steps, but as a self-validating system grounded in the ICH Q2(R1) and USP validation frameworks[2].

Methodological Comparison: HPLC-UV vs. GC-MS

The selection of an analytical method depends heavily on the matrix complexity and the required limit of quantification (LOQ).

  • HPLC-UV: Ideal for routine batch release and formulation testing. It is robust, non-destructive, and highly reproducible. Utilizing a reverse-phase (RP) C18 or specialized mixed-mode column with an acetonitrile-based mobile phase provides excellent resolution of polar and non-polar impurities[3].

  • GC-MS: Offers superior sensitivity and orthogonal specificity, making it the gold standard for trace-level environmental monitoring or genotoxic impurity profiling. The electron ionization (EI) fragmentation pattern of TCBP provides definitive structural confirmation[4].

Table 1: Performance Comparison of HPLC-UV vs. GC-MS for TCBP
Analytical ParameterRP-HPLC-UV (C18 Column)GC-MS (EI Mode, SIM)Causality & Impact
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mLGC-MS provides 10x greater sensitivity due to high-vacuum ionization[5].
Limit of Quantification (LOQ) ~0.15 µg/mL~0.015 µg/mLEssential for determining trace impurities in APIs vs. bulk assay testing.
Linearity Range 0.5 - 50 µg/mL0.05 - 10 µg/mLHPLC covers a broader dynamic range suitable for assay quantification[6].
Precision (RSD%) ≤ 1.0%≤ 2.5%HPLC liquid injection yields tighter volumetric reproducibility[7].
Run Time 10 - 15 min20 - 25 minHPLC allows for higher throughput in routine QC environments.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. This means incorporating System Suitability Testing (SST) and bracketing standards that automatically flag systemic deviations before data is reported.

Protocol A: RP-HPLC-UV Quantification Method

Causality Check: Acetonitrile is selected over methanol as the organic modifier to lower system backpressure and improve the resolution of halogenated aromatics. Acetonitrile's higher elution strength and distinct dipole interactions prevent the co-elution of closely related benzophenone derivatives[3].

  • System Preparation: Equilibrate the HPLC system equipped with a UV-Vis detector and a C18 column (4.6 x 250 mm, 5 µm particle size) at a constant column compartment temperature of 30 °C to ensure reproducible retention times[6].

  • Mobile Phase Formulation: Prepare an isocratic mixture of Acetonitrile:Water (60:40, v/v). Degas and filter through a 0.22 µm PTFE membrane to prevent baseline noise[6].

  • Standard Preparation: Accurately weigh 10 mg of the TCBP reference standard into a 100 mL volumetric flask. Dissolve completely in the mobile phase to create a 100 µg/mL stock solution. Prepare working standards (1-50 µg/mL) via serial dilution[6].

  • Sample Extraction: Extract the sample matrix using the mobile phase. Sonicate for 15 minutes to ensure complete dissolution, then filter through a 0.45 µm syringe filter to prevent column frit clogging[6].

  • Chromatographic Run: Inject 20 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm, which aligns with the optimal π→π∗ transition of the benzophenone chromophore[7].

  • System Suitability (Self-Validation): The run is only valid if the tailing factor is ≤ 1.5, theoretical plates are > 2000, and the RSD of five replicate standard injections is ≤ 2.0%.

Protocol B: GC-MS Trace Analysis Method

Causality Check: Helium is utilized as the carrier gas because its optimal linear velocity minimizes longitudinal diffusion and mass transfer resistance (per the van Deemter equation), preserving sharp peak shapes for trace analytes.

  • Instrument Setup: Install a low-bleed capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Temperature Programming: Set the initial oven temperature to 100 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min) to ensure complete elution of heavy matrix components.

  • Injection Parameters: Perform a 1 µL splitless injection at 250 °C. Splitless mode maximizes the transfer of trace TCBP onto the column head.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the molecular ion and primary isotopic fragments (e.g., m/z corresponding to [M−Cl]+ ) to achieve high-specificity quantification[4].

ICH Q2(R1) Validation Framework

Method validation proves that the analytical procedure is fit for its intended purpose. The following parameters must be statistically evaluated[8].

  • Specificity: Inject a blank, a placebo matrix, and a spiked sample. The method is deemed specific if no interfering peaks co-elute with the TCBP peak (resolution > 2.0)[2].

  • Linearity & Range: Analyze 5 to 6 concentration levels spanning the expected range (e.g., 50% to 150% of the nominal concentration). Perform least-squares regression analysis; an acceptable correlation coefficient ( R2 ) is ≥0.999 [7].

  • Accuracy (Recovery): Spike known amounts of TCBP into the sample matrix at 3 distinct levels (80%, 100%, 120%). Calculate the mean recovery percent. Acceptable ranges are typically 98.0% - 102.0% for HPLC assay, and 80.0% - 115.0% for trace GC-MS analysis[5].

  • Precision: Analyze 6 independent replicates at 100% concentration. The intra-day and inter-day relative standard deviation (RSD) must be ≤2.0% [7].

Logical Workflow of Method Cross-Validation

ValidationWorkflow Start Define Analytical Requirements HPLC HPLC Method Development Start->HPLC GCMS GC-MS Method Development Start->GCMS ValHPLC HPLC Validation (ICH Q2) HPLC->ValHPLC ValGCMS GC-MS Validation (ICH Q2) GCMS->ValGCMS Compare Cross-Validation & Comparison ValHPLC->Compare ValGCMS->Compare Report Final Validation Report Compare->Report

Caption: Logical workflow for the cross-validation of analytical methods.

References

  • Separation of 2,2',5-Trichlorobenzophenone on Newcrom R1 HPLC Source: SIELC Technologies URL:[Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil Source: Acta Chromatographica (AKJournals) URL:[Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate Source: PeerJ URL:[Link]

  • Environmental Health Criteria 9: DDT and its Derivatives Source: World Health Organization (WHO) URL:[Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL:[Link]

  • Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review (IJRR) URL:[Link]

  • Ingegneria Chimica dell'Ambiente e della Sicurezza (Thermal Degradation & GC-MS Analysis) Source: AMS Tesi di Dottorato (University of Bologna) URL:[Link]

Sources

Validation

Comparative toxicity studies of methylated vs. non-methylated benzophenones

As a Senior Application Scientist specializing in molecular toxicology and drug safety assessment, I frequently evaluate the structure-activity relationships (SAR) of ubiquitous environmental chemicals. Benzophenones (BP...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular toxicology and drug safety assessment, I frequently evaluate the structure-activity relationships (SAR) of ubiquitous environmental chemicals. Benzophenones (BPs) are widely utilized as ultraviolet (UV) filters in cosmetics and stabilizers in plastics. Within this chemical class, the presence or absence of a methyl group drastically alters the compound's toxicokinetic fate and hazard profile.

This guide provides an in-depth, objective comparison between methylated benzophenones (specifically Benzophenone-3, or BP-3) and non-methylated benzophenones (specifically Benzophenone-1, or BP-1, a primary demethylated metabolite of BP-3). By synthesizing structural causality, quantitative data, and self-validating experimental protocols, this document equips drug development professionals with the mechanistic insights needed for robust safety evaluations.

Structural Causality & Toxicokinetics: The Role of Methylation

The toxicological divergence between BP-3 and BP-1 is fundamentally rooted in their molecular structures. BP-3 (2-hydroxy-4-methoxybenzophenone) contains a methoxy group that significantly increases its lipophilicity. This structural feature is a double-edged sword: it facilitates rapid transdermal absorption and bioaccumulation in lipid-rich tissues, but the steric hindrance of the methyl group paradoxically lowers its direct binding affinity to nuclear receptors.

However, toxicological assessments must account for metabolic activation. Once BP-3 enters systemic circulation, hepatic cytochrome P450 (CYP450) enzymes cleave the methyl group, exposing a highly reactive hydroxyl group at the para position 1[1]. The resulting non-methylated BP-1 (2,4-dihydroxybenzophenone) exhibits a conformation that closely mimics 17β-estradiol, significantly amplifying its endocrine-disrupting potential and photogenotoxicity2[2].

G BP3 Methylated BP-3 (High Lipophilicity) Skin Transdermal Absorption BP3->Skin Liver Hepatic CYP450 (O-Demethylation) Skin->Liver BP1 Non-Methylated BP-1 (High Receptor Affinity) Liver->BP1 Demethylation Excrete Renal Excretion (Glucuronidation) Liver->Excrete Tox Endocrine Disruption & Cellular Toxicity BP1->Tox BP1->Excrete

Toxicokinetic workflow of BP-3 demethylation to BP-1 and subsequent toxicity pathways.

Quantitative Data Comparison

To objectively compare the hazard profiles of these compounds, we must look at their performance across standardized toxicological metrics. The table below summarizes the quantitative differences driven by the presence or absence of the methyl group.

ParameterMethylated (BP-3)Non-Methylated (BP-1)Mechanistic Rationale
Estrogenic Activity (In Vitro) Weak / ModerateHighDemethylation exposes a hydroxyl group, enabling critical hydrogen bonding within the ERα ligand-binding domain, mimicking 17β-estradiol[2].
Lipophilicity (LogP) ~3.79~3.20The methoxy group increases hydrophobicity, driving higher initial transdermal penetration and bioaccumulation[1].
Photogenotoxicity Moderate ROS generationHigh (Apoptosis induction)Unshielded phenolic groups in BP-1 are highly susceptible to photo-oxidation, triggering cytochrome c release and caspase activation[3].
Metabolic Fate Parent compound; acts as a pro-toxicantPrimary reactive metaboliteCYP450 enzymes cleave the methyl group from BP-3, demonstrating that systemic metabolism drastically increases toxicity[1].

Self-Validating Experimental Protocols

Trustworthiness in toxicological data relies on experimental designs that cannot yield false positives or false negatives without detection. The following methodologies are engineered as self-validating systems to assess the comparative toxicity of BP-3 and BP-1.

Protocol A: In Vitro ERα Competitive Binding Assay

Objective: Quantify the differential estrogen receptor (ERα) binding affinities of methylated vs. non-methylated benzophenones. Causality of Design: We utilize Fluorescence Polarization (FP) because it provides a direct, homogenous measurement of molecular binding without the need for wash steps that could disrupt low-affinity interactions.

  • Step 1: Reagent Preparation. Prepare recombinant human ERα and a fluorescently tagged estrogen ligand (e.g., Fluormone™) in a high-salt screening buffer to prevent receptor aggregation.

  • Step 2: Compound Titration. Prepare 10-point serial dilutions (10 nM to 100 μM) of BP-3 and BP-1 in DMSO. Ensure the final assay DMSO concentration remains strictly below 1% to prevent solvent-induced receptor denaturation.

  • Step 3: Internal Validation Controls (Self-Validation System).

    • Positive Control: 17β-estradiol (E2) to validate maximum competitive displacement.

    • Negative Control: DMSO vehicle to establish baseline maximum FP.

    • Rejection Criterion: If the E2 positive control fails to drop the FP signal below 50 mP, it indicates receptor degradation or fluorophore quenching. The entire plate must be rejected.

  • Step 4: Incubation & Acquisition. Incubate the microplate for 2 hours at room temperature in the dark to reach equilibrium. Read FP using a microplate reader (Ex 485 nm / Em 530 nm).

  • Step 5: Data Synthesis. Calculate IC50 values using a 4-parameter logistic curve. The leftward shift in the IC50 curve for BP-1 compared to BP-3 directly quantifies the increased binding affinity caused by demethylation.

Protocol B: Zebrafish Embryo Toxicity (ZET) Assay

Objective: Assess in vivo developmental disruption and survival rates. Causality of Design: Zebrafish embryos are utilized because they are transparent, allowing for real-time phenotypic scoring of organogenesis, and they possess functional CYP450 homologs capable of metabolizing BP-3 into BP-1.

  • Step 1: Embryo Selection. Select fertilized, morphologically normal wild-type zebrafish embryos at 4 hours post-fertilization (hpf). Selecting at 4 hpf ensures exposure begins before the onset of major organogenesis.

  • Step 2: Exposure Regimen. Expose embryos (n=20 per well, 24-well plates) to 0.1, 1.0, and 5.0 mg/L of BP-3 and BP-1 in standard E3 medium.

  • Step 3: Internal Validation Controls (Self-Validation System).

    • Positive Control: 3,4-dichloroaniline (4 mg/L) to ensure the specific embryo batch is sensitive to developmental toxicants.

    • Negative Control: E3 medium + 0.01% DMSO.

    • Rejection Criterion: The assay is only valid if the negative control exhibits >90% survival and the positive control exhibits >80% mortality by 96 hpf.

  • Step 4: Phenotypic Scoring. At 24, 48, and 96 hpf, utilize inverted microscopy to score for mortality, hatching rate, and teratogenic endpoints (e.g., pericardial edema, spinal curvature).

Mechanistic Insights & Pathway Disruption

The comparative toxicity of methylated vs. non-methylated benzophenones highlights a critical paradigm in drug development: metabolic activation . While BP-3 is often deemed safe at low concentrations due to its poor direct receptor binding, its systemic demethylation into BP-1 significantly amplifies its hazard profile.

Non-methylated BP-1 not only exhibits stronger endocrine-disrupting properties but also induces photogenotoxicity and apoptosis via the release of cytochrome c and Smac/DIABLO in human keratinocytes under UV radiation3[3]. Furthermore, epidemiological meta-analyses have shown that these benzophenones present endocrine-disrupting properties that alter thyroid hormones, reduce testosterone levels, and impact reproductive health 4[4].

The diagram below maps the specific signaling cascade triggered by the non-methylated BP-1 metabolite, illustrating how the removal of the methyl group allows for successful receptor dimerization and subsequent aberrant gene transcription.

G Ligand BP-1 (Non-Methylated) High Affinity Ligand Receptor Estrogen Receptor (ERα) in Cytoplasm Ligand->Receptor Hydrogen Bonding Complex Ligand-Receptor Complex (Conformational Change) Receptor->Complex Nucleus Nuclear Translocation & Dimerization Complex->Nucleus DNA Estrogen Response Elements (ERE) Binding Nucleus->DNA Tox Aberrant Gene Expression (Reproductive Toxicity) DNA->Tox

Mechanism of BP-1 induced endocrine disruption via estrogen receptor activation.

References

  • Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • EU's decade-long evaluation confirms endocrine disruption risk from UV filter Source: Personal Care Insights / ECHA URL
  • Source: American Chemical Society (ACS)

Sources

Comparative

Inter-laboratory comparison of 3-Methyl-3',4,5'-trichlorobenzophenone assay results

An Inter-laboratory Comparison of 3-Methyl-3',4,5'-trichlorobenzophenone (3-Me-TCB) Assay Results: A Guide to Establishing Method Robustness and Comparability Foreword: Navigating Data Scarcity with Analogous Compounds T...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Comparison of 3-Methyl-3',4,5'-trichlorobenzophenone (3-Me-TCB) Assay Results: A Guide to Establishing Method Robustness and Comparability

Foreword: Navigating Data Scarcity with Analogous Compounds

The accurate quantification of novel or emerging chemical entities is a foundational challenge in environmental science, toxicology, and drug development. 3-Methyl-3',4,5'-trichlorobenzophenone (3-Me-TCB) represents one such compound where standardized analytical methodologies and certified reference materials are not yet widely established. A comprehensive search of the public and scientific domains reveals a lack of specific inter-laboratory comparison studies for 3-Me-TCB.

To address this gap and provide a scientifically rigorous framework, this guide will use a well-characterized and structurally related compound, Polychlorinated Biphenyl 77 (PCB-77, 3,3',4,4'-Tetrachlorobiphenyl) , as a validated proxy. The analytical challenges presented by 3-Me-TCB—a halogenated aromatic compound—are highly comparable to those of PCB-77. Both require sensitive and specific analytical techniques, meticulous sample preparation to remove interfering matrix components, and robust quality control measures to ensure data reliability.

This guide, therefore, outlines the principles and a detailed protocol for conducting an inter-laboratory comparison study applicable to 3-Me-TCB by demonstrating the process with its well-studied analogue. The methodologies, statistical analyses, and best practices described herein are directly transferable and represent the gold standard for validating analytical methods for trace organic contaminants.

The Imperative for Inter-Laboratory Comparison

Before a new analytical method can be considered reliable for regulatory submission, clinical trials, or fundamental research, its performance must be evaluated across multiple laboratories. An inter-laboratory comparison (ILC), or proficiency test (PT), is the ultimate arbiter of a method's robustness, transferability, and real-world performance.

The primary objectives of such a study are:

  • To Assess Method Reproducibility: To determine the degree of agreement between results obtained in different laboratories performing the same analysis on identical samples.

  • To Identify and Quantify Laboratory Bias: To uncover systematic errors inherent to a specific laboratory's implementation of the method.

  • To Validate the Analytical Protocol: To ensure the written methodology is clear, unambiguous, and can be successfully replicated by competent analysts.

  • To Establish Consensus Values for Reference Materials: To assign a property value and uncertainty to a material that can then be used for quality control.

The workflow for a successful ILC is a closed loop of planning, execution, analysis, and corrective action, ensuring continuous improvement and confidence in the analytical data.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Corrective Action & Improvement P1 Define Study Objectives (e.g., Method Validation) P2 Select & Prepare Homogenous Test Material (e.g., Spiked Serum) P1->P2 P3 Develop & Distribute Detailed Analytical Protocol P2->P3 E1 Distribute Samples to Participating Laboratories P3->E1 E2 Laboratories Perform Analysis Following the Protocol E1->E2 E3 Labs Submit Data Package (Results, QC data, chromatograms) E2->E3 A1 Statistical Analysis (z-scores, Horwitz Ratio) E3->A1 A2 Identify Outliers & Assess Inter-laboratory Variability A1->A2 A3 Issue Comprehensive Report with Performance Evaluation A2->A3 C1 Laboratories Investigate Sources of Bias or Error A3->C1 C2 Refine Analytical Protocol Based on Findings C1->C2 C2->P1 Initiate Next Round G cluster_data Data Input cluster_stats Statistical Engine (e.g., ISO 13528) cluster_output Performance Output LabA Lab A Result RobustMean Calculate Robust Mean (Assigned Value 'X') LabA->RobustMean LabB Lab B Result LabB->RobustMean LabC Lab C Result LabC->RobustMean LabN ...Lab N Result LabN->RobustMean RobustSD Calculate Robust SD (Proficiency SD 'σ') RobustMean->RobustSD ZScore Calculate z-score for each lab z = (x - X) / σ RobustMean->ZScore RobustSD->ZScore Evaluation Performance Evaluation |z| ≤ 2: OK |z| > 2: Warning |z| > 3: Action ZScore->Evaluation

Safety & Regulatory Compliance

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